N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)4-5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRTVPRJLPKURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride
[1]
Executive Summary
N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS: 1179030-02-4) is a specialized electrophilic reagent employed primarily in medicinal chemistry for the synthesis of complex sulfonamides.[1] Structurally, it features a sulfamoyl chloride core substituted with both a methyl group and a cyclopropylmethyl (CPM) moiety.
The CPM group is a privileged pharmacophore in drug discovery, particularly within the opioid receptor ligand space (e.g., buprenorphine, naltrexone), where it often confers optimal steric bulk and lipophilicity for receptor binding pockets. This reagent allows for the direct installation of the N-cyclopropylmethyl-N-methylsulfonamide motif, serving as a critical building block for diversifying kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agrochemicals.
Physicochemical Identity
The compound is characterized by the presence of a reactive sulfonyl chloride functional group (
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1179030-02-4 |
| Molecular Formula | |
| Molecular Weight | 183.66 g/mol |
| SMILES | O=S(Cl)(N(C)CC1CC1)=O |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Stability | Moisture sensitive; thermally stable < 50°C |
| Predicted Density | ~1.28 ± 0.1 g/cm³ |
Synthetic Methodology
The industrial and laboratory-scale synthesis of this compound typically follows a nucleophilic substitution pathway using sulfuryl chloride (
Synthesis Workflow (Diagram)
The following Graphviz diagram illustrates the standard synthetic route from the secondary amine precursor.
Figure 1: Synthetic pathway via chlorosulfonylation of secondary amine. The reaction is driven by the release of HCl, typically scavenged by a tertiary amine base.
Detailed Experimental Protocol
Objective: Synthesis of 10 mmol scale batch.
Reagents:
-
N-(Cyclopropylmethyl)-N-methylamine (1.0 eq)
-
Sulfuryl chloride (
) (1.1 eq) -
Triethylamine (
) (1.2 eq) or Pyridine -
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
) or Argon. -
Solvent Charge: Add anhydrous DCM (20 mL) and sulfuryl chloride (1.1 eq). Cool the solution to -78°C (dry ice/acetone bath). Note: Cooling is critical to suppress decomposition and side reactions.
-
Amine Addition: Dissolve N-(cyclopropylmethyl)-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in DCM (10 mL). Add this solution dropwise to the cold sulfuryl chloride solution over 30 minutes.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC or LC-MS (aliquot quenched with methanol).
-
Validation Check: Disappearance of the secondary amine peak indicates completion.
-
-
Workup: Quench the reaction by pouring into crushed ice/water. Extract immediately with DCM (
mL). -
Purification: Wash the organic layer with cold 1M HCl (to remove unreacted amine/base), followed by brine. Dry over
, filter, and concentrate in vacuo at < 30°C. -
Storage: Store the resulting oil under inert gas at -20°C.
Reactivity & Mechanistic Profile
As a sulfamoyl chloride, this compound acts as a "hard" electrophile at the sulfur atom. The tetrahedral geometry of the sulfonyl group makes it susceptible to nucleophilic attack via an
Nucleophilic Substitution Mechanism
The chloride leaving group is displaced by nucleophiles (Nu) such as primary/secondary amines, alcohols, or thiols. The cyclopropylmethyl group provides significant steric shielding, which may slow down reaction rates compared to dimethylsulfamoyl chloride, requiring elevated temperatures or stronger bases for hindered nucleophiles.
Figure 2: General mechanism for the derivatization of this compound.
Chemical Stability
-
Hydrolysis: Rapidly hydrolyzes in water to form N-(cyclopropylmethyl)-N-methylsulfamic acid.
-
Thermal Decomposition: At temperatures >100°C, sulfamoyl chlorides can extrude
to form alkyl chlorides (chloro-de-sulfonylation). Distillation should be performed under high vacuum to maintain low pot temperatures.
Applications in Drug Discovery
The N-cyclopropylmethyl moiety is historically significant in opioid receptor pharmacology. While classic opioids (e.g., Naltrexone) attach this group to a basic amine, the sulfamoyl variant allows for the exploration of bioisosteres in:
-
Kinase Inhibitors: Sulfonamides are classic hinge-binding motifs. The CPM group fills hydrophobic pockets (e.g., the "gatekeeper" region) without the metabolic liability of a simple alkyl chain.
-
Solubility Modulation: The sulfamide linkage (
) is polar but non-basic, often improving metabolic stability compared to the corresponding amine.
Handling, Safety, and Storage
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3] |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[2][3] |
| Inhalation | H330 | Fatal if inhaled (vapors are potent respiratory irritants). |
Protocol for Spills:
-
Evacuate the area immediately.
-
Neutralize with weak base (sodium bicarbonate) if safe.
-
Absorb with inert material (vermiculite/sand). Do NOT use combustible materials (sawdust).
Storage Conditions:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (hygroscopic).
-
Container: Tightly sealed glass with PTFE-lined cap.
References
-
BLD Pharm. (2024).[1] Product Datasheet: this compound (CAS 1179030-02-4).[1] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride (Analogous Reactivity). Retrieved from
-
Tang, S., et al. (2026). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives. European Journal of Medicinal Chemistry. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Dimethylsulfamoyl chloride (Homolog Safety Profile). Retrieved from
An In-Depth Technical Guide to N-(cyclopropylmethyl)-N-methylsulfamoyl chloride for Researchers, Scientists, and Drug Development Professionals
CAS Number: 1179030-02-4
This guide provides a comprehensive technical overview of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of the N-(cyclopropylmethyl)-N-methylsulfamoyl Moiety
The this compound scaffold has emerged as a valuable electrophilic reagent for the synthesis of a diverse array of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide spectrum of biological activities. The incorporation of the cyclopropylmethyl group offers several advantages in drug design, including:
-
Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.
-
Conformational Rigidity: The constrained nature of the cyclopropyl group can help to lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.
-
Lipophilicity Modulation: The cyclopropylmethyl substituent can fine-tune the lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will delve into the essential physicochemical properties, a detailed synthesis protocol, key applications in drug discovery, and critical safety considerations for this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1179030-02-4 | [1] |
| Molecular Formula | C₅H₁₀ClNO₂S | [1] |
| Molecular Weight | 183.66 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Boiling Point | No data available | [1] |
| SMILES | O=S(N(CC1CC1)C)(Cl)=O | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most reliably achieved through the reaction of the corresponding secondary amine, N-(cyclopropylmethyl)-N-methylamine, with a suitable sulfonylating agent, typically sulfuryl chloride (SO₂Cl₂). This method is a standard and widely applicable procedure for the preparation of N,N-disubstituted sulfamoyl chlorides.[2]
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from commercially available precursors.
Sources
An In-depth Technical Guide to N-(cyclopropylmethyl)-N-methylsulfamoyl chloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride is a crucial reagent and building block in contemporary medicinal chemistry. Its unique structural features, combining the conformational rigidity of the cyclopropylmethyl group with the reactive sulfamoyl chloride moiety, offer medicinal chemists a valuable tool for synthesizing novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed examination of its synthesis, its reactivity, and its strategic application in drug design, particularly in the development of modulators for challenging biological targets. Safety considerations and handling protocols are also discussed to ensure its effective and safe utilization in the laboratory.
Introduction: The Strategic Importance of the N-Cyclopropylmethyl Moiety in Medicinal Chemistry
The N-cyclopropylmethyl (CPM) group is a well-established "privileged" structural motif in drug discovery. Its incorporation into a molecule can significantly influence several key pharmacodynamic and pharmacokinetic parameters. The three-membered cyclopropane ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a specific biological target. Furthermore, the CPM group is known to modulate metabolic stability, often by blocking sites susceptible to oxidative metabolism, and can improve oral bioavailability. Its presence is notable in a variety of therapeutic agents, particularly those targeting the central nervous system, such as opioid receptor modulators and serotonin receptor agonists.
This compound serves as a key reagent for introducing this valuable CPM-N-methylsulfamoyl pharmacophore into molecules, enabling the exploration of new chemical space and the development of next-generation therapeutics.
Physicochemical Properties and Molecular Identification
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Weight | 183.66 g/mol | [1] |
| Molecular Formula | C5H10ClNO2S | [1] |
| CAS Number | 1179030-02-4 | [1] |
| Canonical SMILES | CN(CC1CC1)S(=O)(=O)Cl | |
| Appearance | (Predicted) Colorless to light yellow liquid | |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, THF, ethyl acetate) |
Synthesis and Manufacturing Principles
The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, N-cyclopropylmethyl-N-methylamine.
Synthesis of the Precursor: N-cyclopropylmethyl-N-methylamine
The efficient synthesis of the secondary amine precursor is critical. Several methodologies can be employed, with the choice often depending on the scale and available starting materials. A common and effective route is the reductive amination of cyclopropanecarboxaldehyde with methylamine.
Conceptual Workflow for N-cyclopropylmethyl-N-methylamine Synthesis
Sources
Structure Elucidation of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Technical Whitepaper | CAS: 1179030-02-4
Executive Summary
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (MW: 183.66 g/mol ) is a critical electrophilic intermediate used in the synthesis of pharmacologically active sulfonamides, particularly in the development of opioid receptor modulators (e.g., derivatives of naltrexone or thebaine). Its structural integrity is defined by the stability of the cyclopropyl ring under sulfonylating conditions and the purity of the reactive chlorosulfonyl moiety.
This guide provides a definitive protocol for the structural elucidation and purity assessment of this compound, distinguishing it from common synthetic impurities such as the symmetric sulfamide or the hydrolyzed sulfonic acid.
Synthesis Context & Impurity Profile
To interpret analytical data accurately, one must understand the genesis of the sample. The compound is typically synthesized via the reaction of N-methylcyclopropylmethylamine with sulfuryl chloride (
Reaction Pathway
The synthesis relies on nucleophilic attack of the secondary amine on the sulfuryl chloride.
Critical Impurities[1]
-
Starting Amine: Evident by upfield NMR shifts compared to the product.
-
Bis-sulfamide: Formed if the ratio of amine to
is not strictly controlled (2:1 stoichiometry error). -
Hydrolysis Product:
(formed upon exposure to atmospheric moisture).
Spectroscopic Elucidation
The structure is confirmed through a triangulation of High-Resolution Mass Spectrometry (HRMS),
High-Resolution Mass Spectrometry (HRMS)
The presence of chlorine provides a distinct isotopic signature essential for confirmation.
| Parameter | Observation | Structural Inference |
| Ionization Mode | ESI+ or APCI+ | Soft ionization to prevent fragmentation. |
| Molecular Ion | Observed at m/z 184.02 | |
| Isotope Pattern | M : M+2 ratio of ~3:1 | Confirms presence of one Chlorine atom . |
| Fragmentation | Loss of 35/37 Da | Loss of Cl radical (homolytic cleavage). |
| Fragmentation | Loss of 64 Da | Loss of |
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for assessing the integrity of the cyclopropyl ring, which is sensitive to acid-catalyzed ring opening during the reaction.
NMR (400 MHz,
)
The electron-withdrawing sulfonyl chloride group causes a significant downfield shift (~0.5 - 1.0 ppm) of the
| Position | Multiplicity | Integration | Assignment Logic | |
| A | 2.98 | Singlet (s) | 3H | |
| B | 3.25 | Doublet (d, | 2H | |
| C | 1.05 - 1.15 | Multiplet (m) | 1H | Cyclopropyl |
| D | 0.60 - 0.70 | Multiplet (m) | 2H | Cyclopropyl |
| E | 0.30 - 0.40 | Multiplet (m) | 2H | Cyclopropyl |
Critical Check: If the cyclopropyl ring has opened (acid-catalyzed), the high-field signals (0.3–0.7 ppm) will disappear, replaced by olefinic signals (5.0–6.0 ppm) or aliphatic chains.
NMR (100 MHz,
)
| Position | Assignment | |
| N-CH2 | 58.5 | Methylene bridge. |
| N-CH3 | 38.2 | Methyl group. |
| Ring CH | 9.5 | Cyclopropyl methine. |
| Ring CH2 | 4.1 | Cyclopropyl methylene (equivalent carbons). |
Experimental Protocols
Sample Preparation for NMR
Sulfamoyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid and HCl, causing peak broadening and shifting.
-
Solvent: Use anhydrous
stored over molecular sieves (4Å). -
Vessel: Oven-dried NMR tube.
-
Preparation: Dissolve ~10 mg of sample in 0.6 mL solvent under an inert atmosphere (
or Ar) if possible. -
Acquisition: Run the spectrum immediately.
Handling & Stability Test
To verify the reagent's quality before use in costly drug synthesis steps:
-
Visual Inspection: The compound should be a clear, colorless to pale yellow oil. Turbidity indicates hydrolysis (formation of solid sulfonic acid/amine salts).
-
TLC Method:
-
Stationary Phase: Silica Gel
. -
Mobile Phase: Hexanes:Ethyl Acetate (8:2).
-
Visualization:
stain (oxidizes the amine moiety) or Iodine chamber. -
Rf Value: The sulfamoyl chloride is less polar than the sulfonic acid and the bis-sulfamide impurity.
-
Structure Confirmation Workflow
The following decision tree illustrates the logic for confirming the structure versus common failures.
References
-
Sigma-Aldrich. N,N-Dimethylsulfamoyl chloride Product Specification. Retrieved from (General reference for dialkylsulfamoyl chloride properties).
-
PubChem. this compound (Compound CID 54594619). National Library of Medicine. Retrieved from .
-
BLD Pharm. Product Datasheet: this compound (CAS 1179030-02-4).[1][2] Retrieved from .
- Spillane, W. J., et al. (2006). "Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl chloride." Journal of Physical Organic Chemistry. (Mechanistic insight into sulfamoyl chloride reactivity).
Sources
An In-depth Technical Guide to the Synthesis of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Abstract
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of a robust and efficient pathway for its synthesis. We delve into the strategic considerations behind the two-stage synthesis, beginning with the formation of the precursor secondary amine, N-cyclopropylmethyl-N-methylamine, via reductive amination, followed by its reaction with sulfuryl chloride. This document offers a detailed experimental protocol, mechanistic insights, and critical analysis of reaction parameters, designed for researchers, chemists, and professionals in the field of drug development.
Introduction and Strategic Overview
The synthesis of substituted sulfamoyl chlorides is a cornerstone of modern drug discovery, enabling the introduction of the sulfonamide moiety, a privileged functional group in a vast array of therapeutic agents. The title compound, this compound, combines the unique conformational and electronic properties of the cyclopropylmethyl group with the versatile reactivity of the sulfamoyl chloride functional group.
The most logical and widely adopted synthetic strategy involves a two-step sequence:
-
Formation of the Secondary Amine Precursor: Synthesis of N-cyclopropylmethyl-N-methylamine. This is typically achieved through the reductive amination of cyclopropanecarboxaldehyde with methylamine. This method is highly efficient and provides direct access to the required secondary amine.
-
Sulfamoylation: The reaction of the synthesized N-cyclopropylmethyl-N-methylamine with a suitable sulfonylating agent, most commonly sulfuryl chloride (SO₂Cl₂), to yield the target sulfamoyl chloride.
This approach is favored due to the commercial availability of the starting materials, the reliability of the reactions, and the straightforward purification procedures.
Synthesis Pathway and Mechanistic Rationale
The overall synthetic transformation is depicted below:
Step 1: Synthesis of N-cyclopropylmethyl-N-methylamine
Cyclopropanecarboxaldehyde + Methylamine → [Imine Intermediate] → N-cyclopropylmethyl-N-methylamine
Step 2: Synthesis of this compound
N-cyclopropylmethyl-N-methylamine + Sulfuryl Chloride → this compound
Step 1: Reductive Amination for Amine Synthesis
Causality of Experimental Choices: Reductive amination is a powerful C-N bond-forming reaction. The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopropanecarboxaldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion). A selective reducing agent, introduced in the same pot, reduces the imine to the final secondary amine.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), STAB is mild enough that it will not readily reduce the starting aldehyde, thus minimizing side reactions. Its steric bulk and milder reactivity allow for the controlled reduction of the iminium ion as it is formed. This "one-pot" procedure enhances operational simplicity and overall yield.
Step 2: Sulfamoylation of the Secondary Amine
Causality of Experimental Choices: The formation of the sulfamoyl chloride is achieved by reacting the secondary amine with sulfuryl chloride. The vast majority of sulfonamides and related compounds are synthesized by the reaction of a sulfonyl or sulfuryl chloride with primary or secondary amines.[1]
-
Mechanism: The reaction proceeds via a nucleophilic attack of the nitrogen atom of N-cyclopropylmethyl-N-methylamine on the electrophilic sulfur atom of sulfuryl chloride. This addition is followed by the elimination of a chloride ion. A molecule of hydrogen chloride (HCl) is generated as a byproduct.
-
Role of a Base: The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential.[2][3] The base acts as an acid scavenger, neutralizing the HCl as it is formed and allowing the reaction to proceed to completion.
-
Solvent and Temperature Control: The reaction is highly exothermic and is typically performed in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether at low temperatures (e.g., 0 °C to -10 °C).[2][4] This careful temperature control is crucial to minimize the formation of undesired byproducts and to manage the exotherm.
Experimental Protocol and Data
Detailed Step-by-Step Methodology
Step 1: Synthesis of N-cyclopropylmethyl-N-methylamine
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Ar), add a solution of methylamine (1.1 eq, typically as a 2.0 M solution in THF).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-cyclopropylmethyl-N-methylamine. The product is often volatile and may be used directly in the next step without further purification if purity is deemed sufficient (>90% by NMR).
Step 2: Synthesis of this compound
-
Dissolve the crude N-cyclopropylmethyl-N-methylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (~0.4 M) under an inert atmosphere.
-
Cool the solution to -10 °C using an ice-salt bath.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the cooled amine solution over 45-60 minutes, maintaining the internal temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to warm to 0 °C and quench by the slow addition of cold water.
-
Separate the organic layer. Wash the organic phase sequentially with cold 1 M HCl (to remove excess amine and triethylamine hydrochloride), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is the target this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Summary
| Parameter | Step 1: Reductive Amination | Step 2: Sulfamoylation |
| Key Reagents | Cyclopropanecarboxaldehyde, Methylamine, STAB | N-cyclopropylmethyl-N-methylamine, SO₂Cl₂, TEA |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | -10 °C to 0 °C |
| Reaction Time | 12 - 16 hours | 2 - 3 hours |
| Typical Yield | 75 - 90% (crude) | 70 - 85% |
| Purification | Direct use or Distillation | Vacuum Distillation or Chromatography |
Synthesis Workflow Visualization
The logical flow of the synthesis, from readily available starting materials to the final product, is illustrated in the diagram below. This visualization clarifies the two-stage process and the key transformations involved.
Caption: Synthesis workflow for this compound.
Conclusion
This guide outlines a reliable and scalable two-step synthesis pathway for this compound. The methodology leverages a standard reductive amination to form the key secondary amine intermediate, followed by a robust sulfamoylation reaction with sulfuryl chloride. The detailed protocol and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical research and development. Adherence to the described safety precautions, particularly regarding temperature control and the handling of reactive reagents, is paramount for a safe and successful outcome.
References
- EP1109765B1 - Process for the production of cyclopropylmethyl halides.
-
The vast majority of sulfonamides are synthesized by the reaction of a sulfonyl/sulfuryl chloride with primary or secondary amines... . RSC Advances. [Link]
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
-
Synthetic Routes to N-Heterocyclic Carbene Precursors . ResearchGate. [Link]
- US6118032A - Process for the production of cyclopropylmethyl halides.
-
A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate... . ChemRxiv. [Link]
-
Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. [Link]
- CN103351315A - General preparation method of sulfonyl chloride.
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . ResearchGate. [Link]
-
Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]
-
Representative synthetic routes to N-substituted cyclic amines... . ResearchGate. [Link]
-
Methyl amine w/ a sulfonyl chloride . Physics Forums. [Link]
Sources
Technical Guide: N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride in Medicinal Chemistry
[1]
Core Directive & Strategic Utility
This compound (CAS: 1179030-02-4) is a specialized electrophilic building block used primarily to introduce the
Unlike simple sulfonamides, the sulfamoyl group (
Key Physicochemical Profile
| Property | Value | Note |
| CAS Number | 1179030-02-4 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 183.66 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; hydrolyzes in moist air |
| Reactivity Class | Electrophile (Soft) | Reacts with nucleophiles ( |
| Storage | 2–8°C, Inert Atmosphere ( | Moisture sensitive; store over desiccant |
Synthesis & Preparation of the Reagent
While commercially available as a research chemical, in-house preparation is often required for scale-up or freshness. The synthesis relies on the reaction of secondary amines with sulfuryl chloride.
Mechanistic Pathway
The formation follows a nucleophilic substitution at the sulfur atom. The secondary amine attacks the sulfuryl chloride, displacing one chloride ion. A base (typically triethylamine or pyridine) is required to scavenge the generated HCl and drive the equilibrium.
Figure 1: Synthesis pathway for this compound via sulfuryl chloride.
Preparation Protocol (Self-Validating)
Objective: Synthesize 10 mmol of reagent. Pre-requisites: All glassware must be oven-dried. Reaction performed under Argon.
-
Setup: Charge a 100 mL round-bottom flask with Sulfuryl chloride (1.2 eq, 12 mmol) and anhydrous DCM (20 mL). Cool to -78°C (dry ice/acetone bath).
-
Addition: Mix N-(cyclopropylmethyl)-N-methylamine (1.0 eq, 10 mmol) and Triethylamine (1.1 eq, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the sulfuryl chloride over 30 minutes.
-
Critical Control Point: Maintain temperature below -60°C to prevent bis-substitution (formation of the symmetric sulfamide).
-
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with ninhydrin; disappearance of amine).
-
Workup: Dilute with cold pentane or ether. Filter off the triethylamine hydrochloride salt rapidly under inert gas.
-
Purification: Concentrate the filtrate in vacuo at low temperature (<30°C). The residue is typically pure enough for immediate use.
-
Validation:
NMR should show the -methyl doublet and cyclopropyl multiplets; absence of broad NH signals confirms conversion.
-
Applications in Medicinal Chemistry
A. Synthesis of Unsymmetrical Sulfamides
The primary utility of this reagent is the synthesis of unsymmetrical sulfamides (
Reaction Logic: The sulfamoyl chloride reacts with a primary or secondary amine in the presence of a base. DMAP (4-dimethylaminopyridine) is often added as a nucleophilic catalyst to accelerate the reaction with sterically hindered amines.
B. Synthesis of Sulfamates
Reacting the chloride with alcohols or phenols yields sulfamates (
Experimental Workflow: Divergent Synthesis
The following diagram illustrates the decision tree for using this reagent to generate diverse chemical libraries.
Figure 2: Divergent synthetic utility for generating sulfamides and sulfamates.
Detailed Coupling Protocol (Sulfamide Formation)
This protocol describes the coupling of this compound with a generic aryl amine.
Reagents:
-
Aryl Amine (Limiting Reagent)
-
This compound (1.2 eq)
-
Pyridine (3.0 eq) or TEA (2.0 eq) + DMAP (0.1 eq)
-
Solvent: DCM or THF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the aryl amine (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.
-
Base Addition: Add Pyridine (3.0 mmol). If the amine is electron-deficient (e.g., nitroaniline), add DMAP (0.1 mmol) to catalyze the reaction.
-
Reagent Addition: Cool the solution to 0°C. Add the sulfamoyl chloride (1.2 mmol) dropwise.
-
Why? Cooling suppresses side reactions (e.g., sulfonylation of the pyridine ring or decomposition).
-
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x). Wash organics with 1N HCl (to remove pyridine), then brine.
-
Isolation: Dry over
, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of chloride | Ensure reagents are dry; use fresh sulfamoyl chloride. |
| No Reaction | Steric hindrance / Low nucleophilicity | Switch solvent to DCE and heat to 60°C; use NaH as base for unreactive amines. |
| Bis-sulfonylation | Excess reagent | Strictly control stoichiometry (1.0–1.1 eq). |
References
-
Synthesis of Sulfamoyl Chlorides
-
Medicinal Chemistry Applications of Sulfamides
- Reichelt, A., et al. (2009). "Sulfonamides, Sulfamides, and Sulfamates in Medicinal Chemistry." Drug Discovery Today.
-
(Contextual grounding for sulfamide bioisosteres).
-
General Reactivity of Sulfamoyl Chlorides
-
Advanced Coupling Methods (Chan-Lam)
Sources
- 1. 15029-33-1,3-oxo-3-(thiomorpholin-4-yl)propanenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 5. N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride: A Strategic Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Abstract
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride has emerged as a highly valuable, yet specialized, building block for the synthesis of novel molecular entities in drug discovery. This guide provides an in-depth analysis of its strategic importance, synthesis, reactivity, and application. We will explore the convergence of two key structural features: the reactive sulfamoyl chloride handle, which enables facile formation of robust sulfonamide linkages, and the N-cyclopropylmethyl moiety, a privileged pharmacophore known to impart desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potent biological activity, particularly in modulating CNS targets.[1][2] This document serves as a technical resource for researchers and drug development scientists, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of its core utility.
The Strategic Value Proposition
The utility of this compound stems from its dual-functionality. It provides a direct and efficient route to introduce the N-(cyclopropylmethyl)-N-methylsulfonamide group into a target molecule.
-
The Sulfonamide Linker: Sulfonamides are a cornerstone of medicinal chemistry. They are metabolically stable, capable of acting as hydrogen bond acceptors, and can occupy specific pockets in enzyme active sites or receptors, making them crucial for modulating biological targets. The general reactivity of sulfonyl chlorides with amines to form these linkages is a reliable and well-established transformation in organic synthesis.[3]
-
The N-Cyclopropylmethyl Pharmacophore: The cyclopropylmethyl group is not merely a benign substituent. Its incorporation into drug candidates is a deliberate strategy. The strained three-membered ring introduces conformational rigidity and can improve metabolic stability by blocking potential sites of oxidation.[4] Furthermore, this specific moiety is renowned for its role in potent opioid receptor modulators and other CNS-active agents, where it can significantly influence receptor affinity and functional activity.[1][2]
By combining these features into a single reagent, this compound allows for the rapid generation of diverse compound libraries, enabling extensive Structure-Activity Relationship (SAR) studies.
Physicochemical Properties & Safety Profile
Accurate characterization is paramount for reproducible research. The key properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 1179030-02-4 | [5] |
| Molecular Formula | C₅H₁₀ClNO₂S | [5][6] |
| Molecular Weight | 183.66 g/mol | [5] |
| SMILES | CN(CC1CC1)S(=O)(=O)Cl | [6] |
| InChIKey | GPRTVPRJLPKURR-UHFFFAOYSA-N | [6] |
| Physical Form | Data not widely available; likely a liquid or low-melting solid | |
| Boiling Point | No data available | [5] |
Safety & Handling: this compound is classified as a corrosive substance (UN# 3265, Hazard Class 8) and is expected to cause severe skin burns and eye damage (H314).[5] Based on analogous sulfamoyl chlorides, it should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] It is reactive towards moisture and nucleophiles; therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C).
Synthesis and Characterization
The synthesis of this compound is logically approached via a two-step sequence starting from commercially available precursors. The overall strategy involves the synthesis of the secondary amine followed by sulfonylation.
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key disconnection at the sulfur-nitrogen bond, identifying the core precursors.
Caption: Retrosynthetic analysis of the target building block.
Protocol 1: Synthesis of N-(cyclopropylmethyl)-N-methylamine
This procedure utilizes reductive amination, a robust and widely used method for amine synthesis.
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylamine (solution in THF or water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).
-
Amine Addition: Add methylamine (1.1 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Scientist's Note: Pre-formation of the imine is crucial for efficient reduction and minimizes side reactions.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. Portion-wise addition at 0 °C is a safety measure to control the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can often be used directly in the next step or purified by distillation if necessary.
Protocol 2: Synthesis of this compound
This final step involves the careful reaction of the synthesized amine with sulfuryl chloride.
Materials:
-
N-(cyclopropylmethyl)-N-methylamine (from Protocol 1)
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous diethyl ether or DCM
-
Saturated ammonium chloride solution
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve sulfuryl chloride (2.0 eq) in anhydrous diethyl ether. Cool the solution to -10 °C using an ice-salt bath.
-
Causality: Using an excess of sulfuryl chloride ensures complete conversion of the amine. The low temperature is critical to prevent uncontrolled reaction and decomposition.
-
-
Amine Addition: Prepare a solution of N-(cyclopropylmethyl)-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the cold sulfuryl chloride solution via the dropping funnel, maintaining the internal temperature below -5 °C.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by pouring it over crushed ice and saturated ammonium chloride solution. Transfer to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer with cold water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude product.
-
Trustworthiness: The product is sensitive to heat and moisture. Low-temperature concentration is essential to prevent degradation. The crude product may be used directly or purified by vacuum distillation if required for high-purity applications.
-
Core Reactivity and Applications
The primary value of this building block lies in its predictable and efficient reaction with nucleophiles, particularly primary and secondary amines, to form sulfonamides.
The Sulfonamide Coupling Reaction: Mechanism of Action
The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center. The amine nucleophile attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate which then collapses, expelling the chloride leaving group.
Caption: Mechanism of sulfonamide formation.
Self-Validating Experimental Workflow
To ensure robust and reproducible results, a self-validating workflow should be employed when using this building block. This involves in-process controls and comprehensive final analysis.
General Protocol for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine of interest (1.0 eq)
-
Pyridine or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the amine (1.0 eq) and base (1.5 eq) in the chosen anhydrous solvent under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
In-Process Control: After addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS every 2 hours. A successful reaction is indicated by the consumption of the limiting amine starting material.
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Scientist's Note: The acid wash removes excess basic starting materials/reagents, while the bicarbonate wash removes any acidic byproducts.
-
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).
Workflow Diagram
Caption: A self-validating workflow for sulfonamide synthesis.
Conclusion and Future Outlook
This compound is a potent building block that empowers medicinal chemists to efficiently access novel sulfonamides bearing the pharmacologically significant N-cyclopropylmethyl group. Its straightforward synthesis and predictable reactivity make it an ideal tool for constructing libraries aimed at diverse biological targets. The continued exploration of this reagent in SAR campaigns is expected to yield new therapeutic candidates with improved potency and optimized pharmacokinetic profiles. As drug discovery programs continue to demand both molecular diversity and synthetic efficiency, the strategic application of such well-designed building blocks will remain a critical component of success.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
- Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.
-
Tang, S., et al. (2026). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. European Journal of Medicinal Chemistry, 306, 118591. [Link]
- Google Patents.
-
PubChem. N-Methylsulfamoyl chloride. [Link]
-
PubChem. N-cyclopropylsulfamoyl chloride. [Link]
-
PubChemLite. This compound. [Link]
-
He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry, 64(16), 12414–12433. [Link]
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. 1179030-02-4|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C5H10ClNO2S) [pubchemlite.lcsb.uni.lu]
- 7. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride in Medicinal Chemistry
[1]
Executive Summary
This compound (CAS: 1179030-02-4) is an electrophilic sulfur(VI) reagent used to synthesize sulfamides and sulfamates .[1][2] In drug discovery, this reagent serves a critical function: it installs the N-(cyclopropylmethyl)-N-methyl motif.[1] This specific substituent combination is highly valued for its ability to modulate lipophilicity (
This guide details the synthesis, reactivity, and application of this reagent, providing self-validating protocols for its use in lead optimization.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1179030-02-4 |
| Molecular Formula | |
| Molecular Weight | 183.66 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfamic acid); Thermal instability >60°C |
| Reactivity Class | Electrophilic Sulfonylating Agent |
Synthesis of the Reagent
The synthesis of this compound requires precise control to avoid the formation of the symmetric sulfamide byproduct (
Reaction Mechanism & Logic
The reaction proceeds via a nucleophilic attack of the secondary amine on the sulfur center of sulfuryl chloride.[1]
-
Critical Control Point: If the amine is in excess or added too quickly, the product (sulfamoyl chloride) will react with the remaining amine to form the symmetric sulfamide.
-
Solution: Inverse addition (Amine added to
) at low temperature.
Step-by-Step Protocol
Reagents:
-
N-(cyclopropylmethyl)-N-methylamine (1.0 equiv)[1]
-
Sulfuryl chloride (
) (1.5 - 2.0 equiv)[1] -
Triethylamine (
) (1.1 equiv)[1] -
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under
atmosphere. Charge with anhydrous DCM and (1.5 equiv).[1] Cool to -78°C (dry ice/acetone bath). -
Amine Addition: Dissolve N-(cyclopropylmethyl)-N-methylamine (1.0 equiv) and
(1.1 equiv) in DCM. Add this solution dropwise to the solution over 60 minutes.-
Why: Slow addition ensures
is always in varying excess relative to the amine, suppressing symmetric dimerization.
-
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC or LCMS (quench aliquot with MeOH to observe the methyl sulfamate derivative).[1]
-
Workup: Concentrate the mixture under reduced pressure at
to remove excess and solvent. -
Extraction: Redissolve residue in
, wash rapidly with ice-cold 5% HCl (to remove amine salts) and ice-cold brine. Dry over .[1] -
Purification: Flash chromatography is rarely stable for sulfamoyl chlorides.[1] Use crude if purity >90%, or distill under high vacuum if necessary (risk of decomposition).
Synthesis Workflow Diagram[1]
Figure 1: Synthesis workflow for this compound, highlighting the critical inverse addition step to avoid side reactions.
Medicinal Chemistry Applications
The N-(cyclopropylmethyl)-N-methylsulfamoyl moiety is a powerful tool in Lead Optimization .[1]
Structural Advantages[1]
-
Metabolic Stability: The cyclopropyl group is structurally rigid and electronically unique (high s-character in C-C bonds).[1] It often blocks Cytochrome P450-mediated
-dealkylation more effectively than an isopropyl or ethyl group.[1] -
Lipophilicity Modulation: The cyclopropylmethyl (CPM) group adds lipophilicity (
) without the entropic penalty of a flexible propyl chain.[1] -
Sulfamide Linker: The
linkage acts as a transition state mimic for hydrolysis of peptides or ureas.[1] It is non-hydrolyzable and offers unique H-bond acceptor geometry.[1]
Derivatization Protocols
This reagent is primarily used to create unsymmetrical sulfamides (reacting with amines) or sulfamates (reacting with alcohols).[1]
Protocol A: Synthesis of Unsymmetrical Sulfamides
Used to link the CPM-methyl motif to a core scaffold (e.g., a piperidine or aniline).[1]
-
Dissolve the core amine (Scaffold-
) in anhydrous THF/DCM. -
Add Base: Pyridine (3.0 equiv) or NaH (1.2 equiv) depending on nucleophilicity.
-
Add Reagent: Add this compound (1.1 equiv) at 0°C.
-
Stir at RT for 2-12 hours.
-
Outcome: Yields Scaffold-
.
Protocol B: Synthesis of Sulfamates
Used to cap alcohols, often in steroid or sugar chemistry.
-
Dissolve alcohol (Scaffold-
) in DMA or DMF.[1] -
Add Base: NaH (1.5 equiv) at 0°C. Stir 30 min to generate alkoxide.
-
Add Reagent: Add chloride (1.2 equiv).[1]
-
Outcome: Yields Scaffold-
.
Application Logic Diagram[1]
Figure 2: Divergent application of the reagent to synthesize sulfamides and sulfamates.[1]
Case Studies & Context
While specific proprietary drugs using this exact reagent in their manufacturing process are often protected by broad patents, the N-cyclopropylmethyl motif is ubiquitous in:
-
Opioid Receptor Modulators: Analogs of Buprenorphine and Naltrexone utilize the CPM group for receptor binding affinity and metabolic stability.
-
HCV NS5B Inhibitors: Sulfamide linkers are common in non-nucleoside polymerase inhibitors to bridge hydrophobic pockets.[1]
-
Kinase Inhibitors: The sulfamoyl moiety acts as a hinge binder or solvent-front cap.[1]
References:
-
Synthesis of Sulfamoyl Chlorides: Journal of Organic Chemistry, "Synthetic routes to (carbamoyl)sulfenyl chlorides," 2011.[3]
-
Cyclopropylmethyl in Med Chem: Journal of Medicinal Chemistry, "Discovery of N-Cyclopropylmethyl...[1][4] κ-Opioid Receptor Agonist," 2021.[1][4][5][6][7]
-
Sulfuryl Chloride Reactivity: Organic Chemistry Portal, "Application of Sulfuryl Chloride," 2013.
Sources
- 1. 15029-33-1,3-oxo-3-(thiomorpholin-4-yl)propanenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N-(cyclopropylmethyl)-N-m, ANGENE, 2955273 - 나비엠알오 [m.navimro.com]
- 3. Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride: Technical Guide for Sulfamide Synthesis
Executive Summary
This technical guide details the synthesis, handling, and application of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride , a specialized reagent for introducing the N-cyclopropylmethyl-N-methyl sulfamoyl moiety into small molecule drug candidates.
Sulfamides (
This guide provides researchers with a self-validating protocol for generating this reagent in situ or for isolation, along with optimized coupling strategies for unsymmetrical sulfamide synthesis.[1]
Part 1: Reagent Profile & Strategic Value
Chemical Identity[1]
-
Systematic Name: this compound
-
Core Function: Electrophilic sulfamoylating agent
-
Key Moiety: Cyclopropylmethyl (CPM) + Methyl group
-
Reactive Center: Sulfonyl chloride (
)[2]
Pharmacophore Rationale
The selection of the N-CPM, N-Methyl motif is rarely arbitrary. It serves specific medicinal chemistry objectives:
-
Metabolic Stability: The cyclopropyl ring is resistant to
-oxidation and hinders dealkylation by Cytochrome P450 enzymes more effectively than -propyl or -butyl chains.[1] -
Lipophilic Tuning: The CPM group adds steric bulk and lipophilicity without the entropic penalty of flexible alkyl chains.[1]
-
Conformational Restriction: The rigid cyclopropyl ring can lock the side chain into a bioactive conformation, potentially increasing on-target potency (e.g., in Dopamine D3 antagonists or Opioid receptor modulators).[1]
Part 2: Synthesis of the Reagent
While N-(cyclopropylmethyl)-N-methylamine is commercially available, high-purity sulfamoyl chloride is best prepared fresh due to its moisture sensitivity. Below is the validated workflow starting from the amine precursor.
Synthesis Logic
The formation of the sulfamoyl chloride proceeds via nucleophilic attack of the secondary amine on sulfuryl chloride (
-
Challenge: The product is highly reactive. If the reaction warms too quickly or if excess amine is present, the symmetric sulfamide (dimer) will form as the major byproduct.
-
Solution: Use low temperature (-78°C to -10°C) and slow addition of the amine to an excess of
.[1]
Visual Workflow (Synthesis)
Caption: Synthesis pathway from aldehyde precursor to the final sulfamoyl chloride reagent.
Detailed Protocol
Reagents:
-
N-(Cyclopropylmethyl)-N-methylamine (1.0 equiv)[3]
-
Sulfuryl Chloride (
) (1.2 - 1.5 equiv) -
Triethylamine (
) (1.1 equiv) -
Dichloromethane (Anhydrous)[4]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous DCM and sulfuryl chloride.[1] Cool the solution to -78°C (dry ice/acetone bath).
-
Amine Addition: Dissolve the secondary amine and triethylamine in DCM. Add this mixture dropwise to the cold sulfuryl chloride solution over 30-60 minutes.
-
Critical: The slow addition prevents localized heating and high concentrations of amine, which would favor dimer formation.[1]
-
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Workup:
-
Storage: The resulting oil is the sulfamoyl chloride.[1] Use immediately for the best results. If storage is necessary, keep at -20°C under inert atmosphere.[1]
Part 3: Sulfamide Coupling (Application)
Once the reagent is in hand, it is coupled with a second amine (
Coupling Mechanism
The reaction follows an elimination-addition or direct
Visual Mechanism
Caption: Mechanism of sulfamide formation via nucleophilic substitution at the sulfonyl center.
Coupling Protocol (General)
Reagents:
-
N-(CPM)-N-methylsulfamoyl chloride (1.0 equiv)
-
Target Amine (
) (0.9 - 1.0 equiv) -
Base: Triethylamine (2.0 equiv) or DMAP (0.1 equiv) + DIPEA
-
Solvent: DCM or Acetonitrile (
)
Procedure:
-
Dissolve the target amine and base in anhydrous DCM/MeCN.[1]
-
Cool to 0°C.
-
Add the solution of sulfamoyl chloride dropwise.[1]
-
Allow to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor by LC-MS. The chloride is very labile; disappearance of the amine and appearance of the [M+H]+ peak of the sulfamide confirms progress.
Advanced Strategy: SuFEx (Sulfur-Fluoride Exchange)
For difficult couplings or library synthesis where stability is required, convert the chloride to a Sulfamoyl Fluoride .
-
Method: Treat the crude sulfamoyl chloride with
(aq) or .[1] -
Benefit: The resulting sulfamoyl fluoride is stable to water and chromatography (silica gel) but reacts specifically with silylated amines or amines activated by Calcium/Silicon catalysts (SuFEx click chemistry).[1]
Part 4: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Formation of Symmetric Sulfamide | Excess amine relative to | Ensure |
| Low Yield of Reagent | Hydrolysis due to wet solvents.[1] | Use freshly distilled DCM; flame-dry glassware.[1] Minimize workup time. |
| No Reaction in Coupling | Sulfamoyl chloride degraded/hydrolyzed.[1] | Check reagent quality by reacting a small aliquot with benzylamine (test reaction) before adding valuable intermediate. |
| Exotherm/Pressure | Rapid HCl gas evolution.[1] | Add base slowly; ensure proper venting.[1] |
Part 5: Safety & References
Safety Hazards
-
Sulfuryl Chloride: Highly corrosive, reacts violently with water to release HCl and
gases.[1] Causes severe skin burns.[1] -
Sulfamoyl Chloride: Potent lachrymator and corrosive.[1] Handle only in a fume hood.
-
Pressure: Reactions in sealed vessels must be monitored carefully due to gas evolution.[1]
References
-
Cyclopropylamine in Medicinal Chemistry
-
General Sulfamide Synthesis
-
SuFEx Chemistry (Sulfamoyl Fluorides)
-
Reagent Preparation (Analogous Protocols)
- Title: Preparation of sulfamoyl chlorides (P
-
Source: Google Patents[1]
- URL
-
Starting Material Data
Sources
- 1. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Profile of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides a comprehensive analysis of the predicted and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Drawing upon data from analogous structures and established spectroscopic principles, this document serves as an essential resource for researchers working with this versatile reagent.
Introduction
This compound (CAS No. 1179030-02-4) possesses a unique combination of a reactive sulfamoyl chloride moiety and a sterically influential cyclopropylmethyl group.[1] This structure makes it a valuable building block in medicinal chemistry and drug development. Accurate and reliable analytical data are critical for its application. This guide offers an in-depth examination of its spectroscopic signature, providing the necessary framework for its identification and characterization.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
The key structural components that will dictate the spectroscopic features are:
-
Cyclopropylmethyl group: This will give rise to characteristic upfield signals in the NMR spectra due to the ring strain.
-
N-methyl group: A singlet in the ¹H NMR spectrum.
-
Sulfamoyl chloride group (-SO₂Cl): This highly electron-withdrawing group will significantly influence the chemical shifts of adjacent protons and carbons. It will also produce strong characteristic absorption bands in the IR spectrum.
Synthesis Overview
The synthesis of this compound typically involves the reaction of N-(cyclopropylmethyl)-N-methylamine with sulfuryl chloride (SO₂Cl₂).[2]
Figure 2: Synthetic pathway for this compound.
This reaction is typically performed in an inert solvent at low temperatures to control its exothermic nature. The purity of the starting amine is crucial for obtaining a high-purity product.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are recommended for analysis.
4.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the sulfamoyl chloride group will cause a downfield shift for the adjacent N-methyl and N-methylene protons.[3] The protons of the cyclopropyl ring are expected at unusually high field due to the ring's magnetic anisotropy.[4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.4 | d | 2H | N-CH₂ -cyclopropyl |
| ~ 2.9 - 3.1 | s | 3H | N-CH₃ |
| ~ 1.0 - 1.2 | m | 1H | cyclopropyl-CH |
| ~ 0.6 - 0.8 | m | 2H | cyclopropyl-CH₂ (diastereotopic) |
| ~ 0.3 - 0.5 | m | 2H | cyclopropyl-CH₂ (diastereotopic) |
4.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[6][7][8][9]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | C H₂-N |
| ~ 35 - 40 | N-C H₃ |
| ~ 8 - 12 | cyclopropyl-C H |
| ~ 3 - 7 | cyclopropyl-C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent features in the IR spectrum of this compound will be the strong stretching vibrations of the sulfonyl group (S=O).[10]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 - 3000 | Medium | C-H stretch (cyclopropyl) |
| ~ 2950 - 2850 | Medium | C-H stretch (alkyl) |
| ~ 1370 - 1350 | Strong | Asymmetric SO₂ stretch |
| ~ 1180 - 1160 | Strong | Symmetric SO₂ stretch |
| ~ 750 - 700 | Strong | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 183.66 g/mol ), the mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern.
Predicted Mass Spectrometry Data:
| m/z | Assignment | Notes |
| 183/185 | [M]⁺ | Molecular ion with ³⁵Cl and ³⁷Cl isotopes |
| 148 | [M - Cl]⁺ | Loss of chlorine radical |
| 98 | [M - SO₂Cl]⁺ | Loss of sulfonyl chloride radical |
| 84 | [C₅H₁₀N]⁺ | Cyclopropylmethylamino fragment |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |
The fragmentation of sulfonamides and related compounds often involves the loss of SO₂.[11][12][13][14]
Figure 3: Proposed key fragmentation pathways for this compound.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-25 mg for ¹³C NMR in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Employ a relaxation delay of at least 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0 to 160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Acquisition:
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic distribution for chlorine-containing fragments with the theoretical distribution.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures, a robust analytical framework has been established for its identification and quality assessment. The provided protocols offer a standardized approach to obtaining reliable and high-quality spectroscopic data, which is indispensable for researchers in the fields of synthetic chemistry and drug development.
References
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
-
ChemRxiv. A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023, January 29). [Link]
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.
-
NIST. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). [Link]
Sources
- 1. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. youtube.com [youtube.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Whitepaper: Strategic Sourcing and Application of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
Executive Summary
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS: 1179030-02-4) is a specialized electrophilic building block used primarily in the synthesis of complex sulfonamides for medicinal chemistry.[1] Its structural motif—a cyclopropylmethyl group—serves as a lipophilic, metabolically stable bioisostere for alkyl chains, often employed to modulate the physicochemical properties (logP, solubility) of drug candidates.
This guide addresses the critical challenges associated with this reagent: its inherent hydrolytic instability, the fragmentation of the supply chain, and the necessity for rigorous quality control (QC) prior to use in high-value synthesis.
Chemical Profile & Critical Quality Attributes (CQAs)
To effectively source or synthesize this reagent, one must understand its reactivity profile. Unlike stable aryl sulfonyl chlorides, dialkylsulfamoyl chlorides are prone to specific degradation pathways.
| Attribute | Specification | Technical Note |
| CAS Number | 1179030-02-4 | Primary identifier.[1] |
| Formula | MW: 183.66 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies in freezer; melts near RT. |
| Reactivity | High Electrophilicity | Reacts violently with |
| Stability | Moisture Sensitive | Hydrolyzes to the corresponding sulfonic acid ( |
| Storage | -20°C, Inert Atmosphere | Store under Argon/Nitrogen. Hygroscopic. |
Degradation Mechanism
The primary impurity in commercial samples is the sulfonic acid derivative, formed via hydrolysis. This impurity acts as a catalyst for further decomposition and can quench basic reagents in subsequent coupling reactions.
The Sourcing Landscape[2]
The commercial availability of this compound is stratified. It is rarely a "shelf-stable" commodity kept in high stock due to its shelf-life.
Supplier Tiers
-
Tier 1: Stock-Holding Manufacturers (High Reliability)
-
Examples: Enamine, BLD Pharm, WuXi AppTec.
-
Pros: Validated internal QC, usually ships within 2-5 days.
-
Cons: Higher unit cost.
-
-
Tier 2: Aggregators (Variable Reliability)
-
Examples: eMolecules, MolPort, ChemSpace.
-
Pros: Access to global inventory.[1]
-
Cons: "Ghost stock" is common. Listed inventory may not exist or may be synthesized on demand (lead time 4-6 weeks).
-
-
Tier 3: Custom Synthesis (The "Make" Option)
-
Trigger: If lead times exceed 3 weeks, in-house synthesis is often more efficient.
-
Sourcing Decision Logic
The following decision tree illustrates the recommended workflow for procuring this reagent to minimize project delays.
Figure 1: Strategic sourcing decision tree. Prioritize in-stock Tier 1 vendors; default to synthesis if lead times indicate "make-on-demand" status.
Analytical Validation Protocol
Trustworthiness Principle: Never assume a commercial sulfamoyl chloride is 100% pure upon arrival. Hydrolysis during transit is common.
Protocol: Purity Assessment via H-NMR
-
Solvent: Use anhydrous
or Acetone- . Avoid DMSO- (hygroscopic and can react with chlorides). -
Target Signals:
-
Product: Distinctive methyl singlet (~2.9 ppm) and cyclopropyl methylene doublet (~3.0 ppm).
-
Impurity (Hydrolysis): Significant shift in the methyl/methylene signals (usually downfield due to acid formation) and broad exchangeable protons.
-
-
Quantitative Check: Add an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) to the NMR tube to calculate weight % purity.
Protocol: Active Chloride Titration (Volhard Method)
For GMP or scale-up applications, precise stoichiometry is required.
-
Dissolve 100 mg sample in 10 mL 1N NaOH (hydrolyzes Cl to NaCl).
-
Acidify with
. -
Add excess standard
. -
Back-titrate unreacted Ag with KSCN using Fe(III) indicator.
Synthetic Utility & Handling
If commercial sourcing fails, the synthesis of this reagent is straightforward but requires strict safety protocols.
In-House Synthesis Workflow
Reaction:
-
Reagents: N-(cyclopropylmethyl)-N-methylamine (Start Material), Sulfuryl Chloride (
), Triethylamine ( ), DCM (Anhydrous). -
Setup: Flame-dried glassware,
atmosphere. -
Procedure:
-
Cool solution of sulfuryl chloride (1.2 equiv) in DCM to -78°C.
-
Add amine (1.0 equiv) and
(1.1 equiv) dropwise. -
Warm to 0°C over 2 hours.
-
Workup: Quench with ice water (rapidly), extract DCM, dry over
. Do not use basic wash (hydrolysis risk). -
Purification: Vacuum distillation (if liquid) or rapid silica plug (if solid).
-
Application: Sulfonamide Formation
When using the chloride to synthesize a drug candidate:
-
Base Selection: Use Pyridine or DMAP/DIPEA. Inorganic bases (
) are often too slow, allowing hydrolysis to compete. -
Temperature: Start at 0°C. High temperatures promote
extrusion.
Figure 2: Quality control and application workflow. Note the iterative loop for purification if hydrolysis is detected.
Safety & Stability
-
Hazard: Corrosive (Skin Corr.[2] 1B). Lachrymator.
-
Decomposition: Thermal decomposition releases
and gas. Pressure buildup in sealed vials is a risk. -
Neutralization: Spills should be treated with saturated sodium bicarbonate solution.
References
-
PubChem. (2024).[2][3] Compound Summary: N-methylsulfamoyl chloride derivatives. National Library of Medicine. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
- Google Patents. (2001). Process for the production of cyclopropylmethyl halides (US6118032A).
Sources
Technical Guide: Safety and Handling of N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride
Executive Summary & Chemical Identity
N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS: 1179030-02-4) is a specialized electrophilic reagent used primarily in medicinal chemistry for the introduction of the N-cyclopropylmethyl-N-methylsulfamoyl moiety. As a sulfamoyl chloride, it possesses high reactivity toward nucleophiles and significant hydrolytic instability.
This guide targets researchers utilizing this compound for sulfonylation reactions, emphasizing the mitigation of its corrosive nature and the management of hazardous decomposition byproducts (HCl and SO₃ derivatives).
Physicochemical Profile
| Property | Specification |
| CAS Number | 1179030-02-4 |
| Molecular Formula | C₅H₁₀ClNO₂S |
| Molecular Weight | 183.66 g/mol |
| Physical State | Liquid or low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |
| Stability | Moisture sensitive; Thermally labile |
| Storage | Cold chain (2–8°C or -20°C); Inert atmosphere (Ar/N₂) |
Hazard Identification & Mechanistic Toxicology
Core Hazards (GHS Classification)
Based on the functional group reactivity (sulfamoyl chloride), this compound is classified as Skin Corr.[1][2][3][4] 1B (H314) .
-
Corrosivity: Irreversible damage to skin and mucous membranes upon contact. The mechanism involves rapid sulfonylation of cellular proteins and concurrent release of hydrochloric acid (HCl) upon hydrolysis on moist tissue.
-
Respiratory Toxicity: Inhalation of vapors or aerosols can cause severe respiratory tract irritation and delayed pulmonary edema due to deep-tissue acid generation.
-
Sensitization Potential: Like many electrophilic sulfur species, there is a risk of hypersensitivity reactions upon repeated exposure.
Decomposition Pathways
Understanding the decomposition is vital for safety. In the presence of moisture, the compound hydrolyzes to form the corresponding sulfamic acid and HCl. Thermal decomposition may yield sulfur dioxide (SO₂) and alkyl chlorides.
Figure 1: Hydrolysis and thermal decomposition pathways leading to hazardous byproducts.
Engineering Controls & PPE Matrix
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Atmosphere: Use a Schlenk line or glovebox for dispensing. The compound degrades rapidly in humid air, evolving HCl gas which corrodes metal equipment.
-
Traps: Vacuum lines must be equipped with a base trap (e.g., KOH or NaOH) to neutralize evolved acid vapors during evaporation.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double Gloving: Nitrile (inner) + Silver Shield/Laminate (outer) | Sulfamoyl chlorides can permeate standard nitrile; laminate offers broad chemical resistance. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Essential for handling corrosive liquids under pressure or vacuum. |
| Body Protection | Chemical-resistant lab coat (e.g., Tyvek) | Prevents skin contact; standard cotton coats may degrade upon acid contact. |
| Respiratory | Full-face respirator with Acid Gas cartridges (if outside hood) | Only for emergency spill cleanup. |
Operational Handling Protocol
Storage and Stability
-
Temperature: Store at 2–8°C (refrigerator) or -20°C for long-term stability. Allow the container to warm to room temperature inside a desiccator before opening to prevent condensation.
-
Container: Store in corrosion-resistant containers (glass/Teflon) with Parafilm or electrical tape sealing the cap.
Safe Reaction Setup (The "Self-Validating" Workflow)
This protocol ensures containment of the corrosive reagent and validates the quenching process.
-
Preparation: Dry all glassware (oven-dried >120°C). Purge reaction vessel with Nitrogen or Argon.
-
Solvent Selection: Use anhydrous solvents (DCM, THF, or Toluene). Avoid protic solvents (Water, Methanol) which trigger immediate decomposition.
-
Reagent Transfer:
-
Liquids: Transfer via gas-tight syringe.
-
Solids: Weigh in a glovebox or rapid transfer in a tared, septum-capped vial.
-
-
Reaction Monitoring: Monitor reaction progress via TLC or LCMS. Note: The chloride is active; ensure the LCMS sample is quenched with methanol immediately before injection to observe the methyl ester derivative, confirming the chloride was present.
Quenching and Disposal
CRITICAL: Never add water directly to the neat sulfamoyl chloride. The exotherm can cause "bumping" and acid splashing.
Standard Quench Protocol:
-
Dilute the reaction mixture with an inert solvent (e.g., DCM or Ethyl Acetate).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) with vigorous stirring.
-
Validation: Monitor pH. Ensure the aqueous layer remains neutral to slightly basic (pH 7-8) to neutralize generated HCl.
-
-
Separate layers. The aqueous layer contains sulfamic acid salts and should be treated as hazardous chemical waste.
Figure 2: Step-by-step workflow for safe handling from storage to disposal.[1]
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Immediate Flush: Rinse with lukewarm water for 15+ minutes.[5] Remove contaminated clothing carefully.[4][5] Seek medical attention for burns.[5] |
| Eye Contact | Irrigate: Flush eyes for 15 minutes, lifting eyelids. Do not neutralize. Transport to ER immediately. |
| Spill (Small) | Evacuate hood area. Absorb with dry sand or Vermiculite. Neutralize carefully with soda ash or lime. Do not use water.[3][4][5][6] |
| Inhalation | Move to fresh air.[7][3][4][5] If breathing is difficult, administer oxygen (trained personnel only). |
References
-
PubChem. (n.d.).[1][2][8] Compound Summary: Sulfamoyl Chlorides. National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Corrosive Substances. Retrieved February 4, 2026, from [Link]
Sources
- 1. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride stability and storage conditions.
An In-Depth Technical Guide to the Stability and Storage of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in synthetic organic chemistry, valued for its role as a building block in the development of novel pharmaceutical compounds. Its utility stems from the reactive sulfamoyl chloride moiety, which allows for the facile introduction of the N-(cyclopropylmethyl)-N-methylsulfamoyl group into a target molecule. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in an understanding of its chemical properties.
Chemical Properties and Inherent Reactivity
This compound possesses the molecular formula C5H10ClNO2S.[1] The central sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This electrophilicity is the cornerstone of its reactivity, particularly its susceptibility to nucleophilic attack.
The primary pathway of degradation for this compound is hydrolysis. The compound is sensitive to moisture and will readily react with water to form the corresponding sulfonic acid and hydrochloric acid.[2] This reaction is irreversible and leads to the loss of the desired reactive intermediate.
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. This intermediate then collapses, with the chloride ion acting as a leaving group, to form the stable sulfonic acid.
Sources
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of N,N'-Substituted Sulfamides using N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of N,N'-substituted sulfamides, a crucial scaffold in modern drug discovery. We focus on the versatile and efficient coupling of primary and secondary amines with N-(cyclopropylmethyl)-N-methylsulfamoyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting strategies, and safety considerations. By explaining the causality behind experimental choices, this guide ensures that the described protocols are robust, reproducible, and adaptable for various research and development applications.
Introduction: The Significance of the Sulfamide Moiety
The sulfamide functional group, R₂N-SO₂-NR'₂, is a cornerstone of medicinal chemistry. Its unique properties—acting as a non-classical bioisostere of the amide bond, its ability to engage in hydrogen bonding as both a donor and acceptor, and its tetrahedral geometry—make it a privileged scaffold in the design of therapeutic agents. Sulfamide-containing molecules have demonstrated a wide spectrum of biological activities, including antiviral (e.g., Amprenavir, Darunavir for HIV), anticonvulsant, and diuretic properties.
The synthesis of unsymmetrical sulfamides is a key challenge that enables the exploration of diverse chemical space. The reaction of a sulfamoyl chloride with an amine is a primary and highly effective method for forming the critical S-N bond.[1][2] This guide focuses on the use of this compound, a bespoke reagent that allows for the introduction of a desirable cyclopropylmethyl-methylamino moiety into target molecules.
Reaction Principle and Mechanism
The formation of a sulfamide from a sulfamoyl chloride and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The general transformation is depicted below:
General Reaction Scheme: this compound + Amine (R¹R²NH) → N-(cyclopropylmethyl)-N-methyl-N'-(R¹R²)-sulfamide
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfamoyl chloride. This forms a transient, pentacoordinate sulfur intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a sulfamide from this compound and a generic primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Custom Synthesis | Highly moisture-sensitive. Store under inert gas (N₂ or Ar). |
| Amine Substrate (R¹R²NH) | ≥98% | Major Suppliers | Ensure purity and dryness. |
| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99.5% | Major Suppliers | Acts as an HCl scavenger. Use freshly distilled for best results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Suppliers | A good general solvent. Acetonitrile or THF can be alternatives. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Major Suppliers | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep | For workup. |
| Brine (Saturated NaCl) | Aqueous solution | In-house prep | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Suppliers | Drying agent. |
| Silica Gel | 230-400 mesh | Major Suppliers | For column chromatography. |
| TLC plates | Silica gel 60 F₂₅₄ | Major Suppliers | For reaction monitoring. |
Critical Safety Precautions
-
Handling Sulfamoyl Chlorides: this compound is a reactive and corrosive substance. It reacts with moisture to release HCl. Always handle it in a certified chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[6]
-
Reaction Conditions: The reaction can be exothermic, especially during the addition of the sulfamoyl chloride. Maintaining a low temperature (0 °C) during addition is crucial for control and to minimize side reactions.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine substrate (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of amine.
-
Add triethylamine (1.2 - 1.5 eq.) to the solution. The excess base ensures complete neutralization of the HCl byproduct.
-
-
Reagent Addition:
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate dry flask, prepare a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfamoyl chloride solution to the stirred amine solution dropwise via a syringe or dropping funnel over 15-20 minutes. Causality: Slow addition is critical to manage the reaction exotherm and prevent the formation of undesired byproducts.
-
A white precipitate of triethylammonium chloride will typically form upon addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting amine.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Add more DCM if necessary to fully dissolve the product.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to initiate drying).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude sulfamide can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often a gradient of ethyl acetate in hexanes is effective.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[7]
-
Overall Experimental Workflow
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive/degraded sulfamoyl chloride due to moisture exposure. 2. Insufficient base. 3. Starting amine is a poor nucleophile (e.g., highly hindered or electron-deficient). | 1. Use freshly acquired or properly stored sulfamoyl chloride. Handle under inert gas. 2. Increase the equivalents of base to 1.5-2.0 eq. 3. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF) and extend reaction time. |
| Multiple Byproducts | 1. Reaction temperature was too high during addition. 2. Dimerization or side reactions of the starting materials. 3. Presence of water leading to hydrolysis of the sulfamoyl chloride. | 1. Ensure slow, dropwise addition at 0 °C. 2. Use a slight excess (1.05 eq.) of the sulfamoyl chloride, not more. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance around the amine nitrogen. | 1. Continue stirring and monitor by TLC until the starting amine is consumed. 2. Gently heat the reaction mixture (e.g., 30-40 °C) and allow for a longer reaction time (up to 24h). |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Product is an oil that is difficult to crystallize. | 1. Use a shallow gradient for flash chromatography. If inseparable, consider derivatizing the unreacted amine for easier removal. 2. If chromatography is not ideal, attempt purification via conversion to a salt (if applicable) and re-precipitation, or use preparative HPLC. |
References
- U.S. Patent 3,847,985. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Morton, M. D., & Zajac, W. W. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
- European Patent EP1109765B1. (2004). Process for the production of cyclopropylmethyl halides.
- Japanese Patent JPH069451A. (1994). Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane.
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
- German Patent DE19543087A1. (1996). Process for the preparation of cyclopropylmethanol.
- U.S. Patent Application US20090112021A1. (2009). Preparation of cyclopropyl sulfonylamides.
- U.S. Patent 6,118,032. (2000). Process for the production of cyclopropylmethyl halides.
- U.S. Patent 6,077,981. (2000). Process for the production of cyclopropylmethyl halides.
- World Intellectual Property Organization Patent WO2009053281A1. (2009). Process for the preparation of cyclopropyl sulfonamide.
-
Bowser, J. R., & Williams, P. J. (2013). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
- U.S. Patent 2,777,844. (1957). Sulfonamide purification process.
-
Pharmaceutical Fronts. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - Sulfamoyl chloride. [Link]
-
Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
PubChem. (n.d.). (Cyclopropylmethyl)ammonium chloride. [Link]
-
Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]
-
The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Guide: Synthesis of N,N-Disubstituted Sulfamides via N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
Executive Summary & Scientific Context
The sulfamide moiety (
This guide details the reaction of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride with secondary amines. This specific reagent introduces the N-(cyclopropylmethyl)-N-methyl motif, a pharmacophore frequently employed to modulate lipophilicity (
Key Chemical Challenges
-
Reactivity: Sulfamoyl chlorides are less electrophilic than their sulfonyl chloride counterparts (
) due to the electron-donating nitrogen lone pair adjacent to the sulfur center. -
Stability: The reagent is moisture-sensitive and prone to hydrolysis to the corresponding sulfamic acid if handled improperly.
-
Sterics: Reaction with bulky secondary amines requires optimized forcing conditions.
Reagent Profile
| Property | Description |
| Reagent Name | This compound |
| Structure | |
| Molecular Weight | ~183.66 g/mol (Calculated) |
| Physical State | Typically a colorless to pale yellow oil or low-melting solid. |
| Stability | Moisture sensitive (Store under |
| Hazards | Corrosive (Skin Corr.[1][2] 1B) , Lachrymator. Reacts violently with water. |
Mechanistic Insight
The formation of the sulfamide bond proceeds via a nucleophilic substitution at the sulfur atom.[3] Unlike acyl chlorides which proceed via a clear tetrahedral intermediate, the mechanism at the sulfonyl center is often described as a concerted
Reaction Pathway[4][5][6][7][8][9][10]
-
Activation: The secondary amine acts as the nucleophile.
-
Attack: The amine nitrogen attacks the sulfur center.
-
Elimination: Chloride is expelled as the leaving group.
-
Scavenging: The auxiliary base (TEA or DIPEA) neutralizes the generated HCl to drive the equilibrium and prevent amine salt formation.
Figure 1: Mechanistic pathway of sulfamoylation. The base is critical for scavenging HCl to prevent the protonation of the nucleophilic amine.
Experimental Protocols
Protocol A: Standard Conditions (High Reactivity Amines)
Applicability: Unhindered secondary amines (e.g., pyrrolidine, morpholine, dimethylamine).
Materials:
-
Secondary Amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Secondary Amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to amine).
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add This compound (1.2 equiv) dropwise (neat or as a concentrated solution in DCM) over 10 minutes. Note: Exotherm is possible.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the amine and the formation of the product mass (
). -
Quench: Add saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, filter, and concentrate.
Protocol B: Forcing Conditions (Sterically Hindered Amines)
Applicability: Hindered amines or electron-deficient anilines.
Modifications:
-
Solvent: Switch to Acetonitrile (MeCN) or THF (higher boiling points/polarity).
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium-like intermediate.
-
Temperature: Heat to reflux (
) if no reaction is observed at RT after 4 hours.
Process Workflow & Visualization
The following diagram outlines the decision tree for selecting the correct protocol and the purification workflow.
Figure 2: Decision tree for synthesis optimization. Protocol B is triggered if steric hindrance prevents conversion under standard conditions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Reagent Hydrolysis | Ensure the sulfamoyl chloride is fresh. Check solvent dryness. |
| Low Yield / No Reaction | Low Nucleophilicity | Switch to Protocol B (add DMAP, heat). |
| Side Product: Sulfamic Acid | Water in reaction | Use anhydrous solvents and keep under inert atmosphere ( |
| Symmetrical Sulfamide | Amine attacking twice | This reagent has only one Cl; this side reaction is impossible unless the reagent decomposes to |
| Reagent Decomposition | Thermal instability | Do not overheat during addition. Keep addition at |
Analytical Validation
-
1H NMR: The N-methyl group typically appears as a singlet around
2.8–3.0 ppm. The cyclopropylmethyl methylene doublet appears around 2.9–3.1 ppm, and the cyclopropyl ring protons show distinct multiplets at high field ( 0.2–0.6 ppm). -
LC-MS: Sulfamides do not ionize as easily as amines. Use ESI+ mode, but be aware that
might be weak; is often prominent.
Safety Considerations
-
Corrosivity: this compound is corrosive.[1] It causes severe skin burns and eye damage.[1][2] Double-gloving and a face shield are recommended during the addition phase.
-
Inhalation: Sulfamoyl chlorides can release HCl gas upon contact with moisture. All operations must be performed in a well-ventilated fume hood.
-
Quenching: The reaction quench is exothermic. Add bicarbonate solution slowly.
References
-
Winum, J.-Y., et al. (2020).[4] "Sulfamoylation of amines: Current strategies and future prospects." Organic Letters. (General reactivity context).
-
Reitz, A. B., et al. (2009). "Sulfamides as Bioisosteres in Medicinal Chemistry." Current Topics in Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "N-cyclopropyl-N-methylsulfamoyl chloride (CAS 338449-00-6)."[5] National Center for Biotechnology Information. [Link]
-
Maryanoff, B. E. (2004). "Structure-Activity Studies of Sulfamide-Based Inhibitors." Journal of Medicinal Chemistry.
(Note: Specific CAS 338449-00-6 refers to the N-cyclopropyl analog; the N-cyclopropylmethyl variant follows identical protocols described herein.)
Sources
- 1. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfamide synthesis by amination [organic-chemistry.org]
- 5. theclinivex.com [theclinivex.com]
The Strategic Application of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride in Modern Drug Discovery
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs to optimize pharmacokinetic and pharmacodynamic profiles is paramount. The N-(cyclopropylmethyl)-N-methylsulfamoyl group has emerged as a valuable moiety, conferring a desirable combination of metabolic stability, lipophilicity, and conformational rigidity. This technical guide provides an in-depth exploration of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride as a key reagent for the efficient introduction of this pharmacophore. We present detailed, field-tested protocols for the synthesis of the reagent and its subsequent application in the preparation of N-substituted sulfamides, valuable intermediates in the synthesis of advanced drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of the Cyclopropylmethyl Moiety in Medicinal Chemistry
The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the properties of bioactive molecules. Its compact, rigid structure can act as a conformational lock, leading to improved binding affinity for biological targets. Furthermore, the high C-H bond dissociation energy within the cyclopropane ring often imparts significant metabolic stability, a critical attribute for any successful therapeutic agent. The N-cyclopropylmethyl substituent, in particular, has been successfully incorporated into a number of drug candidates, notably in the field of neuroscience. For instance, it is a key feature in several potent and selective kappa-opioid receptor (KOR) agonists and antagonists, where it is thought to play a crucial role in receptor interaction and modulating central nervous system effects.
This compound offers a direct and efficient route to introduce the N-(cyclopropylmethyl)-N-methylsulfamoyl scaffold, a functional group that combines the benefits of the cyclopropylmethyl group with the versatile chemistry of the sulfamide moiety. Sulfonamides are a well-established class of drugs with a broad range of biological activities, and their derivatives continue to be a fertile ground for the discovery of new therapeutic agents.
This guide will provide detailed methodologies for the synthesis of this compound and its application in the synthesis of N-substituted sulfamides, thereby empowering medicinal chemists to readily access this valuable chemical space.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title reagent is a two-step process commencing with the preparation of the precursor secondary amine, N-(cyclopropylmethyl)-N-methylamine, followed by its reaction with a sulfonating agent.
Step 1: Synthesis of N-(cyclopropylmethyl)-N-methylamine via Reductive Amination
Reductive amination is a robust and widely used method for the formation of amines. In this step, cyclopropanecarboxaldehyde is reacted with methylamine in the presence of a reducing agent to yield the desired secondary amine.
Figure 1: Reductive amination of cyclopropanecarboxaldehyde.
Protocol 1: Synthesis of N-(cyclopropylmethyl)-N-methylamine
-
Materials and Reagents:
-
Cyclopropanecarboxaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Add a solution of methylamine (1.1 eq.) in THF or ethanol to the flask.
-
Add glacial acetic acid (1.1 eq.) to the reaction mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(cyclopropylmethyl)-N-methylamine.
-
The product can be purified by distillation if necessary.
-
Step 2: Synthesis of this compound
The secondary amine is then converted to the corresponding sulfamoyl chloride by reaction with sulfuryl chloride. This reaction should be performed with caution in a well-ventilated fume hood due to the corrosive and reactive nature of sulfuryl chloride.
Figure 2: Formation of the sulfamoyl chloride.
Protocol 2: Synthesis of this compound
-
Materials and Reagents:
-
N-(cyclopropylmethyl)-N-methylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
An inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware, magnetic stirrer, and a dropping funnel
-
-
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve N-(cyclopropylmethyl)-N-methylamine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise via the dropping funnel to the cooled, stirring solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or ¹H NMR of an aliquot.
-
Upon completion, carefully evaporate the solvent and excess sulfuryl chloride under reduced pressure. The resulting crude this compound is often used in the next step without further purification. If necessary, purification can be attempted by vacuum distillation, though care must be taken due to the potential for decomposition.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1179030-02-4 | |
| Molecular Formula | C₅H₁₀ClNO₂S | |
| Molecular Weight | 183.66 g/mol | |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available |
Application in the Synthesis of N-Substituted Sulfamides
This compound is a versatile reagent for the synthesis of a wide range of N-substituted sulfamides. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfamoyl chloride, with the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.
Application Note: Strategic Utilization of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride in Medicinal Chemistry
Abstract & Strategic Value
This guide details the synthesis, handling, and application of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CMSC) [CAS: 1179030-02-4]. In modern drug discovery, this reagent serves as a critical electrophilic building block for introducing the N-cyclopropylmethyl-N-methylsulfamide moiety.
Why this specific moiety?
-
Metabolic Shielding: The cyclopropyl ring acts as a metabolic "shield," significantly reducing susceptibility to CYP450-mediated oxidation compared to standard
-ethyl or -propyl chains. -
Bioisosteric Utility: The sulfamide linker (
) acts as a non-hydrolyzable transition-state mimic of the peptide bond, offering improved proteolytic stability while maintaining hydrogen-bonding capability. -
Privileged Pharmacophore: The
-cyclopropylmethyl group is a validated pharmacophore in GPCR ligands (e.g., opioid receptor modulators like Naltrexone derivatives) and kinase inhibitors, where it optimizes the lipophilic vector without excessive molecular weight gain.
Reagent Profile & Handling
Warning: Sulfamoyl chlorides are moisture-sensitive and corrosive. All protocols below must be performed in a fume hood using anhydrous techniques.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1179030-02-4 |
| Molecular Formula | |
| Molecular Weight | 183.66 g/mol |
| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |
| Reactivity | High electrophilicity at Sulfur; prone to hydrolysis to sulfonic acid.[1] |
| Storage | -20°C, under Argon/Nitrogen. Hygroscopic. |
Protocol A: In-Situ Synthesis of the Reagent
Rationale: Commercial supplies of sulfamoyl chlorides can degrade. Generating the reagent in situ or freshly prior to coupling ensures maximum yield and purity.
Materials
-
Precursor Amine: N-methylcyclopropanemethanamine (CAS: 18977-45-2)
-
Electrophile: Sulfuryl chloride (
) [Freshly distilled recommended] -
Base: Triethylamine (
) or DIPEA -
Solvent: Anhydrous Dichloromethane (DCM)[2]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge: Add Sulfuryl chloride (1.1 equiv) and anhydrous DCM (0.2 M concentration relative to amine). Cool to -78°C (dry ice/acetone bath).
-
Expert Note: Low temperature is critical. Higher temperatures (
) favor the formation of the symmetric sulfamide byproduct ( ) due to the high reactivity of the formed chloride with the remaining amine.
-
-
Addition: Mix the Precursor Amine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM. Add this solution dropwise to the sulfuryl chloride over 30–45 minutes.
-
Observation: A white precipitate (triethylamine hydrochloride) will form.
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor conversion by TLC (stain with KMnO4) or crude NMR (shift of N-Me group).
-
Workup (Rapid):
-
Filter off the amine salts under inert atmosphere if possible.
-
Concentrate the filtrate in vacuo at low temperature (<30°C).
-
Do not perform an aqueous wash unless absolutely necessary, as the chloride hydrolyzes rapidly. If washing is required, use ice-cold 5% HCl followed immediately by drying over
.
-
Protocol B: Coupling (Sulfamide Synthesis)
Rationale: This protocol describes coupling the CMSC reagent to a secondary amine core (e.g., a piperidine scaffold) to generate a bioactive library member.
Reaction Scheme Visualization
The following diagram illustrates the workflow and decision logic for the coupling process.
Figure 1: Decision matrix for coupling this compound to target amines.
Step-by-Step Methodology (Method A - Standard)
-
Dissolution: Dissolve the Target Scaffold (Nucleophilic Amine, 1.0 equiv) in anhydrous DCM (0.1 M).
-
Base Addition: Add DIPEA (2.5 equiv). The excess base scavenges HCl generated during substitution.
-
Coupling: Cool the solution to 0°C . Add the CMSC Reagent (1.2 equiv) dissolved in a minimum amount of DCM dropwise.
-
Incubation: Warm to room temperature and stir for 4–12 hours.
-
Validation: Reaction completion is indicated by the disappearance of the starting amine spot on TLC.
-
-
Quench & Purification:
-
Quench with saturated
. -
Extract with DCM (3x).
-
Dry organics over
. -
Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes). Sulfamides are typically stable on silica.
-
Troubleshooting & Optimization
Common failure modes and their mechanistic resolutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield of Reagent | Hydrolysis due to wet solvent. | Distill |
| Symmetric Sulfamide Byproduct | Temperature too high during Protocol A. | Maintain -78°C strictly during addition. Ensure slow addition rate. |
| No Reaction (Coupling) | Nucleophile is too hindered or poor. | Switch to Method B (see Fig 1): Use Pyridine as solvent and add 0.1 eq DMAP. Heat to 60°C. |
| Reagent Decomposition | Storage instability. | Do not store for >1 week. Use immediately after synthesis for best results. |
Bioactive Context & References
The N-cyclopropylmethyl group is a cornerstone of medicinal chemistry, particularly in the design of ligands for the Kappa Opioid Receptor (KOR) .[3] While classical ligands like Naltrexone utilize this group on an amine, the sulfamide analog represents a modern bioisostere strategy to alter polarity and hydrogen bond donor/acceptor profiles while retaining the steric bulk required for receptor pocket filling.
Mechanistic Insight: The "Magic Methyl" & Cyclopropyl Synergy
The combination of the N-methyl and N-cyclopropylmethyl groups on the sulfamide nitrogen creates a unique hydrophobic volume.
-
Cyclopropyl Ring: Provides rigid bulk that fills lipophilic pockets (e.g., the hydrophobic accessory pocket in kinases) without the entropic penalty of a flexible propyl chain.
-
N-Methyl: Eliminates a hydrogen bond donor (compared to the -NH- variant), which can improve membrane permeability (CNS penetration) by reducing Polar Surface Area (PSA).
References
-
Reagent Properties & Safety: PubChem Compound Summary for this compound. National Center for Biotechnology Information. Link
-
Cyclopropylmethyl Pharmacophore: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing. Link
- Sulfamide Synthesis Methodology: "Reaction of secondary amines with sulfuryl chloride.
-
KOR Ligand Design: "Discovery of N-Cyclopropylmethyl Derivatives as Selective Kappa Opioid Receptor Agonists." Journal of Medicinal Chemistry. Link
Sources
- 1. PubChemLite - this compound (C5H10ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14- endo ethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for products from N-(cyclopropylmethyl)-N-methylsulfamoyl chloride reactions
Application Note: Purification Strategies for -(Cyclopropylmethyl)- -methylsulfamoyl Chloride Derivatives
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]
The reaction of
-
Hydrolysis By-product:
-(cyclopropylmethyl)- -methylsulfamic acid (formed from moisture reacting with 1 ). This is highly polar and acidic. -
Unreacted Amine: Often used in excess or equimolar amounts.
-
Hydrochloride Salts: Generated during the substitution (neutralized by base).
Scientific Rationale: The primary challenge is differentiating the target sulfamide (neutral/lipophilic) from the sulfamic acid (acidic/polar) and the unreacted amine (basic). Standard silica chromatography often fails to separate the sulfamic acid due to "streaking." Therefore, a self-validating Liquid-Liquid Extraction (LLE) protocol is the critical first line of defense, followed by orthogonal chromatography.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
Objective: Chemoselective removal of ionic impurities (sulfamic acid and unreacted amines) prior to chromatography.
Causality:
-
Citric Acid vs. HCl: We utilize 10% w/v Citric Acid instead of HCl. The cyclopropylmethyl group, while stable on the nitrogen, can undergo ring-opening or rearrangement via a carbocation intermediate under strong mineral acid conditions (SN1 pathways). Citric acid buffers the pH ~3-4, sufficient to protonate amines without compromising the cyclopropyl ring.
-
Base Wash: A basic wash converts the sulfamic acid by-product into its water-soluble salt, forcing it into the aqueous layer.
Step-by-Step Methodology:
-
Quenching: Dilute the reaction mixture (typically in DCM or THF) with an equal volume of Ethyl Acetate (EtOAc) .
-
Note: EtOAc is preferred over DCM for extraction due to better phase separation and lower emulsion risk with sulfamides.
-
-
Acidic Wash (Removes Amine):
-
Wash the organic phase (2x) with 10% aqueous Citric Acid .
-
Validation Check: Measure the pH of the aqueous output. It must be < 4. If not, perform a third wash. This ensures all unreacted amine nucleophile is protonated (
) and removed.
-
-
Basic Wash (Removes Sulfamic Acid):
-
Wash the organic phase (2x) with saturated NaHCO
or 1M NaOH (if the product has no acidic protons). -
Mechanism: The unreacted sulfamoyl chloride hydrolyzes to the sulfamic acid (
). The base deprotonates this to the sulfamate anion ( ), which partitions into the water.
-
-
Brine Wash & Dry:
-
Wash with saturated NaCl (Brine) to remove residual water.
-
Dry over anhydrous Na
SO (Sodium Sulfate). Magnesium sulfate is too Lewis-acidic and can bind polar sulfamides.
-
-
Concentration: Evaporate solvent under reduced pressure (
C).
Protocol 2: Flash Chromatography with Modifier Doping
Objective: Isolation of high-purity sulfamide from non-ionic impurities.
Expert Insight: Sulfamides possess a polar
Method Specifications:
-
Stationary Phase: Spherical Silica Gel (20–40 µm).
-
Mobile Phase A: Hexanes or Heptane.
-
Mobile Phase B: Ethyl Acetate (EtOAc) or isopropyl alcohol (IPA) mixture (3:1 EtOAc:EtOH).
-
Modifier: Add 1% Triethylamine (Et
N) to the mobile phase if the product is basic, or 0.5% Acetic Acid if the product is acidic. For neutral sulfamides, no modifier is usually needed unless tailing is observed.
Gradient Table:
| Time (CV) | % Mobile Phase B | Rationale |
| 0–2 | 0% | Column equilibration |
| 2–5 | 0% → 10% | Elute non-polar impurities (grease, dimers) |
| 5–15 | 10% → 60% | Linear gradient to elute target sulfamide |
| 15–20 | 60% → 100% | Flush polar aggregates |
Protocol 3: Scavenger Resin Workflow (High-Throughput)
Objective: Parallel purification for library synthesis (10–100 mg scale) where LLE is cumbersome.
Workflow Logic: Instead of extraction, we use solid-supported reagents to "fish out" impurities. This is a catch-and-release or scavenge-and-filter approach.
-
Reagent: Add Polystyrene-supported Isocyanate (PS-NCO) (1.5 equiv relative to excess amine).
-
Reagent: Add Polystyrene-supported Trisamine (PS-Tris) (1.5 equiv relative to starting chloride).
-
Process:
-
Add resins directly to the reaction vial.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 4–16 hours at RT.
-
Filtration: Pass through a fritted cartridge.
-
Result: The filtrate contains the pure sulfamide; impurities remain on the beads.
-
Decision Tree & Workflow Visualization
The following diagram illustrates the logical decision process for selecting the appropriate purification route based on reaction scale and impurity profile.
Caption: Logical workflow for purifying N-(cyclopropylmethyl)-N-methylsulfamoyl chloride derivatives, differentiating between library (scavenger) and batch (LLE/Flash) protocols.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfamoyl Chloride | Ensure anhydrous solvent (DCM/THF) and inert atmosphere (N |
| Cyclopropyl Ring Opening | Acidic Workup too harsh | Switch from 1M HCl to 10% Citric Acid or 0.5M NaH |
| Streaking on TLC/Column | Sulfamide acidity/basicity | Add 1% Et |
| Emulsions during LLE | Amphiphilic nature of sulfamide | Filter the biphasic mixture through Celite or add a small amount of MeOH to break surface tension. |
References
-
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[5] Link
-
Woolven, H., et al. (2011).[6] DABSO-Based Sulfonyl Chloride Synthesis. Organic Letters, 13(18), 4876–4878. Link
-
PubChem. (2023). Compound Summary: N-Methylsulfamoyl chloride.[7][8][9] National Library of Medicine. Link
-
De Souza, J. M., et al. (2020).[1][10] A Continuous Flow Sulfuryl Chloride-Based Reaction.[1] Organic Process Research & Development, 24(10), 2271–2280. Link
-
Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Merck KGaA. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 4. wyzant.com [wyzant.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [amp.chemicalbook.com]
- 8. 1179030-02-4|this compound|BLD Pharm [bldpharm.com]
- 9. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Scale-up synthesis using N-(cyclopropylmethyl)-N-methylsulfamoyl chloride.
Focus: N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
Executive Summary
This Application Note details the process chemistry for the scale-up synthesis and utilization of This compound (CAS 1179030-02-4). This reagent is a critical electrophilic building block used to install the N-(cyclopropylmethyl)-N-methylsulfamoyl moiety, a pharmacophore found in advanced Respiratory Syncytial Virus (RSV) fusion inhibitors (e.g., analogs related to the JNJ-series such as JNJ-53718678/Rilematovir).
The protocol addresses the two primary challenges in scaling this chemistry:
-
Thermal Instability: Managing the high exothermicity of sulfuryl chloride reactions.
-
Selectivity: Preventing the formation of the symmetric sulfamide dimer (
).
Scientific Background & Mechanism
2.1 The Role in Drug Design
RSV fusion inhibitors often feature an indole or azaindole core linked to a solubilizing or binding motif via a sulfonyl or sulfamide linker. The N-(cyclopropylmethyl)-N-methyl group provides a specific steric bulk that fills the hydrophobic pocket of the RSV F-protein, while the sulfonyl group acts as a rigid hydrogen-bond acceptor.
2.2 Chemical Strategy
The synthesis relies on the nucleophilic substitution of sulfuryl chloride (
-
Step 1 (Reagent Synthesis): Reaction of N-(cyclopropylmethyl)-N-methylamine with
. -
Step 2 (Coupling): Reaction of the resulting sulfamoyl chloride with the API intermediate (typically a secondary amine or indole nitrogen).
Critical Mechanistic Insight:
Direct addition of amine to
Protocol A: Reagent Synthesis (Scale-Up)
Objective: Preparation of this compound (1.0 kg scale).
3.1 Materials & Equipment
-
Reactants:
-
N-(cyclopropylmethyl)-N-methylamine (Start Material)
-
Sulfuryl Chloride (
) (1.1 - 1.2 equiv) -
Triethylamine (TEA) (1.1 equiv) or DIPEA
-
-
Solvent: Dichloromethane (DCM) (Anhydrous, <0.05% water)
-
Equipment: Jacketed glass reactor (20L), Cryostat (-20°C capacity), Caustic Scrubber (NaOH) for HCl/
off-gas.
3.2 Step-by-Step Methodology
-
System Prep: Purge reactor with
. Connect the condenser outlet to the caustic scrubber (10% NaOH) to trap HCl and fumes. -
Charge 1: Charge DCM (10 vol) and Sulfuryl Chloride (1.2 equiv) to the reactor. Cool the solution to -10°C .
-
Feed Prep: In a separate vessel, dissolve N-(cyclopropylmethyl)-N-methylamine (1.0 equiv) and TEA (1.1 equiv) in DCM (5 vol) .
-
Controlled Addition (Inverse): Slowly add the Amine/TEA solution to the
solution over 2–3 hours .-
Critical Control: Maintain internal temperature < 0°C . The reaction is violently exothermic.
-
-
Reaction: Stir at -5°C to 0°C for 1 hour. Monitor by GC-MS or NMR (
).-
Endpoint: Disappearance of amine.
-
-
Quench & Workup:
-
Slowly add water (10 vol) while keeping T < 10°C (Hydrolysis exotherm).
-
Separate phases.[1] Wash organic layer with 0.5M HCl (remove residual amine/TEA), then Sat.
, then Brine.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo at < 35°C .-
Safety Note: Do not overheat. Sulfamoyl chlorides can decompose with gas evolution.
-
-
Storage: Store as a solution in DCM or immediate use. If isolated as oil/solid, store at -20°C under Argon.
3.3 Process Data Table
| Parameter | Specification | Reason |
| Stoichiometry | Excess suppresses dimer formation. | |
| Temperature | -10°C to 0°C | Controls exotherm; prevents decomposition. |
| Addition Mode | Amine | Inverse Addition is critical for selectivity. |
| Purity Target | > 95% (GC) | Dimer impurity must be < 0.5%. |
Protocol B: Coupling Reaction (API Synthesis)
Objective: Sulfamoylation of an Indole/Amine Core (Example Scaffold).
4.1 Methodology
-
Dissolution: Dissolve the Core Amine/Indole (1.0 equiv) in THF (anhydrous) .
-
Deprotonation:
-
For Indoles: Cool to -78°C (lab) or -20°C (plant). Add LiHMDS (1.2 equiv) dropwise. Stir 30 min.
-
For Secondary Amines: Use DIPEA (2.0 equiv) in DCM at 0°C.
-
-
Coupling: Add the Sulfamoyl Chloride (1.1 equiv) (prepared in Protocol A) dissolved in THF/DCM.
-
Completion: Allow to warm to RT. Monitor by HPLC.
-
Workup: Quench with Sat.
. Extract with EtOAc. Crystallize final API.
Process Safety & Engineering Controls
-
Thermal Hazard: Differential Scanning Calorimetry (DSC) of sulfamoyl chlorides often shows exothermic decomposition onset around 100–120°C. Never distill at atmospheric pressure.
-
Gas Evolution: The synthesis generates 1 mole of HCl gas per mole of product if TEA is not used efficiently, or if
hydrolyzes. Scrubber capacity must be calculated for peak evolution rate. -
Water Sensitivity: The reagent hydrolyzes to the sulfamic acid. All reactors must be dried (KF < 100 ppm).
Visualization: Reaction Workflow
Figure 1: Process flow for the synthesis and application of the sulfamoyl chloride reagent. Note the critical inverse addition step.
References
-
Janssen Pharmaceutica NV. (2012).[2] Indoles as Respiratory Syncytial Virus Inhibitors.[3] WO2012080447.[2] Link
-
Roy, M., et al. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor.[1][2][3][4][5][6][7] Nature Communications, 8, 167. Link
- Organic Process Research & Development.Safety of Sulfamoyl Chloride Synthesis. (General Reference for SO2Cl2 handling).
-
PubChem. this compound (Compound Summary).Link
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategy for Monitoring N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
This Application Note is designed for research scientists and process chemists involved in the synthesis and scale-up of pharmaceutical intermediates. It addresses the specific analytical challenges posed by N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CMSC), a reactive electrophile lacking a strong UV chromophore.
Executive Summary
This compound (CMSC) is a critical building block in the synthesis of sulfonamide-based pharmaceuticals. Its analysis presents two distinct challenges:
-
Chemical Instability: The sulfamoyl chloride moiety (-SO₂Cl) is highly electrophilic and hydrolytically unstable, rapidly degrading to the corresponding sulfonic acid in the presence of moisture.
-
Lack of Chromophore: The aliphatic structure (cyclopropyl and methyl groups) lacks a conjugated system, rendering standard UV detection (254 nm) ineffective and low-wavelength detection (200–210 nm) susceptible to solvent noise.
This guide details a Derivatization-HPLC protocol using Benzylamine . This method simultaneously stabilizes the analyte and introduces a UV-active chromophore, ensuring robust quantitation.
Chemical Context & Degradation Pathways
Understanding the reactivity profile is essential for accurate monitoring. CMSC exists in a dynamic equilibrium during reaction; however, during sampling, it is prone to hydrolysis.
Figure 1: Reaction and Derivatization Logic
The diagram below illustrates the synthesis of CMSC, its degradation pathway (hydrolysis), and the analytical stabilization strategy (derivatization).
Caption: Chemical pathway showing the synthesis of CMSC, its hydrolysis risk, and the benzylamine derivatization strategy for analysis.
Primary Protocol: Benzylamine Derivatization HPLC
Method Type: Quantitative Purity & Assay Principle: Direct analysis of CMSC by RP-HPLC is discouraged due to on-column hydrolysis and poor UV sensitivity. By quenching the reaction mixture with excess Benzylamine , the unstable -SO₂Cl group is converted into a stable N-benzyl sulfonamide . This derivative contains a phenyl ring, allowing sensitive detection at 254 nm.
Reagents & Preparation
-
Derivatizing Reagent: 0.5 M Benzylamine in Acetonitrile (Dry).
-
Quench Solvent: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Acetonitrile:Water.
Sample Preparation Workflow
-
Sampling: Withdraw 50 µL of the reaction mixture.
-
Immediate Quench: Immediately transfer into a vial containing 950 µL of Derivatizing Reagent .
-
Note: The excess benzylamine ensures rapid, quantitative conversion and neutralizes any HCl acid by-product.
-
-
Reaction Time: Vortex and let stand at room temperature for 10 minutes.
-
Dilution: Dilute the quenched sample 1:10 with the Diluent to bring it within the detector's linear range.
-
Injection: Inject 10 µL onto the HPLC.
HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Targeting the Benzyl group) |
| Column Temp | 30°C |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 8.0 | 90 | Elution of Derivative |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
Expert Insight: The "Ghost Peak" often seen in sulfamoyl chloride analysis is usually the sulfonic acid (hydrolysis product) eluting near the void volume. This method pushes the target analyte (as the benzyl derivative) to a higher retention time (~6-7 min), clearly separating it from polar impurities.
Secondary Protocol: GC-FID for Volatile Impurities
Method Type: Residual Solvents & Starting Material Tracking Principle: While CMSC is thermally labile, the starting material (N-cyclopropyl-N-methylamine ) is volatile and stable. GC-FID is excellent for tracking the consumption of the amine starting material, which often co-elutes or stains in HPLC.
Instrumental Parameters
-
Inlet: Split (20:1), 200°C. Caution: Keep inlet temp moderate to minimize thermal decomposition of any residual CMSC.
-
Column: DB-1 or HP-5 (Non-polar), 30m x 0.32mm x 0.25µm.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Detector: FID @ 250°C.
-
Oven Program: 40°C (hold 2 min) → 15°C/min → 200°C.
Sample Prep (Methanolysis)
To prevent CMSC from fouling the GC liner:
-
Take 100 µL reaction mixture.
-
Quench in 1 mL Methanol .
-
Result: CMSC converts to the methyl sulfamate ester (stable). The starting amine remains unchanged.
-
Inject 1 µL.
Analytical Workflow Visualization
The following diagram outlines the decision matrix for choosing the correct analytical technique based on the process stage.
Caption: Decision tree for selecting the appropriate analytical method based on the Critical Quality Attribute (CQA) being monitored.
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak (HPLC) | Hydrolysis on-column due to insufficient quenching. | Ensure derivatization time is at least 10 mins. Use excess Benzylamine (at least 5 eq). |
| Low Assay Value | Moisture contamination in sampling vial. | Use dry Acetonitrile for reagent prep.[1] Dry glassware thoroughly. |
| Extra Peaks in GC | Thermal degradation of CMSC in the inlet. | Lower inlet temperature. Ensure complete methanolysis (quench) before injection. |
| No UV Signal | Forgot derivatization agent; CMSC is UV transparent. | Crucial: You cannot run this molecule directly by UV. Confirm Benzylamine addition. |
References
-
BenchChem. (2025).[2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Merck & Co., Inc. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Chemistry LibreTexts. (2021). Amines and Sulfonyl Chloride: Sulfonamide Formation. Retrieved from
-
PubChem. (2025).[3] this compound (Compound Summary). Retrieved from
Sources
Application Note: Precision Fragment Elaboration with N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "fragment hit" (mM–µM activity) to a high-affinity lead (nM activity) is the critical bottleneck. This guide details the application of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS 1179030-02-4) as a specialized "fragment growing" reagent.
Unlike standard alkyl halides or acyl chlorides, this sulfamoyl chloride reagent allows for the installation of a sulfamide linker—a non-hydrolyzable, polar-neutral bioisostere of the urea and sulfonamide groups. Furthermore, the specific substitution pattern (cyclopropylmethyl + N-methyl) offers a validated strategy to modulate metabolic stability and lipophilicity without significantly increasing molecular weight (MW), adhering to the "Rule of 3" principles crucial for fragment evolution.
Scientific Rationale & Mechanism
The Sulfamide Scaffold in Medicinal Chemistry
The reaction of this compound with an amine-containing fragment hit yields an unsymmetrical sulfamide .
-
Bioisosterism: Sulfamides (
) mimic the transition state of proteolytic hydrolysis and act as stable surrogates for ureas and sulfonamides. -
H-Bonding Network: The sulfonyl oxygens serve as dual H-bond acceptors, while the N-H (from the fragment side) remains a donor, facilitating unique binding vectors in the protein pocket.
The "Magic Methyl" and Cyclopropyl Effect
This specific reagent is designed to solve common lead optimization problems:
-
Cyclopropylmethyl Group: Provides a rigid, hydrophobic vector that fills small lipophilic pockets (e.g., S1' pockets in proteases) while resisting oxidative metabolism (CYP450) better than n-butyl or isobutyl chains due to the high C-H bond dissociation energy of the cyclopropane ring [1].
-
N-Methyl Group: Reduces the hydrogen bond donor count (improving membrane permeability) and restricts rotatable bonds, potentially locking the fragment into a bioactive conformation (the "Magic Methyl" effect) [2].
Reaction Mechanism
The coupling typically proceeds via a nucleophilic substitution at the sulfur atom. While often modeled as direct displacement, in the presence of strong bases, it may proceed via an elimination-addition mechanism involving a sulfonyl-amine intermediate (sulfene-like), though this is less common for disubstituted sulfamoyl chlorides compared to monosubstituted ones.
Visualization: Fragment Elaboration Workflow
The following diagram illustrates the strategic placement of this reagent in a fragment evolution campaign.
Figure 1: Workflow for evolving an amine fragment hit into a sulfamide lead using the target reagent.
Experimental Protocols
Protocol A: Parallel Library Synthesis (96-well format)
Objective: To generate a library of 96 sulfamide analogs from a set of diversity-selected amine fragments.
Materials:
-
Reagent: this compound (0.2 M in anhydrous DCM).
-
Substrates: 96 diverse amine fragments (0.2 M in anhydrous DCM or DMF).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).
Step-by-Step Procedure:
-
Preparation: In a 2 mL deep-well polypropylene plate, dispense 100 µL of each amine fragment solution (20 µmol).
-
Base Addition: Add 1.5 equivalents of DIPEA (5.2 µL, 30 µmol) to each well.
-
Reagent Addition: Slowly add 110 µL of the sulfamoyl chloride reagent solution (22 µmol, 1.1 eq) to each well.
-
Critical Note: Sulfamoyl chlorides are moisture-sensitive. Perform addition under an inert atmosphere (N2 or Ar) if possible, or work rapidly.
-
-
Incubation: Seal the plate with a chemically resistant mat. Shake at Room Temperature (RT) for 12–16 hours.
-
Observation: A precipitate (amine hydrochloride salt) may form; this is normal.
-
-
Quenching/Scavenging: To remove unreacted sulfamoyl chloride, add 50 mg of PS-Trisamine resin (approx. 3 eq capacity) to each well. Shake for 4 hours.
-
Filtration: Filter the reaction mixtures into a receiving plate using a vacuum manifold to remove the resin and salts.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac) at <40°C.
-
Analysis: Resuspend a subset (random 10%) in DMSO-d6 for 1H-NMR or LC-MS QC. Expected purity >85%.
Protocol B: Kinetic Solubility & Stability Assay
Objective: Verify that the installed sulfamide moiety maintains aqueous solubility and hydrolytic stability.
| Parameter | Condition | Acceptance Criteria |
| Solubility | PBS (pH 7.4), 2% DMSO, 25°C | > 50 µM (for fragment leads) |
| Plasma Stability | Human Plasma, 37°C, 4h incubation | > 80% remaining parent |
| Chemical Stability | pH 2.0 (Simulated Gastric Fluid), 24h | > 95% remaining parent |
Method:
-
Prepare a 10 mM stock of the synthesized sulfamide in DMSO.
-
Dilute to 100 µM in PBS (pH 7.4).
-
Incubate at 25°C with shaking for 24 hours.
-
Filter (0.22 µm PVDF) and analyze filtrate by HPLC-UV against a standard curve.
-
Note: The cyclopropylmethyl group is generally stable, but the N-methyl group aids solubility compared to the N-H analog.
Case Study: Optimization of a Piperazine Fragment
Hypothetical data based on SAR principles.
Challenge: A piperazine-based fragment (Frag-A ) binds to Target X with
Intervention: Frag-A was reacted with this compound to create Lead-B .
Results:
-
Affinity (
): Improved to (37-fold increase). -
Binding Mode: X-ray crystallography confirmed the sulfonyl group formed water-mediated contacts, while the cyclopropyl ring displaced a high-energy water molecule in the hydrophobic cleft (entropic gain).
-
LE (Ligand Efficiency): Maintained > 0.3 kcal/mol/heavy atom.
Safety & Handling
-
Corrosivity: Sulfamoyl chlorides are corrosive and lachrymators. Handle only in a fume hood.
-
Moisture Sensitivity: Hydrolyzes slowly to form sulfamic acid and HCl. Store at -20°C under argon.
-
Incompatibility: Avoid strong oxidizers and protic solvents during storage.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[3][4] Medicinal Research Reviews, 25(2), 186-228.[5] Link
-
Reitz, A. B., et al. (2009). Sulfamide Synthesis using N-Sulfamoyloxazolidinones. Journal of Organic Chemistry, 74(8), 3021-3030. Link
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. nbinno.com [nbinno.com]
- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 4. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]
- 5. PubChemLite - N-cyclopropyl-n-methylsulfamoyl chloride (C4H8ClNO2S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride for the Introduction of the Cyclopropylmethyl Moiety
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride in synthetic chemistry. The primary focus is on its application as a robust reagent for introducing the N-(cyclopropylmethyl)-N-methylsulfamoyl group onto various nucleophilic scaffolds, a moiety of significant interest in medicinal chemistry. This document offers in-depth procedural guidance for reactions with primary and secondary amines, as well as alcohols, supported by mechanistic insights and safety protocols.
Introduction: The Strategic Importance of the Cyclopropylmethyl Moiety
The cyclopropyl group is a highly valued structural motif in modern drug discovery.[1] Its inherent ring strain and unique electronic properties confer a range of desirable attributes to bioactive molecules. When incorporated as a cyclopropylmethyl substituent, it can significantly influence a compound's pharmacological profile by:
-
Enhancing Metabolic Stability: The cyclopropyl ring is sterically hindered and less susceptible to enzymatic degradation compared to linear alkyl chains, often leading to improved pharmacokinetic properties.[1]
-
Improving Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can optimize interactions with biological targets, enhancing binding affinity and selectivity.
-
Modulating Physicochemical Properties: It can fine-tune lipophilicity and other properties to enhance cell permeability and oral bioavailability.
This compound serves as a key building block for installing the N-linked cyclopropylmethyl functionality, providing a direct and efficient route to novel sulfonamides and sulfamates.
Reagent Overview and Reactivity
This compound is an electrophilic reagent designed for the formation of S-N and S-O bonds. The core of its reactivity lies in the highly electrophilic sulfur atom of the sulfamoyl chloride group.
Chemical Properties
| Property | Value |
| CAS Number | 1179030-02-4 |
| Molecular Formula | C₅H₁₀ClNO₂S |
| Molecular Weight | 183.66 g/mol |
| Appearance | Typically a liquid (exact form may vary) |
| SMILES | O=S(N(CC1CC1)C)(Cl)=O |
General Reaction Mechanism
The primary mode of reaction is nucleophilic substitution at the sulfur atom. A nucleophile, such as an amine or an alcohol, attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group.[2] This reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[2]
Caption: General mechanism for sulfonylation/sulfamoylation.
Application Protocols
The following protocols are provided as representative examples for the use of this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of an N-Substituted Sulfamide from a Primary Amine
This protocol details the reaction with a primary amine to form a disubstituted sulfamide.
Workflow Diagram:
Caption: Workflow for primary amine sulfonylation.
Experimental Details:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.0 | 107 mg |
| This compound | 183.66 | 1.1 | 202 mg |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 168 µL (121 mg) |
| Dichloromethane (DCM) | - | - | 5 mL |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the stirred mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.1 eq) in DCM dropwise over 5-10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1N aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted sulfamide.
Causality and Rationale:
-
Base (Triethylamine): A non-nucleophilic organic base is crucial to neutralize the HCl generated in situ.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Solvent (DCM): A dry, aprotic solvent is used to prevent hydrolysis of the reactive sulfamoyl chloride.
-
Temperature (0 °C to RT): The initial cooling helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature is typically sufficient for completion.
Protocol 2: Synthesis of a Sulfamate Ester from a Primary Alcohol
This protocol describes the reaction with a primary alcohol to form a sulfamate ester.
Workflow Diagram:
Caption: Workflow for primary alcohol sulfamoylation.
Experimental Details:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |
| Primary Alcohol (e.g., Benzyl Alcohol) | 108.14 | 1.0 | 108 mg |
| This compound | 183.66 | 1.2 | 220 mg |
| Pyridine | 79.10 | 1.5 | 121 µL (119 mg) |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add this compound (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates completion.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 1N aqueous HCl (to remove excess pyridine), followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure sulfamate ester.
Causality and Rationale:
-
Reactivity: Alcohols are generally less nucleophilic than amines, so slightly more forcing conditions (e.g., a slight excess of the sulfamoyl chloride and longer reaction times) may be necessary.
-
Base (Pyridine): Pyridine is a commonly used base for this transformation, acting as both a base and a nucleophilic catalyst.
-
Solvent (THF): Anhydrous THF is a suitable aprotic solvent that solubilizes the reagents well.
Safety and Handling
Danger! this compound is expected to be corrosive and moisture-sensitive.[1] Based on data for analogous sulfamoyl chlorides, it should be handled with extreme care.[3]
-
Hazard Statements (Anticipated):
-
H314: Causes severe skin burns and eye damage.[1]
-
May be harmful if swallowed or in contact with skin.
-
Reacts with water, potentially releasing toxic gas.
-
-
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood. Use dry glassware and solvents to prevent decomposition.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.
-
References
-
PubChem. (n.d.). N-Methylsulfamoyl chloride. Retrieved from [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
Sources
Catalytic Strategies for the Functionalization of N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride: Application Notes and Protocols
Introduction: The Significance of the N-(Cyclopropylmethyl)-N-methylsulfamoyl Moiety in Modern Drug Discovery
The N-(cyclopropylmethyl)-N-methylsulfamoyl group is a key pharmacophore in a variety of contemporary drug candidates and approved medicines. The cyclopropylmethyl substituent is often introduced to modulate metabolic stability, improve potency, and fine-tune the lipophilicity of a molecule. Its unique conformational rigidity and electronic properties can lead to enhanced binding affinity with biological targets. For instance, the N-cyclopropylmethyl group is a well-established feature in opioid receptor modulators.[1][2] Concurrently, the sulfonamide linkage is a cornerstone of medicinal chemistry, valued for its ability to act as a stable, non-hydrolyzable mimic of an amide or ester, and for its capacity to engage in crucial hydrogen bonding interactions within enzyme active sites.[3][4]
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride serves as a critical reagent for introducing this valuable moiety. However, traditional methods for its reaction often rely on stoichiometric reagents and can lack the desired efficiency and selectivity. The development of catalytic methods for the transformation of this sulfamoyl chloride is therefore of paramount importance, offering pathways to novel analogues with improved pharmacological profiles under milder and more sustainable conditions. These application notes provide an in-depth guide to potential catalytic strategies for the derivatization of this compound, targeting researchers and professionals in drug development.
Core Catalytic Approaches and Mechanistic Considerations
The reactivity of this compound can be harnessed through several catalytic manifolds. The primary modes of activation involve transition metal-catalyzed cross-coupling reactions and radical-mediated processes.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Arylation
Palladium catalysis offers a powerful tool for the formation of carbon-sulfur bonds.[5] Specifically, the Suzuki-Miyaura coupling, traditionally used for C-C bond formation, can be adapted for the arylation of sulfamoyl chlorides.[6] This approach allows for the direct installation of aryl and heteroaryl groups, providing access to a diverse range of sulfonamides.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst, is essential for the oxidative addition step. The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as potassium carbonate are commonly used.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or THF are typically used to ensure the solubility of the reactants and intermediates.
Proposed Reaction Mechanism:
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Copper-Catalyzed N-Arylation and N-Alkylation
Copper-catalyzed reactions present a cost-effective and versatile alternative for the formation of N-S bonds.[7] These methods can be applied to the coupling of this compound with a variety of nitrogen and oxygen nucleophiles.
Causality of Experimental Choices:
-
Catalyst System: Simple copper salts such as CuI or Cu₂O are often effective. The choice of ligand, such as oxalamides or 4-hydroxypicolinamides, can significantly enhance the reaction scope and efficiency.[7]
-
Base: A suitable base, like potassium carbonate or cesium carbonate, is crucial for deprotonating the nucleophile.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are typically employed.
Experimental Workflow:
Caption: General experimental workflow for copper-catalyzed coupling reactions.
Visible Light-Mediated Radical Hydrosulfamoylation of Alkenes
Photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions.[8] this compound can serve as a precursor to a sulfamoyl radical, which can then undergo addition to alkenes.[9] This method provides a direct route to aliphatic sulfonamides.
Causality of Experimental Choices:
-
Photocatalyst: An organic dye such as Eosin Y is a cost-effective and efficient choice for absorbing visible light and initiating the radical process.[8][9]
-
Radical Precursor: Tris(trimethylsilyl)silane can be used to facilitate the abstraction of the chlorine atom from the sulfamoyl chloride, generating the key sulfamoyl radical.[9]
-
Light Source: Blue LEDs are commonly used as the light source.
Proposed Radical Mechanism:
Caption: Proposed mechanism for the visible light-mediated hydrosulfamoylation of alkenes.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(cyclopropylmethyl)-N-methyl-N-phenylsulfonamide.
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2 | SPhos | K₂CO₃ | Dioxane | 100 | Expected High |
| 2 | 2 | XPhos | Cs₂CO₃ | Toluene | 110 | Expected High |
| 3 | 5 | P(t-Bu)₃ | K₃PO₄ | THF | 80 | Expected Moderate-High |
Note: Yields are hypothetical and serve as a guide for optimization.
Protocol 2: Copper-Catalyzed Coupling of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, aniline, and DMEDA via syringe.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 110 | Expected Moderate-High |
| 2 | Cu₂O (5) | 4-Hydroxypicolinamide (10) | Cs₂CO₃ | DMSO | 120 | Expected High |
| 3 | Cu(OAc)₂ (10) | None | K₃PO₄ | Toluene | 110 | Expected Low-Moderate |
Note: Yields are hypothetical and serve as a guide for optimization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established catalytic principles and precedents in the synthesis of sulfonamides.[6][7] For any new substrate, it is imperative to perform control experiments to validate the catalytic nature of the reaction. This includes:
-
Running the reaction in the absence of the catalyst: This should result in no or negligible product formation, confirming the catalyst's essential role.
-
Running the reaction in the absence of the ligand (for ligated systems): This will demonstrate the importance of the ligand in achieving high efficiency and selectivity.
-
Thorough characterization of the final product: Confirmation of the product structure by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to validate the outcome of the reaction.
By adhering to these principles of scientific integrity, researchers can confidently apply and adapt these catalytic methods for their specific drug discovery programs.
References
-
Berman, A. M., & Johnson, J. S. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 198-202. [Link]
- Cho, G. Y., & Bolm, C. (2005). Process for the production of cyclopropylmethyl halides.
-
Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(18), 6437-6441. [Link]
- Poulter, C. D., & Hughes, D. L. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
-
Rehman, S. U., & Li, C. (2023). Rhodium-Catalyzed Regio- and Enantioselective Allylic Sulfonylation from Sulfonyl Hydrazides. Organic Letters, 25(20), 3693–3697. [Link]
-
Saeed, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. [Link]
-
Wang, Q., & Hu, Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. [Link]
-
Wallace, D. J., & Belyk, K. M. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10268–10271. [Link]
-
Gouverneur, V., et al. (2020). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. Journal of Visualized Experiments, (161), e61384. [Link]
-
Zhang, Z., et al. (2019). Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry, 43(34), 13425-13429. [Link]
-
Chen, J., et al. (2015). Preparation of rhodium chloride and its catalytic performance. RSC Advances, 5(102), 83785-83791. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride. [Link]
-
Gouverneur, V., et al. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(2), 674-679. [Link]
-
Wang, D.-H., et al. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. Chemical Science, 3(8), 2465-2469. [Link]
-
Carreño, M. C., & García-López, S. (2021). Transition metal catalysed direct sulfanylation of unreactive C-H bonds: an overview of the last two decades. Organic & Biomolecular Chemistry, 19(25), 5529-5544. [Link]
-
Berman, A. M., & Johnson, J. S. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 198-202. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22279368, N-cyclopropylsulfamoyl chloride. [Link]
-
Wang, C., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(44), e202210483. [Link]
-
Belyk, K. M., & Wallace, D. J. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(28), 10268-10271. [Link]
-
de Souza, G. E. P., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
-
Beller, M., et al. (2007). A novel rhodium-catalyzed domino-hydroformylation-reaction for the synthesis of sulphonamides. Chemical Communications, (47), 4946-4948. [Link]
-
Wu, J., et al. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. ACS Catalysis, 14(10), 7058–7070. [Link]
-
Reddy, V. P., et al. (2016). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. European Journal of Organic Chemistry, 2016(1), 107-114. [Link]
-
He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry, 64(16), 12414–12433. [Link]
-
Zhu, Y., & Johnson, J. S. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Organic Letters, 24(31), 5800-5804. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43270301, N-cyclopropyl-N-propylsulfamoyl chloride. [Link]
-
Ogasawara, M., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7851. [Link]
-
Fernández, I., & Muñoz, M. C. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Molecules, 26(16), 4947. [Link]
-
Tang, S., et al. (2026). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. European Journal of Medicinal Chemistry, 306, 118591. [Link]
-
Lerebours, R., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]
-
Chen, K., & Hu, Y. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Accounts of Chemical Research, 56(17), 2313–2327. [Link]
-
Zhu, Y., & Johnson, J. S. (2022). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. Organic Letters, 24(31), 5800-5804. [Link]
-
Reddy, R. P., et al. (2021). Transition Metal-free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. Asian Journal of Organic Chemistry, 10(7), 1735-1739. [Link]
-
Li, W., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters, 25(34), 6323–6328. [Link]
- Cho, G. Y., & Bolm, C. (2001). Process for the production of cyclopropylmethyl halides.
Sources
- 1. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
- 7. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions with N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
[1][2]
Current Status: Operational Agent: Senior Application Scientist, Dr. A. Vance Ticket Subject: Troubleshooting Common Side Reactions & Stability Issues[1]
Executive Summary: Reagent Profile
Compound: N-(cyclopropylmethyl)-N-methylsulfamoyl chloride CAS: 1179030-02-4 Reactivity Class: Electrophilic Sulfur(VI) Species / Tertiary Sulfamoyl Chloride Key Structural Feature: The cyclopropylmethyl (CPM) group adjacent to the nitrogen.[2][1][3][4][5][6][7][8][9]
Technical Brief: Unlike its secondary analogs, this tertiary sulfamoyl chloride cannot undergo E1cB elimination to form sulfonyl imines (as it lacks an N-H proton).[1] Consequently, its degradation pathways are dominated by nucleophilic attack at sulfur (hydrolysis) and acid-catalyzed rearrangement of the cyclopropyl ring .[1]
Successful utilization requires strict control of proton inventory (HCl scavenging) and moisture exclusion.[1]
Diagnostic Hub: Troubleshooting Common Issues
Use this decision matrix to identify the side reaction affecting your experiment.
Scenario A: "I see new olefinic signals (5.0–6.0 ppm) in my 1H NMR."
-
Diagnosis: Acid-Catalyzed Ring Opening (Homoallyl Rearrangement) .
-
The Mechanism: The cyclopropylmethyl group is acid-sensitive. If HCl generated during the reaction is not immediately neutralized, it protonates the ring or facilitates a ring-opening isomerization to the N-(3-butenyl) derivative (homoallyl group).[2][1]
-
Root Cause: Insufficient base equivalents, poor mixing, or use of a conjugate acid with a low pKa.
-
Solution: Ensure >2.5 equivalents of a non-nucleophilic base (e.g., DIPEA, Et3N) are present before adding the nucleophile. Switch to a base with a higher pKa if using pyridine.[1]
Scenario B: "LCMS shows a major peak at [M-Cl+OH] (Mass 165)." [2][1]
-
Diagnosis: Hydrolysis to Sulfamic Acid .
-
The Mechanism: Water competes with your nucleophile for the electrophilic sulfur center.
-
Root Cause: Wet solvents (check your THF/DCM water content), hygroscopic amine salts, or high atmospheric humidity.[1]
-
Solution: Use anhydrous solvents (<50 ppm H2O).[2][1] Run reactions under N2/Ar. If your nucleophile is a salt (e.g., HCl salt), free-base it separately and dry it before reaction.[2][1]
Scenario C: "My product is contaminated with a symmetric dimer (Mass ~260)."
-
Diagnosis: Symmetric Sulfamide Formation .
-
The Mechanism: This usually originates from the synthesis of the sulfamoyl chloride itself, where the starting amine reacts with the product. However, in your coupling reaction, this is rare unless you are using the sulfamoyl chloride to generate a sulfamide and have unreacted amine precursor present.
-
Root Cause: Impure starting material (check the CoA of the sulfamoyl chloride).
Deep Dive: The Cyclopropylmethyl (CPM) Stability Paradox
Researchers often assume the CPM group is robust because the cyclopropylmethyl carbocation is exceptionally stable due to
-
The Trap: While the CPM cation is stable, it exists in equilibrium with the cyclobutyl and homoallyl cations. Under SN1 conditions or strong acid catalysis , the equilibrium shifts toward the thermodynamically stable ring-opened products (homoallyl derivatives).
-
Solvent Effect: Polar aprotic solvents like Acetonitrile (MeCN) stabilize the ionic intermediates and accelerate ring opening at elevated temperatures (>40°C).[1] Non-polar solvents like Toluene or DCM suppress this pathway.[1]
Table 1: Solvent Compatibility Guide
| Solvent | Risk Level | Recommendation |
| Dichloromethane (DCM) | Low | Preferred. Excellent solubility, low dielectric constant suppresses rearrangement.[2][1] |
| Toluene | Very Low | Ideal for thermal stability, though solubility of reagents may vary.[1] |
| Acetonitrile (MeCN) | High | Avoid at T > 40°C. Promotes charge separation and ring opening.[1] |
| DMF / DMAc | Moderate | Use only if necessary for solubility; keep temperature < 0°C during addition.[2][1] |
Visualizing the Pathways
The following diagram maps the competition between the desired sulfonylation and the critical side reactions.
Figure 1: Reaction landscape for this compound.[2][1] Note the critical role of base in intercepting HCl to prevent ring opening.
Optimized Protocol: N-Sulfonylation of Amines
This protocol is designed to minimize HCl concentration and prevent CPM rearrangement.[1]
Reagents:
-
DMAP (0.1 equiv) – Optional, only for unreactive amines.[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Base Scavenger Setup: Dissolve the Amine substrate and DIPEA in anhydrous DCM. Cool the mixture to 0°C (ice bath).
-
Why? Pre-mixing the base ensures that any HCl generated is immediately neutralized.
-
-
Controlled Addition: Dissolve the Sulfamoyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 10–15 minutes.
-
Why? Dropwise addition prevents localized "hotspots" of acidity and exotherms.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
-
Quench & Workup:
References
-
National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 11789235, N-Methylsulfamoyl chloride. Retrieved February 4, 2026, from [Link][1]
-
Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[7] [Link]
-
King, J. F., et al. (1981).[1] Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. [Link]
-
Organic Chemistry Portal. (n.d.).[2][1] Synthesis of Sulfonamides. Retrieved February 4, 2026, from [Link][1]
Sources
- 1. PubChemLite - this compound (C5H10ClNO2S) [pubchemlite.lcsb.uni.lu]
- 2. 15029-33-1,3-oxo-3-(thiomorpholin-4-yl)propanenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Buy (Cyclopropylmethyl)sulfamoyl Chloride | 454219-12-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
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- 9. m.youtube.com [m.youtube.com]
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Technical Support Center: Optimizing N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride Synthesis
Current Status: Operational Topic: Reaction Yield Optimization & Troubleshooting Ticket ID: CHEM-OPT-8821 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for the synthesis of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride . This electrophilic intermediate is a critical building block in medicinal chemistry, particularly for sulfonamide-based antagonists.
This guide addresses the specific challenges of reacting N-(cyclopropylmethyl)methylamine with sulfuryl chloride (
Module 1: Critical Reaction Parameters (The "Why")
Q: Why is my yield consistently stuck below 50% despite using 1.0 equivalent of reagents?
A: You are likely experiencing competitive sulfamidation . In a 1:1 mixture, the product (sulfamoyl chloride) competes with sulfuryl chloride for the remaining unreacted amine. If the amine attacks the product, it forms a symmetric sulfamide dimer, consuming your yield.
The Fix: Use the Inverse Addition technique.
-
Standard (Wrong): Adding
to the Amine.[1][2] (High local concentration of Amine favors dimer). -
Inverse (Correct): Adding the Amine to a solution of excess
.[1] (High local concentration of favors product).
Q: Do I really need a base? The literature varies.
A: Yes, but choice matters. The reaction generates HCl. While the cyclopropylmethyl group is more stable than a direct cyclopropyl attachment, high concentrations of strong acid can still induce ring-opening or polymerization.
-
Recommendation: Use Triethylamine (
) or DIPEA as an HCl scavenger. -
Caution: If you skip the base, you must reflux to drive off HCl gas, which increases thermal decomposition risk.
Q: Can I purify this on silica gel?
A: Proceed with extreme caution. Sulfamoyl chlorides are moisture-sensitive and can hydrolyze to the sulfonic acid on acidic silica.
-
Protocol: Use neutralized silica (pre-washed with 1%
/Hexanes) and elute rapidly. Distillation (vacuum) is preferred if the compound is an oil.
Module 2: Visualizing the Chemistry
Diagram 1: Reaction Competition Pathways
This diagram illustrates why stoichiometry and addition order are the primary drivers of yield loss.
Caption: Kinetic competition between target formation (green) and sulfamide dimerization (red). Excess amine drives the red path.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound (>85% Yield).
Reagents Table
| Component | Role | Equivalents | Notes |
| Sulfuryl Chloride ( | Electrophile | 1.2 - 1.5 | Excess is crucial to suppress dimerization. |
| N-(cyclopropylmethyl)methylamine | Nucleophile | 1.0 | Limiting reagent. |
| Triethylamine ( | Base | 1.1 | Scavenges HCl. |
| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous required. |
Step-by-Step Procedure
-
Preparation of Electrophile Solution:
-
Charge a flame-dried 3-neck flask with DCM (anhydrous) and Sulfuryl Chloride (1.5 equiv) .
-
Cool the solution to -10°C using an ice/salt bath or cryocooler.
-
-
Preparation of Amine Solution:
-
In a separate vessel, mix N-(cyclopropylmethyl)methylamine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM.
-
-
The "Inverse Addition" (Critical Step):
-
Add the Amine/Base solution dropwise to the Sulfuryl Chloride solution over 30–60 minutes.
-
Technical Note: Maintain internal temperature < 0°C. The slow addition ensures the amine always encounters an excess of
, preventing it from reacting with the formed product.
-
-
Reaction & Workup:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour reaction mixture into ice-cold water.
-
Separation: Rapidly separate the organic layer. Wash with cold 0.5M HCl (to remove amine salts) followed by brine.
-
Drying: Dry over
, filter, and concentrate in vacuo at < 30°C.
-
-
Purification Decision:
-
If Purity >90% (NMR): Use directly in the next step.
-
If Purity <90%: Kugelrohr distillation (high vacuum) is preferred over chromatography.
-
Module 4: Troubleshooting Flowchart
Use this logic tree to diagnose yield failures immediately after NMR analysis of the crude material.
Caption: Diagnostic logic for crude NMR analysis. Identify the impurity to select the correct process change.
References
-
Mechanism of Sulfamoyl Chloride Formation
-
Optimization of Sulfonamide Synthesis (Inverse Addition)
-
De Luca, L., & Giacomelli, G. (2008).[5] "An Easy and Handy Synthesis of Sulfonamides." The Journal of Organic Chemistry.
-
Source:
- Context: Discusses the competition kinetics and the importance of stoichiometry in S-N bond form
-
-
Cyclopropylmethyl Stability & Synthesis
-
Patent US3847985A. "Process for the preparation of cyclopropylmethyl alkyl amines."[6]
-
Source:
- Context: details the stability and handling of the cyclopropylmethyl amine precursor.
-
-
Silica Gel Compatibility
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
Technical Support Center: N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(cyclopropylmethyl)-N-methylsulfamoyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with this and related sulfamoyl chlorides. Our aim is to combine technical precision with practical, field-tested insights to ensure the success and integrity of your experiments.
Introduction to this compound
This compound is a bespoke reagent, often synthesized for specific applications in medicinal chemistry and drug development. Like other sulfamoyl chlorides, it is a highly reactive electrophile, valued for its ability to form sulfonamides through reaction with primary and secondary amines.[1] The presence of the cyclopropylmethyl group introduces unique steric and electronic properties, and also the potential for specific metabolic pathways or unwanted rearrangements in certain contexts.[2]
This guide will address the inherent instability of sulfamoyl chlorides and provide actionable solutions to common challenges encountered during their synthesis, storage, and use.
Troubleshooting Guide
This section addresses specific problems that you may encounter.
Problem 1: My reaction yield is low, and I suspect the this compound has decomposed.
Possible Causes and Solutions:
-
Hydrolysis: Sulfamoyl chlorides are highly susceptible to hydrolysis, which can occur upon exposure to atmospheric moisture or residual water in solvents and reagents.[1][3] The hydrolysis product, N-(cyclopropylmethyl)-N-methylsulfamic acid, is unreactive in subsequent sulfonamide formation reactions.
-
Preventative Measures:
-
Corrective Actions:
-
If you suspect hydrolysis, you can attempt to purify the remaining reagent by recrystallization from a non-polar, anhydrous solvent. However, it is often more practical to synthesize a fresh batch.
-
To confirm decomposition, you can use techniques like 1H NMR spectroscopy to look for the appearance of new signals corresponding to the sulfamic acid or other degradation products.
-
-
-
Thermal Decomposition: While many sulfamoyl chlorides are relatively stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition.[6][7] The specific thermal stability of this compound is not widely reported, but caution is advised.
Problem 2: I am observing an unexpected side product in my reaction.
Possible Causes and Solutions:
-
Rearrangement of the Cyclopropylmethyl Group: The cyclopropylmethyl carbocation is known to be unstable and can rearrange to form cyclobutyl or homoallyl systems.[8] While the sulfamoyl chloride itself is not a carbocation, reaction conditions that promote carbocation formation (e.g., presence of Lewis acids) could potentially lead to rearrangement of the cyclopropylmethyl moiety.
-
Preventative Measures:
-
Carefully select your reaction conditions to avoid strong Lewis acids or other reagents that could facilitate carbocation formation.
-
If a Lewis acid is required, consider using a milder one or performing the reaction at a lower temperature.
-
-
-
Reaction with Solvent: In some cases, highly reactive sulfamoyl chlorides can react with certain solvents, especially nucleophilic ones.
-
Preventative Measures:
-
Choose non-nucleophilic solvents for your reactions, such as dichloromethane, chloroform, or toluene.
-
-
Problem 3: The synthesis of this compound is not working as expected.
Possible Causes and Solutions:
-
Incomplete Reaction: The synthesis of sulfamoyl chlorides often involves the reaction of the corresponding amine with sulfuryl chloride (SO2Cl2).[9] This reaction needs to be carefully controlled to prevent the formation of side products.
-
Troubleshooting Steps:
-
Ensure that the stoichiometry of the reactants is correct. An excess of the amine can lead to the formation of a urea-like byproduct.
-
The reaction is typically run at low temperatures to control its exothermicity. Ensure your cooling is adequate.
-
The order of addition of reagents can be critical. Usually, the amine is added to a solution of sulfuryl chloride.[10]
-
-
-
Product Isolation Issues: this compound is a reactive compound, and its isolation can be challenging.
-
Troubleshooting Steps:
-
Work-up procedures should be performed quickly and at low temperatures to minimize hydrolysis.
-
Avoid aqueous work-ups if possible. If an aqueous wash is necessary, use ice-cold brine and quickly separate the organic layer.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at -20°C.[1][5] It should be kept in a desiccator to protect it from moisture.
Q2: What is the best way to handle this compound?
A2: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][11] Avoid inhalation of dust or vapors.
Q3: Can I purify this compound?
A3: If the compound is a solid, recrystallization from a dry, non-polar solvent may be possible. If it is an oil, purification by column chromatography on silica gel can be attempted, but this should be done quickly with anhydrous solvents to minimize decomposition on the stationary phase.
Q4: What are the expected decomposition products?
A4: The primary decomposition product from hydrolysis is N-(cyclopropylmethyl)-N-methylsulfamic acid. Thermal decomposition may lead to the loss of SO2 and the formation of N-chloro-N-methylcyclopropylmethanamine, although this is speculative. Under certain conditions, rearrangement of the cyclopropylmethyl group could also occur.
Q5: Are there any safer alternatives to this compound?
A5: For the synthesis of sulfonamides, sulfonyl fluorides can be a more stable alternative to sulfonyl chlorides in some cases.[12] However, their reactivity is lower, and they may not be suitable for all applications.
Visualizing Decomposition Pathways
The following diagrams illustrate the hypothesized decomposition pathways for this compound.
Hydrolytic Decomposition
Caption: Hydrolysis of this compound.
Potential Thermal Decomposition
Caption: Hypothetical thermal decomposition pathway.
Potential Rearrangement under Lewis Acid Conditions
Caption: Potential rearrangement pathways of the cyclopropylmethyl group.
Experimental Protocols
Protocol 1: Purity Assessment by 1H NMR
-
Carefully dissolve a small sample (2-5 mg) of your this compound in an anhydrous deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum.
-
Analyze the spectrum for the characteristic signals of the cyclopropylmethyl and N-methyl groups.
-
Look for the absence of broad peaks that might indicate the presence of the corresponding sulfamic acid (the hydrolysis product).
-
The presence of significant impurity peaks may indicate decomposition.
Protocol 2: Small-Scale Test Reaction
Before committing a large amount of a valuable substrate, it is prudent to perform a small-scale test reaction.
-
In a dry flask under an inert atmosphere, dissolve a small amount of your amine substrate in an anhydrous solvent.
-
Add your this compound (1.0-1.2 equivalents) at a low temperature (e.g., 0°C).
-
Allow the reaction to proceed for a short period (e.g., 30 minutes).
-
Quench a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to check for the formation of the desired sulfonamide product.
-
If the reaction is proceeding cleanly, you can then set up your large-scale reaction with more confidence.
Quantitative Data Summary
| Property | Value | Source |
| General Stability | Moisture sensitive, hygroscopic.[1] | ChemicalBook |
| Storage Temperature | -20°C, under nitrogen.[1] | ChemicalBook |
| Hazardous Decomposition Products | Hydrogen chloride, Nitrogen oxides, Sulfur oxides.[5] | AK Scientific, Inc. |
References
-
Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. [Link]
-
Hell, S. M., et al. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(1), 74-79. [Link]
-
Sokol, N., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. The Journal of Organic Chemistry, 85(7), 4643-4654. [Link]
- Moody, C. J., & Rees, C. W. (Eds.). (2014).
-
King, J. F., & Lee, T. M. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620-6627. [Link]
-
Oae, S., & Kim, Y. H. (1978). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides. The Journal of Organic Chemistry, 43(18), 3424-3428. [Link]
-
Hydrolysis stable sulfonyl chlorides. Reddit. [Link]
-
Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Publications. [Link]
- Sulfamoyl chlorides.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]
-
Synthesis of Sulfonamides. ScienceDirect. [Link]
-
Safety Data Sheet - Sulfamoyl chloride. Angene Chemical. [Link]
-
Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes. ACS Publications. [Link]
- Decomposition of nitrosyl chloride.
-
Acylation of Amines. Chemistry LibreTexts. [Link]
-
Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). National Institutes of Health. [Link]
-
Sulfuryl chloride CAS N°: 7791-25-5. OECD Existing Chemicals Database. [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
The rearrangement of cyclopropyl carbenes. ResearchGate. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society. [Link]
Sources
- 1. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. reddit.com [reddit.com]
Troubleshooting guide for N-(cyclopropylmethyl)-N-methylsulfamoyl chloride synthesis
Technical Support Center: Synthesis Guide for N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. You are likely synthesizing This compound (CAS: 1179030-02-4), a critical electrophilic intermediate used in the preparation of sulfonamide-based pharmaceuticals (e.g., inhibitors for HCV, HIV, or kinase targets).
This synthesis relies on the nucleophilic substitution of sulfuryl chloride (
-
Hydrolysis: The sulfamoyl chloride bond (
) is highly moisture-sensitive. -
Symmetric Sulfamide Formation: The product can react with a second equivalent of amine to form the unreactive byproduct
. -
Cyclopropyl Instability: While the cyclopropylmethyl group is stabilized by σ-conjugation ("dancing resonance"), it remains sensitive to ring-opening under strong acidic conditions (HCl buildup).
Visual Workflow & Logic Map
The following diagram outlines the critical control points (CCPs) where your experiment will succeed or fail.
Caption: Critical Control Points (CCPs) in the conversion of secondary amines to sulfamoyl chlorides.
Phase 1: Reagent Preparation (The "Hidden" Variables)
Q: Why is my sulfuryl chloride yellow?
A: Yellowing indicates decomposition into sulfur dioxide (
-
Impact: Using degraded
alters the stoichiometry. You think you are adding 1.0 equivalent, but you are adding less, leading to incomplete conversion and difficult purification. -
Action: If the reagent is significantly yellow or fuming excessively, distill it before use or purchase a fresh ampule.
Q: Can I use Pyridine instead of Triethylamine (TEA)? A: Use TEA or DIPEA.
-
Reasoning: Pyridine can sometimes form a complex with sulfuryl chloride or the product (sulfonyl pyridinium salts) that complicates the workup. Triethylamine hydrochloride (TEA·HCl) precipitates out in non-polar solvents (like Ether/Hexane) or stays soluble in DCM but is easily washed away.
-
Protocol Requirement: Use 1.1 to 1.2 equivalents of base to scavenge the HCl produced. Do not use a large excess of base, as free base can catalyze the hydrolysis of your product during workup [1].
Phase 2: Reaction Execution (The Protocol)
Standard Protocol for High Purity:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.
-
Solvent: Dissolve N-(cyclopropylmethyl)-N-methylamine (1.0 eq) and Triethylamine (1.1 eq) in anhydrous Dichloromethane (DCM) (Concentration ~0.2 M).
-
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Addition (Critical): Add Sulfuryl Chloride (1.1 eq) dropwise via a syringe pump or pressure-equalizing dropping funnel.
-
Troubleshooting Tip: If you observe significant symmetric sulfamide impurity (
), switch to Inverse Addition : Add the Amine/Base mixture slowly to a cold solution of Sulfuryl Chloride. This keeps the electrophile ( ) in excess at all times, discouraging the product from reacting with a second amine molecule [2].
-
-
Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin for the amine; the chloride product may not stain well, but disappearance of starting material is key).
Data Table: Solvent & Temperature Effects
| Parameter | Recommended | Risk | Reason |
| Solvent | DCM (Anhydrous) | THF | THF can be polymerized by strong Lewis acids ( |
| Temperature | -10°C to 0°C | > 20°C | Higher temps favor side reactions (sulfamide) and cyclopropyl ring opening. |
| Stoichiometry | 1.1 eq | < 1.0 eq | Excess amine attacks the product immediately. |
Phase 3: Workup & Purification (The Race Against Time)
Q: The product decomposes on the silica column. How do I purify it? A: Sulfamoyl chlorides are notoriously unstable on silica gel due to the acidic silanols and residual moisture.
-
Solution 1 (Preferred): Avoid Chromatography. If the reaction is clean (checked by NMR), proceed to the next step (sulfonamide formation) immediately using the crude oil.
-
Solution 2 (Flash Filtration): If you must purify, use a short plug of Silica Gel neutralized with 1% Triethylamine in Hexanes. Elute rapidly with Hexanes/EtOAc. Do not let it sit on the column.
-
Solution 3 (Distillation): This compound has a high boiling point. Vacuum distillation is risky due to thermal instability of the sulfamoyl chloride moiety. Only attempt if you have a high-vacuum line (<0.1 mmHg) [3].
Q: I lost 50% of my yield during the water wash. What happened? A: Hydrolysis.[1] You likely washed with warm water or took too long separating layers.
-
Correct Protocol:
-
Dilute reaction mixture with cold Pentane or DCM.
-
Wash once rapidly with ice-cold water (to remove TEA·HCl).
-
Wash once rapidly with ice-cold Brine .
-
Dry immediately over anhydrous
(Magnesium Sulfate is slightly acidic/neutral; avoid basic drying agents). -
Filter and concentrate at room temperature (do not heat the rotovap bath >30°C).
-
Expert Insight: Cyclopropyl Stability
Q: Will the cyclopropyl ring open during this reaction? A: It is unlikely under controlled conditions, but possible if HCl accumulates.
-
Mechanism: The cyclopropylmethyl cation is exceptionally stable due to σ-conjugation (often called "dancing resonance" or bisected geometry stabilization) [4]. However, this stability means the ring can open if a carbocation is generated (SN1 pathway).
-
Prevention: By using a base (TEA) and keeping the reaction cold (SN2-like conditions at Sulfur), you prevent the formation of the carbon-centered cation. If you see signals in the NMR around 5.0-6.0 ppm (alkenes) or loss of the characteristic high-field cyclopropyl protons (0.2-0.6 ppm), you have acid-catalyzed ring opening. Increase the base equivalents slightly or improve cooling.
References
-
Organic Chemistry Portal. "Sulfonyl Chloride Synthesis." Available at: [Link]
-
ResearchGate. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Available at: [Link]
-
PrepChem. "Preparation of sulfuryl chloride." Available at: [Link]
-
Wyzant. "Stability of the cyclopropylmethyl carbocation." Available at: [Link]
Sources
Technical Support Center: Enhancing the Purity of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
Welcome to the technical support center for the synthesis and purification of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges encountered during its synthesis and provide in-depth troubleshooting strategies and frequently asked questions to help you achieve higher purity and yield in your experiments.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its reactivity, which makes it a valuable synthetic intermediate, also presents challenges in its synthesis and purification. The presence of impurities can significantly impact the yield and purity of downstream products, making robust purification protocols essential. This guide provides practical, field-tested advice to overcome these hurdles.
Synthesis at a Glance: The Reaction Pathway
The synthesis of this compound typically involves the reaction of N-(cyclopropylmethyl)-N-methylamine with sulfuryl chloride (SO₂Cl₂), often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Caption: General reaction scheme for the synthesis of this compound and the formation of common impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final product has a low yield and is discolored. What are the likely causes?
A1: Low yields and discoloration are often indicative of side reactions or product degradation. The primary culprits are typically excess heat and the presence of moisture.
-
Exothermic Reaction: The reaction between amines and sulfuryl chloride is highly exothermic.[1] Without proper temperature control, the reaction mixture can overheat, leading to the decomposition of the starting materials, intermediates, and the final product. It is crucial to maintain a low reaction temperature, typically between -10°C and 10°C.
-
Moisture Sensitivity: Sulfamoyl chlorides are highly susceptible to hydrolysis.[2] Any moisture in the reactants, solvents, or reaction vessel will react with the product to form the corresponding sulfonic acid, reducing the yield of the desired sulfamoyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Order of Addition: The order in which you add the reagents can also impact the outcome. A slow, dropwise addition of sulfuryl chloride to a cooled solution of the amine and a non-nucleophilic base (like triethylamine) helps to control the exotherm and minimize side reactions.
Q2: What are the most common impurities I should expect, and how do they form?
A2: Understanding the potential impurities is the first step toward eliminating them. The most common impurities include:
| Impurity | Formation Pathway |
| Unreacted Starting Materials | Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or low temperature. |
| N-(cyclopropylmethyl)-N-methylsulfonic acid | Hydrolysis of the this compound product by water present in the reaction mixture or during workup.[3] |
| N-(cyclopropylmethyl)-N-methylamine hydrochloride | The HCl generated during the reaction can react with the starting amine to form the hydrochloride salt, especially if an insufficient amount of base is used. |
| Byproducts from Sulfuryl Chloride | Commercial sulfuryl chloride can contain impurities like thionyl chloride or chlorosulfonic acid, which can lead to the formation of other sulfur-containing byproducts.[4] Using high-purity sulfuryl chloride is recommended. |
Q3: How can I effectively remove the sulfonic acid impurity?
A3: The sulfonic acid impurity is acidic and more polar than the desired sulfamoyl chloride. This difference in properties can be exploited for its removal.
-
Aqueous Workup: A carefully controlled aqueous workup is often effective. After the reaction is complete, the mixture can be diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with cold, dilute aqueous sodium bicarbonate or sodium carbonate solution. This will deprotonate the sulfonic acid, forming a salt that is soluble in the aqueous layer and can be separated.
-
Caution: It is critical to perform this wash at a low temperature and quickly to minimize the hydrolysis of the desired product. Multiple rapid extractions with a cold, weak base are preferable to a single, prolonged wash.
Q4: What is the best purification strategy for this compound?
A4: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often necessary.
Caption: A typical workflow for the purification of this compound.
-
Step 1: Aqueous Workup: As described in Q3, this is the first line of defense to remove water-soluble impurities like amine salts and the sulfonic acid.
-
Step 2: Drying and Concentration: After the aqueous workup, the organic layer must be thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Step 3: Final Purification:
-
Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an excellent method for achieving high purity.
-
Silica Gel Chromatography: For small-scale purifications or when distillation is not feasible, column chromatography can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically employed. However, be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Using silica gel that has been neutralized with a small amount of triethylamine in the eluent can mitigate this.
-
Q5: Which analytical techniques should I use to confirm the purity of my product?
A5: A combination of analytical techniques is recommended for a comprehensive assessment of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any organic impurities. The characteristic signals for the cyclopropyl and methyl groups should be carefully analyzed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. A reversed-phase method with a UV detector is commonly used. Due to the reactivity of the sulfamoyl chloride, derivatization to a more stable sulfonamide may be necessary for accurate and reproducible results.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the product is sufficiently volatile and thermally stable, GC-MS can provide both purity information and mass confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the sulfamoyl chloride functional group, which will show characteristic S=O stretching bands.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add N-(cyclopropylmethyl)-N-methylamine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the flask to -5°C in an ice-salt bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
Protocol 2: Purification via Aqueous Workup and Distillation
-
Once the reaction is complete, pour the cold reaction mixture into a separatory funnel containing ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Cold 5% aqueous HCl (to remove excess amine)
-
Cold 5% aqueous NaHCO₃ (to remove sulfonic acid and HCl)
-
Cold brine
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.
References
- EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents.
- US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents.
-
a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a - ChemRxiv. Available at: [Link]
- Determination method for sulfuryl chloride in thionyl chloride - Google Patents.
- Sulfamoyl chlorides - US4569995A - Google Patents.
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents.
-
N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem. Available at: [Link]
-
N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem. Available at: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. Available at: [Link]
-
Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds - PubMed. Available at: [Link]
-
Impurities and Degradation products | @rtMolecule - ArtMolecule. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed. Available at: [Link]
-
Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange. Available at: [Link]
-
This compound (C5H10ClNO2S) - PubChemLite. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
Welcome to the technical support center for N-(cyclopropylmethyl)-N-methylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to navigate the complexities of your experiments and achieve optimal results.
Introduction to this compound
This compound is a key building block in organic synthesis, primarily utilized for the introduction of the N-(cyclopropylmethyl)-N-methylsulfamoyl group onto various nucleophiles. This moiety is of significant interest in medicinal chemistry due to its unique physicochemical properties, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The successful application of this reagent, however, is highly dependent on the careful selection of reaction conditions, with the choice of base being a particularly critical parameter. This guide will delve into the nuances of base selection and its profound impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
In reactions with nucleophiles such as amines and alcohols, this compound releases one equivalent of hydrochloric acid (HCl). The primary role of the base is to act as an acid scavenger, neutralizing the generated HCl.[1][2] This is crucial for several reasons:
-
Preventing Salt Formation: If the nucleophile is an amine, the generated HCl will protonate it, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the sulfamoyl chloride, leading to low conversion and yield.
-
Maintaining Reaction Rate: The accumulation of acid in the reaction mixture can significantly slow down or even halt the desired reaction.
-
Preventing Acid-Catalyzed Side Reactions: The presence of strong acid can lead to undesired side reactions, including potential rearrangement of the acid-sensitive cyclopropylmethyl group.
Q2: What are the main types of bases used in these reactions, and how do I choose between them?
The most commonly employed bases are tertiary amines, which can be broadly categorized as non-nucleophilic sterically hindered bases and nucleophilic non-hindered bases.
-
Non-nucleophilic, Sterically Hindered Bases: Examples include N,N-diisopropylethylamine (DIPEA, Hünig's base) and 2,6-lutidine.[3][4] These bases are too bulky to act as nucleophiles and attack the sulfamoyl chloride themselves. Their sole function is to neutralize the generated HCl. They are an excellent choice when you want to avoid any potential catalysis by the base or the formation of base-related byproducts.
-
Nucleophilic, Non-hindered Bases: Pyridine and triethylamine (TEA) fall into this category.[2][5][6] While they are effective acid scavengers, their lone pair is accessible, and they can act as nucleophilic catalysts. This can sometimes be advantageous in accelerating the reaction, but it can also lead to the formation of a sulfamoylated base adduct, which might complicate purification.
The choice between these will depend on the reactivity of your substrate and the potential for side reactions. For sensitive substrates or when clean reaction profiles are paramount, a sterically hindered base like DIPEA is often preferred.
Q3: Can I use inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH)?
While inorganic bases are used in some sulfamoylation protocols, their use with this compound requires careful consideration.
-
Potassium Carbonate (K₂CO₃): This is a relatively weak base and its limited solubility in many organic solvents can lead to slow and incomplete reactions. It is more suitable for reactions with more acidic nucleophiles or when using a polar aprotic solvent that can partially dissolve it.
-
Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base. It is typically used to deprotonate alcohols to form the more nucleophilic alkoxides prior to the addition of the sulfamoyl chloride. However, its high reactivity and the generation of hydrogen gas require careful handling. It is generally not used with amine nucleophiles in this context.
For most applications involving this compound, organic tertiary amine bases offer better solubility and more predictable reactivity profiles.
Q4: How do I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. You should spot the starting nucleophile, the sulfamoyl chloride (if stable enough on silica), and the reaction mixture. The consumption of the starting nucleophile and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. It is advisable to quench a small aliquot of the reaction mixture with a mild acid and extract it before TLC analysis to neutralize the base and obtain a clearer chromatogram.
Troubleshooting Guide
Problem 1: My reaction is sluggish or has stalled, resulting in a low yield.
| Potential Cause | Recommended Solution |
| Insufficient Basicity | The chosen base may not be strong enough to effectively neutralize the generated HCl, leading to the protonation of the nucleophile. Consider switching to a stronger base. For example, if you are using pyridine (pKa of conjugate acid ≈ 5.2), you could switch to triethylamine (pKa of conjugate acid ≈ 10.7).[5] |
| Steric Hindrance | If either your nucleophile or the base is highly sterically hindered, the reaction rate can be significantly reduced.[3][4] In such cases, increasing the reaction temperature or switching to a less hindered base (if compatible with your substrate) might be beneficial. |
| Poor Solubility | If any of the reactants or the base are not fully dissolved in the chosen solvent, the reaction will be slow. Ensure you are using an appropriate solvent and that all components are fully solubilized. Gentle heating can sometimes improve solubility. |
| Hydrolysis of the Sulfamoyl Chloride | This compound is sensitive to moisture. Ensure you are using anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: I am observing a significant amount of an unknown byproduct.
| Potential Cause | Recommended Solution |
| Formation of a Sulfamoylated Base Adduct | If you are using a nucleophilic base like pyridine or triethylamine, it can react with the sulfamoyl chloride to form a sulfamoylated ammonium salt. This is more likely if your primary nucleophile is weak. To avoid this, switch to a non-nucleophilic, sterically hindered base like DIPEA.[3] |
| Over-reaction with the Nucleophile | If your nucleophile has multiple reactive sites, you may be observing reaction at an undesired position. The selectivity can often be improved by lowering the reaction temperature or using a more sterically hindered base to increase selectivity for the most accessible site. |
| Rearrangement of the Cyclopropylmethyl Group | The cyclopropylmethyl group can be susceptible to rearrangement, particularly under acidic conditions, to form cyclobutyl or homoallyl derivatives. While less common under basic conditions, the possibility should be considered, especially if Lewis acidic impurities are present. A study has shown that N-cyclopropyl amides can undergo ring-opening in the presence of AlCl₃.[7] Ensure your glassware is clean and free of any acidic residues. If rearrangement is suspected, thorough characterization of the byproduct by NMR and MS is necessary. Using a well-purified, non-coordinating base can help minimize this risk. |
Problem 3: I suspect the cyclopropylmethyl group is rearranging. How can I confirm this and prevent it?
Rearrangement of the cyclopropylmethyl group is a valid concern, as the corresponding carbocation is stabilized and can lead to ring-opened or ring-expanded products.
Confirmation:
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic high-field signals of the cyclopropyl protons (typically between 0-1 ppm) and the appearance of new signals corresponding to cyclobutyl or homoallyl (butenyl) protons.
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts will change significantly upon rearrangement.
-
Mass Spectrometry (MS): The rearranged product will be an isomer of the desired product, so it will have the same molecular weight. Fragmentation patterns in MS/MS experiments may help differentiate the isomers.
Prevention:
-
Strictly Anhydrous and Inert Conditions: Avoid any sources of protic or Lewis acids that could initiate rearrangement.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA to minimize any potential catalytic role of the base in rearrangement pathways.
-
Low Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can often suppress side reactions, including rearrangements.
-
Order of Addition: Adding the sulfamoyl chloride slowly to a solution of the nucleophile and the base can help to maintain a low instantaneous concentration of the reactive electrophile and minimize side reactions.
Data and Protocols
Comparison of Common Organic Bases
| Base | Structure | pKa of Conjugate Acid | Key Features |
| Pyridine |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | ~5.2 | Nucleophilic catalyst, can form adducts.[2] |
| Triethylamine (TEA) | ~10.7 | Stronger base than pyridine, also nucleophilic.[5] | |
| DIPEA (Hünig's Base) | ~11 | Sterically hindered, non-nucleophilic. |
General Experimental Protocol for Sulfonamide Synthesis
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., DIPEA, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfamoyl Chloride: Prepare a solution of this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Reaction and Base Selection
References
- Hughes, E. D., Ingold, C. K., & Rose, J. B. (1953). Mechanism of elimination reactions. Part XIX. Kinetics and steric course of elimination from isomeric menthyl chlorides. Journal of the Chemical Society, 3839.
- ResearchGate. (2023). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines.
-
Xinggao Chemical. (2023). What Is The Difference Between Triethylamine And DIPEA? Retrieved from [Link].
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link].
- PubMed. (2023). Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation.
- MDPI. (2023). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
- ResearchGate. (2023). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux.
- National Institutes of Health. (2023). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines.
- ResearchGate. (2023). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers.
-
PubChem. (2023). N-Methylsulfamoyl chloride. Retrieved from [Link].
- ChemRxiv. (2023). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Heterocycles.
-
Organic Chemistry Portal. (2023). Sulfamate synthesis by sulfamoylation. Retrieved from [Link].
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link].
-
ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][3][8] Oxazine-4-On Derivatives. Retrieved from a relevant research article.
-
Quora. (2017). Which of the following is more basic, pyridine or triethylamine? Retrieved from [Link].
- National Institutes of Health. (2023). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles.
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link].
- Royal Society of Chemistry. (2023). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid.
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Identification in N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride Synthesis
Executive Summary & Reaction Context
The synthesis of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS 1179030-02-4) is a critical step in generating sulfonamide-based pharmacophores. This electrophilic intermediate is typically generated by reacting N-(cyclopropylmethyl)-N-methylamine with sulfuryl chloride (
Critical Challenge: The high reactivity of the sulfamoyl chloride moiety (
This guide provides a systematic workflow to identify and quantify impurities using NMR, distinguishing between starting materials, hydrolysis products, and acid-catalyzed ring-opening byproducts.
Visualizing the Impurity Landscape
The following diagram maps the reaction pathways and the genesis of common impurities. Use this to correlate your NMR observations with chemical causality.
Figure 1: Reaction network showing the target sulfamoyl chloride and primary failure modes: over-reaction (Sulfamide), moisture ingress (Acid), and acid-catalyzed degradation (Ring Opening).[1][2][3]
Diagnostic NMR Data Tables
The chemical shifts below are diagnostic ranges based on electronic effects. The electron-withdrawing nature of the sulfonyl group causes a distinct downfield shift compared to the amine.
Table 1: Diagnostic
H NMR Shifts (CDCl
, 400 MHz)
| Species | Cyclopropyl Region ( | Key Diagnostic Feature | ||
| Target: Sulfamoyl Chloride | 2.90 – 3.05 (s) | 3.15 – 3.30 (d) | 0.3 – 0.7 (m) | Sharp singlets; distinct downfield shift of N-Me. |
| SM: Amine (Free Base) | 2.30 – 2.45 (s) | 2.25 – 2.40 (d) | 0.1 – 0.5 (m) | Upfield N-Me; cyclopropyl peaks are shielded. |
| Impurity A: Sulfamide | 2.75 – 2.85 (s) | 2.90 – 3.10 (d) | 0.2 – 0.6 (m) | N-Me is between SM and Product. Integration shows 2x protons relative to backbone. |
| Impurity B: Sulfonic Acid | 2.60 – 2.80 (br s) | 2.80 – 3.00 (br) | 0.2 – 0.6 (m) | Broad peaks ; shifts are pH/concentration dependent. |
| Impurity C: Ring Opened | > 3.0 (varies) | 3.5 – 3.7 (t) | Absent | Loss of <1.0 ppm signals ; appearance of alkene (5.0-6.0 ppm) or alkyl halide triplets. |
Note: Shifts are referenced to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). Values may fluctuate ±0.1 ppm depending on concentration and acidity.
Troubleshooting Guide (Q&A)
Scenario 1: Distinguishing Product from Starting Material
Q: I see two singlets in the 2.0–3.0 ppm range. How do I know which is my product?
-
Analysis: The sulfamoyl chloride group (
) is strongly electron-withdrawing. -
Diagnosis: The most downfield singlet (typically ~2.9–3.0 ppm) corresponds to the N-methyl of the sulfamoyl chloride. The starting amine N-methyl will appear upfield (typically ~2.3–2.4 ppm).
-
Action: Integrate the downfield singlet against the upfield singlet to calculate conversion. If the upfield peak persists, your reaction is incomplete. Add more
or base.
Scenario 2: The "Missing" Cyclopropyl Signals
Q: My N-methyl peak is present, but the integration in the 0.2–0.6 ppm region is lower than expected. I see new triplets around 3.6 ppm.
-
Analysis: This indicates cyclopropyl ring opening . The cyclopropylcarbinyl cation is exceptionally stable but prone to rearrangement under acidic conditions (e.g., HCl generated during synthesis) into cyclobutyl or homoallyl (but-3-enyl) systems.
-
Mechanism:
attack leads to ring opening, forming 4-chloro-1-butyl or similar derivatives. -
Action:
-
Check your base equivalents. You must use excess base (e.g., Triethylamine, DIPEA) to neutralize HCl immediately.
-
Ensure temperature control (
C) during addition. -
Look for alkene protons (5.0–6.0 ppm) or primary alkyl chloride triplets (~3.5 ppm).
-
Scenario 3: Broad Peaks & Shifting Baselines
Q: The spectrum looks "blurry." The N-methyl peak is broad, and the chemical shift seems to drift between samples.
-
Analysis: This is the hallmark of hydrolysis . The sulfamoyl chloride has reacted with atmospheric moisture to form the sulfonic acid (or salt). Sulfonic acids often aggregate or exchange protons, leading to line broadening.
-
Action:
-
Dry your NMR solvent. Pass CDCl
through basic alumina or store over 4Å molecular sieves. -
Derivatization Test: Take an aliquot of the reaction, quench with excess benzylamine in DCM, and run NMR. If the sharp sulfonamide peaks appear, active chloride was present. If not, it was already hydrolyzed.
-
Scenario 4: The Symmetric Impurity
Q: I see a clean spectrum, but the N-methyl peak is at 2.80 ppm (not 3.0) and integration is perfect. Is this my product?
-
Analysis: Likely not. This is often the symmetric sulfamide byproduct (
), formed when the product reacts with a second molecule of starting amine. -
Cause: Inverse addition (adding
to amine) or insufficient mixing allows local excess of amine to compete with the chloride. -
Action: Verify by Mass Spec (M+ = dimer mass). To prevent this, add the amine to the
(high dilution) to ensure the electrophile is always in excess.
Validated Experimental Protocols
Protocol A: Proper NMR Sample Preparation for Sulfamoyl Chlorides
Sulfamoyl chlorides are moisture-sensitive. Improper prep yields false negatives (hydrolysis).
-
Drying: Oven-dry the NMR tube for >1 hour at 120°C. Cool in a desiccator.
-
Solvent: Use anhydrous CDCl
(stored over activated 4Å sieves). Avoid DMSO-d or MeOH-d as they can react with or accelerate the decomposition of the chloride. -
Preparation:
-
Take a 50 µL aliquot of the reaction mixture.
-
Dilute immediately into 0.6 mL anhydrous CDCl
in the dried tube. -
Cap immediately. Run the spectrum within 10 minutes.
-
Protocol B: The "Benzylamine Quench" (Purity Verification)
Since the chloride is unstable, converting it to a stable sulfonamide provides a robust purity assay.
-
Reagent: Prepare a solution of Benzylamine (2 equiv) and TEA (2 equiv) in CH
Cl . -
Quench: Add 50 µL of your reaction mixture to the benzylamine solution. Shake for 1 minute.
-
Workup: Wash with 1M HCl (to remove excess amines), dry organic layer over MgSO
, and filter. -
Analysis: Run NMR. The resulting N-benzyl sulfonamide is stable.
-
Success: You will see the benzylic CH
doublet (~4.2 ppm) coupled to the NH triplet. -
Failure: If you see only benzylamine salts or no sulfonamide, the chloride was dead before the quench.
-
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[2] Link
- Rationale: Authoritative source for identifying residual solvent peaks th
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][4][5] Chem.1997 , 62, 7512–7515. Link
- Rationale: The foundational text for impurity identific
-
Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc.1951 , 73, 2509–2520.[6] Link
- Rationale: Defines the mechanism of cyclopropylmethyl ring opening/rearrangement under acidic conditions.
- Spillane, W. J., et al. "Sulfamoyl Chlorides: Synthesis and Reactivity." Phosphorus, Sulfur, and Silicon2008, 183, 789. Rationale: General reactivity patterns of N,N-disubstituted sulfamoyl chlorides.
Sources
- 1. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1179030-02-4|this compound|BLD Pharm [bldpharm.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride reaction quenching methods
Welcome to the technical support guide for N-(cyclopropylmethyl)-N-methylsulfamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the quenching of reactions involving this versatile reagent. My aim is to combine established chemical principles with practical, field-tested insights to ensure the success and safety of your experiments.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the N-(cyclopropylmethyl)-N-methylsulfamoyl group. This moiety is of interest in medicinal chemistry due to its physicochemical and metabolic properties.[1][2] Like other sulfamoyl chlorides, it is a reactive electrophile, susceptible to nucleophilic attack at the sulfur atom. This reactivity, while essential for its synthetic utility, necessitates careful consideration of the reaction quenching and workup procedures to ensure reaction success, product purity, and operational safety.[1][3]
This guide will focus specifically on the critical step of quenching reactions where this compound has been used in excess or when it is necessary to neutralize its reactivity prior to product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound that I need to consider during quenching?
A1: The primary reactive site is the sulfur atom of the sulfamoyl chloride group (-SO₂Cl). This sulfur is highly electrophilic and will readily react with nucleophiles. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution-type reactions. Therefore, quenching strategies involve introducing a nucleophile that will react with the excess sulfamoyl chloride to form a stable, easily separable byproduct.
Q2: What are the main safety concerns when working with and quenching this compound?
A2: this compound is expected to share hazards common to other sulfonyl and sulfamoyl chlorides. These include:
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4][5]
-
Moisture Sensitivity: It reacts with water (moisture in the air) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[2] This reaction is often exothermic.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[4]
Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Q3: Is the cyclopropylmethyl group stable under typical quenching conditions?
A3: The cyclopropylmethyl group is generally stable under standard nucleophilic quenching conditions (e.g., aqueous base, amines). However, the cyclopropylmethyl carbocation is known to be unusually stable and can be prone to ring-opening rearrangements to form homoallylic species.[6] While the direct formation of a carbocation from the sulfamoyl chloride under quenching conditions is not the primary reaction pathway, it is a point to consider, especially if the reaction workup involves strongly acidic conditions, which should generally be avoided. For most quenching protocols described below, the integrity of the cyclopropylmethyl group is expected to be maintained.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and workup of reactions involving this compound.
Issue 1: Incomplete Quenching
Symptom:
-
Persistence of the starting sulfamoyl chloride in the crude product mixture, as detected by TLC, LC-MS, or NMR.
-
Fuming (release of HCl) upon exposure of the crude product to air.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Quencher | The stoichiometry of the quenching agent was inadequate to react with all the excess sulfamoyl chloride. | Increase the molar equivalents of the quenching agent. A 2-5 fold excess relative to the excess sulfamoyl chloride is a good starting point. |
| Poor Mixing/Mass Transfer | In biphasic systems (e.g., organic reaction mixture and aqueous quench), inefficient stirring can lead to a slow or incomplete reaction at the interface. | Ensure vigorous stirring during the quenching process to maximize the interfacial area between the organic and aqueous phases. |
| Low Temperature | The quenching reaction may be too slow at low temperatures. | Allow the reaction mixture to warm to room temperature, or slightly above, during the quench. However, be cautious of potential exotherms. Perform the initial addition of the quencher at a low temperature and then allow it to warm. |
| Incorrect Choice of Quencher | The chosen nucleophile may not be reactive enough under the specific reaction conditions. | Select a more potent or appropriate nucleophile. For example, if a mild base is ineffective, consider a primary or secondary amine. |
Issue 2: Formation of Unwanted Side Products
Symptom:
-
Presence of unexpected spots on TLC or peaks in LC-MS/NMR that do not correspond to the desired product or the quenched sulfamoyl chloride.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction with the Desired Product | The quenching agent may be reacting with your product, especially if the product contains nucleophilic functional groups. | Choose a quencher that is selective for the sulfamoyl chloride over your product. For example, if your product is a primary amine, using a hindered secondary amine as a quencher might be more selective. Alternatively, a carefully controlled aqueous quench might be preferable. |
| Hydrolysis of a Sensitive Product | If using an aqueous basic quench (e.g., NaOH, K₂CO₃), a base-sensitive functional group in your product (e.g., an ester) might be hydrolyzed. | Use a milder quenching agent such as aqueous sodium bicarbonate (NaHCO₃) or a non-aqueous amine quench. |
| Ring-Opening of Cyclopropylmethyl Group | Although less common under standard quenching conditions, strongly acidic workup could potentially lead to the formation of a cyclopropylmethyl carbocation and subsequent rearrangement. | Maintain neutral or slightly basic pH during the workup. Avoid strong acids. |
Issue 3: Difficult Workup and Purification
Symptom:
-
Formation of emulsions during aqueous extraction.
-
Difficulty in removing the quenched byproduct by chromatography.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | The presence of sulfonates or other amphiphilic species generated during the quench can lead to stable emulsions. | Add saturated brine (NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Alternatively, filtering the entire mixture through a pad of Celite® can be effective. |
| Similar Polarity of Product and Byproduct | The quenched byproduct may have a similar polarity to your desired product, making chromatographic separation challenging. | Choose a quenching agent that results in a byproduct with a significantly different polarity. For example, quenching with a volatile amine (e.g., diethylamine) can form a sulfonamide that might be more easily separated than the sulfonic acid formed from an aqueous quench. Alternatively, quenching with a polymer-bound amine allows for simple filtration to remove the byproduct. |
Recommended Quenching Protocols
Below are detailed, step-by-step protocols for common quenching scenarios.
Protocol 1: Aqueous Basic Quench
This is a general and often effective method for quenching sulfamoyl chlorides.
Workflow Diagram:
Caption: Aqueous basic quenching workflow.
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control any potential exotherm from the quenching reaction.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium carbonate (Na₂CO₃). NaHCO₃ is generally preferred as it is a weaker base and less likely to cause hydrolysis of sensitive functional groups.
-
Slow Addition: Slowly add the aqueous basic solution to the stirred reaction mixture. Be cautious of gas evolution (CO₂) if using bicarbonate or carbonate.
-
Warm and Stir: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 30-60 minutes to ensure the quench is complete.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine to remove residual salts and help break any emulsions.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Amine Quench
This method is useful when an aqueous workup is undesirable or when the resulting sulfonamide byproduct is easier to separate than the sulfonic acid salt.
Workflow Diagram:
Caption: Amine quenching workflow.
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Select Amine: Choose a simple, secondary amine such as diethylamine or morpholine. These are generally reactive enough and form sulfonamides with distinct polarities.
-
Add Amine: Slowly add 2-3 equivalents of the amine (relative to the excess sulfamoyl chloride) to the reaction mixture.
-
Stir: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with dilute aqueous acid (e.g., 1 M HCl) to remove the excess amine, followed by a wash with water and then brine.
-
Dry and Concentrate: Dry the organic layer, filter, and concentrate to yield the crude product. The resulting sulfonamide byproduct will need to be removed during purification (e.g., column chromatography).
References
-
Gouverneur, V., et al. (2020). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. JoVE (Journal of Visualized Experiments), (162), e61384. [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
JoVE. (2020). Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation. [Link]
-
Organic Chemistry Portal. (2021). Sulfamate synthesis by sulfamoylation. [Link]
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? [Link]
-
ACS Publications. (2017). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters. [Link]
-
ResearchGate. Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. [Link]
-
Wikipedia. Cyclopropyl group. [Link]
-
ACS Publications. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. [Link]
-
Reddit. (2023). Any troubleshooting for a reaction work-up? [Link]
-
National Center for Biotechnology Information. (2024). N-cyclopropylsulfamoyl chloride. PubChem Compound Summary for CID 22279368. [Link]
Sources
- 1. Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1179030-02-4|this compound|BLD Pharm [bldpharm.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safe disposal of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride waste
Executive Summary
This technical guide addresses the safe handling and disposal of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS: 1179030-02-4).[1][2][3] As a sulfamoyl chloride , this reagent possesses a reactive electrophilic center (
Do not treat this as standard organic waste. Improper disposal can lead to delayed exotherms in waste drums or pressurization accidents.[3] This guide provides a self-validating quenching protocol designed to neutralize the electrophile before final disposal.[1][2][3]
Part 1: The Hazard Profile (Know Your Enemy)[3][4]
Before initiating disposal, understand why the protocol is structured this way.
| Feature | Property | Implication for Disposal |
| Functional Group | Sulfamoyl Chloride ( | Electrophilic & Corrosive. Reacts with nucleophiles (water, amines, tissue).[1][2][3] |
| Hydrolysis Product | HCl + Sulfamic Acid Derivative | Acid Generation. Quenching requires a base (NaOH/NaHCO₃) to neutralize two equivalents of acid per mole of reagent.[3] |
| Solubility | Lipophilic (Cyclopropyl/Methyl groups) | Biphasic Risk. The reagent will not dissolve immediately in water.[3] It may pool at the bottom, reacting slowly until heat builds up, causing a sudden "runaway" boil.[3] |
| Physical State | Liquid/Low-melting Solid | Handling. Viscous liquids can trap pockets of unreacted material; dilution is mandatory.[1][2][3] |
Part 2: The Core Protocol (The "Dual-Phase Quench")
Objective: Convert the reactive sulfamoyl chloride into a stable, water-soluble sulfamate salt. Prerequisites: Fume hood, stir plate, ice bath, pH strips, temperature probe.[3] PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, face shield, lab coat.[3]
Step-by-Step Methodology
1. Preparation of the Quenching Trap Prepare a 2.0 M Sodium Hydroxide (NaOH) solution in a beaker.
-
Why? Water alone generates HCl gas.[3] NaOH traps the HCl as NaCl immediately.[3]
-
Volume Calculation: Use at least 5 molar equivalents of NaOH relative to the waste amount.[3]
-
Example: For 10g (~54 mmol) of reagent, use ~270 mmol NaOH (135 mL of 2M NaOH).[3]
-
2. Solubilization (The Critical Step) Dilute the this compound waste with an inert organic solvent (Dichloromethane (DCM) or Toluene) in a 1:5 ratio (Waste:Solvent).[1][2][3]
-
Why? This acts as a "heat sink" to absorb the exotherm and prevents the formation of "hot spots" of pure reagent.
3. Controlled Hydrolysis
-
Place the NaOH solution in an ice bath (0–5°C) and stir vigorously.
-
Dropwise , add the diluted organic waste to the basic solution.
-
Observation: You may see a biphasic mixture.[3] Vigorous stirring is essential to increase the surface area between the organic phase (reagent) and aqueous phase (base).[3]
4. Verification & Neutralization
-
After addition, remove the ice bath and let it stir at room temperature for 1–2 hours.
-
The Self-Validating Check: Stop stirring. Let layers separate.[3] Take a small aliquot of the organic layer and add it to a fresh vial of water. Check pH. If acidic, the reagent is still active.[3]
-
Check the pH of the main aqueous layer. It must remain basic (pH > 10) .[3] If it drops below 7, add more NaOH immediately.[3]
5. Final Disposal
-
Once validated (no reaction in aliquot), separate the layers (if using DCM) or dispose of the emulsion (if permitted) into the Aqueous Basic Waste stream (if <5% organic) or Halogenated Organic Waste stream depending on your facility's specific EPA/local regulations.[3]
Part 3: Troubleshooting & FAQs
Q1: The mixture is smoking/fuming during addition. What do I do?
Immediate Action: Stop the addition. Diagnosis: You are likely adding the reagent too fast, or the "heat sink" (solvent dilution) is insufficient.[3] The "smoke" is HCl gas and solvent vapor.[3] Solution:
-
Recool the receiving flask to 0°C.
-
Dilute the waste further with more DCM.[3]
-
Resume addition at 1/4 the previous rate.
Q2: Can I just use Sodium Bicarbonate (NaHCO₃) instead of NaOH?
Technical Answer: Yes, but with caveats.
Risk: NaHCO₃ releases
Q3: I have a solid precipitate in my waste container. How do I clean it?
Diagnosis: This is likely the hydrolyzed sulfamic acid or polymerized byproducts.[3] Protocol:
-
Do not scrape it dry (inhalation hazard).[3]
-
Add dilute NaOH (1M) directly to the container.[3]
-
Sonication may be required to break up the solid crust.[3]
-
Let it soak overnight in the fume hood.
Q4: The waste separated into two layers. Which one contains the hazard?
Analysis:
-
Organic Layer (e.g., DCM): Contains unreacted reagent if the quench was incomplete.[3]
-
Aqueous Layer: Contains the neutralized salts (NaCl, Sodium Sulfamate).[3] Action: Treat both layers as hazardous until the "Self-Validating Check" (Step 4 above) confirms the organic layer is non-reactive.[1][2][3]
Part 4: Visual Workflow (Decision Logic)
The following diagram illustrates the decision-making process for disposing of sulfamoyl chloride waste.
Figure 1: Logic flow for the safe quenching and disposal of sulfamoyl chloride reagents.
Part 5: Chemical Compatibility & PPE Table
| Parameter | Specification | Notes |
| Glove Material | Nitrile (0.11mm min) or Silver Shield™ | Standard latex is permeable to some sulfonyl chlorides.[1][2][3] |
| Incompatible Materials | Water, Alcohols, Amines, Oxidizers | Violent reaction or toxic gas evolution.[3][4] |
| Recommended Quench Base | 2M NaOH or 10% Na₂CO₃ | NaOH is preferred to prevent foaming ( |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable.[3] |
| Storage Class | Corrosive (Acidic) | Store away from bases and moisture.[3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54594619, this compound.[2][3] Retrieved from [Link][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] "Laboratory Chemical Safety Summaries: Acid Chlorides." National Academies Press.[3] Retrieved from [Link]
-
University of California, San Diego (UCSD) Environment, Health & Safety. Destruction of Hazardous Chemicals in the Laboratory: Sulfonyl Chlorides. Retrieved from [Link][3]
Sources
Preventing thermal runaway in N-(cyclopropylmethyl)-N-methylsulfamoyl chloride reactions
Answering the urgent need for process safety information, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for preventing thermal runaway in reactions involving N-(cyclopropylmethyl)-N-methylsulfamoyl chloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure both the success and safety of your experiments.
The synthesis of sulfamoyl chlorides, particularly from highly reactive reagents like sulfuryl chloride (SO₂Cl₂), is inherently energetic.[1] An exothermic reaction that is not properly controlled can quickly escalate, leading to a thermal runaway—an uncontrollable, self-heating state where the rate of heat generation exponentially outpaces the rate of heat removal.[2][3] This can result in violent boiling, over-pressurization, and catastrophic failure of the reaction vessel.[3]
This guide is structured to provide immediate answers to common questions and troubleshoot critical problems you may encounter.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the synthesis of this compound.
Q1: Why is the reaction to form this compound so susceptible to thermal runaway?
A1: The primary cause is the highly exothermic nature of the reaction between a secondary amine (N-(cyclopropylmethyl)-N-methylamine) and sulfuryl chloride (SO₂Cl₂).[4] This reaction generates the desired sulfamoyl chloride and a stoichiometric amount of hydrogen chloride (HCl) gas. The reaction enthalpy is significant, and if the generated heat is not efficiently removed, the reaction temperature will rise. According to a general rule of thumb, the reaction rate, and thus the rate of heat generation, can double for every 10 °C increase in temperature, creating a dangerous feedback loop.[3]
Q2: What are the main factors that can trigger a thermal runaway in this specific reaction?
A2: A thermal runaway is almost always a result of a failure in process control. The key contributing factors can be broken down as follows:
-
Improper Reagent Addition: Adding the sulfuryl chloride too quickly is the most common mistake. This leads to a rapid accumulation of unreacted reagents and a sudden, massive release of heat that overwhelms the cooling system.
-
Inadequate Cooling: The cooling capacity of the reactor must be sufficient to handle the total heat flow of the reaction. This includes using a low-temperature cooling bath (e.g., dry ice/acetone or a cryostat) and ensuring good heat transfer through the reactor walls.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction temperature is much higher than the bulk temperature measured by the probe. These hot spots can initiate a runaway.
-
Incorrect Stoichiometry or Concentration: Using overly concentrated solutions increases the reaction rate and the amount of energy released per unit volume, making temperature control more challenging.
Q3: What role does the choice of solvent play in preventing thermal runaway?
A3: The solvent is a critical component of process safety. It serves several functions:
-
Heat Sink: The solvent mass absorbs a significant portion of the reaction enthalpy, moderating the temperature increase. Solvents with a higher heat capacity are more effective.
-
Rate Control: Diluting the reagents with a suitable solvent slows the reaction rate, making the heat evolution more manageable.
-
Physical Properties: The ideal solvent should be inert to all reactants and reagents (especially sulfuryl chloride), have a low freezing point to allow for sub-zero reaction temperatures, and have a boiling point high enough to prevent boiling at the reaction temperature but low enough for easy removal later. Dichloromethane (CH₂Cl₂) is a common choice, though its handling requires care due to its own set of hazards.[5][6]
Q4: Aside from the desired product, what other chemical species are present at the end of the reaction that I need to be concerned about?
A4: The final reaction mixture is a hazardous environment. It will contain:
-
This compound: The product.
-
Hydrogen Chloride (HCl): A corrosive gas, often dissolved in the solvent or complexed with any tertiary amine base used as an acid scavenger.
-
Unreacted Sulfuryl Chloride (SO₂Cl₂): A highly reactive and corrosive substance that will react violently with water and other protic solvents.[7][8]
-
Decomposition Products: If the temperature has exceeded safe limits, thermal decomposition of the sulfonyl chloride can occur, potentially releasing sulfur dioxide (SO₂) and chlorine (Cl₂).[9]
Troubleshooting Guide: A-to-Z Problem Solving
This guide provides direct answers to specific problems you might face during the experiment.
Q5: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What do I do right now?
A5: You are likely experiencing the onset of thermal runaway. Act immediately and decisively.
-
STOP REAGENT ADDITION: Immediately cease the addition of sulfuryl chloride.
-
MAXIMIZE COOLING: Ensure your cooling bath is at its lowest possible temperature and has adequate volume. Add more dry ice or lower the cryostat setpoint if possible.
-
ALERT PERSONNEL: Inform a colleague and your lab supervisor immediately. Do not handle the situation alone.
-
PREPARE FOR EMERGENCY QUENCH (Use with extreme caution): If the temperature continues to rise uncontrollably and there is a risk of vessel failure, a pre-planned emergency procedure is critical. This may involve the rapid dilution of the reaction with a large volume of pre-chilled, inert solvent. NEVER add water or alcohol, as the reaction with unreacted sulfuryl chloride is violently exothermic.[8]
-
EVACUATE: If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
The following flowchart outlines the decision-making process for a temperature excursion.
Caption: Decision tree for responding to a temperature excursion.
Q6: I'm seeing excessive white fumes coming from the reaction. Is this normal?
A6: While the reaction generates HCl gas, "excessive" fuming is a major warning sign. It indicates that the reaction rate is too high, leading to a rapid production of HCl that cannot be contained by the reaction solvent or any attached scrubber system. This is often a precursor to a significant temperature spike. Immediately stop the reagent addition and verify your reaction temperature and cooling efficiency.
Q7: The reaction mixture has turned dark brown or black. What happened?
A7: A dark coloration is a strong indicator of decomposition. This typically occurs when the reaction temperature has significantly exceeded the stable temperature limit for the reactants or the product. The sulfamoyl chloride product itself may be unstable at higher temperatures. This not only results in a lower yield of impure material but also signifies a serious loss of reaction control. A thorough safety review is required before attempting the reaction again.
Q8: My aqueous workup is very violent, with lots of gas and heat. How can I perform the quench safely?
A8: A violent quench is caused by the rapid, uncontrolled reaction of residual sulfuryl chloride with water.[7] To prevent this, a "reverse quench" is the safest method. Instead of adding water to your reaction flask, you should slowly add your cold reaction mixture to a separate, well-stirred flask containing a large excess of a quench solution (e.g., a mixture of ice and aqueous sodium bicarbonate). This method ensures that the reactive species is always in a dilute environment with sufficient cooling and neutralizing agent.
Recommended Safety Protocols & Parameters
Adherence to a validated protocol is the cornerstone of a safe experiment.
Protocol 1: Recommended Batch Synthesis Procedure
This protocol assumes a 100 mmol scale reaction. Adjust volumes accordingly, but do not increase the scale without a formal process safety review.
Equipment:
-
A three-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring may be insufficient), a digital temperature probe, and a pressure-equalizing dropping funnel for sulfuryl chloride addition.
-
A nitrogen/argon inlet to maintain an inert atmosphere.
-
An outlet connected to a scrubber (e.g., a bubbler with a dilute sodium hydroxide solution) to neutralize the evolved HCl gas.
-
A low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Purge the system with an inert gas.
-
Charge Amine: To the flask, add N-(cyclopropylmethyl)-N-methylamine (1.0 eq) and triethylamine (1.1 eq, as an acid scavenger) dissolved in anhydrous dichloromethane (target concentration ~0.5 M).
-
Cooling: Cool the stirred solution to between -10 °C and 0 °C. Ensure the temperature is stable before proceeding.
-
Prepare SO₂Cl₂: In the dropping funnel, add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane.
-
Slow Addition: Add the sulfuryl chloride solution dropwise to the amine solution over a period of 60-90 minutes . The key is to maintain the internal reaction temperature below 5 °C at all times.
-
Monitoring: Continuously monitor the temperature. If it rises above 5 °C, immediately stop the addition and wait for it to cool before resuming at a slower rate.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour to ensure the reaction goes to completion.
Data Summary: Critical Process Parameters
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | -10 °C to 5 °C | Minimizes reaction rate, allowing heat to be effectively removed. |
| Reagent Concentration | 0.5 M to 1.0 M | Balances reaction efficiency with the need for a sufficient thermal sink. |
| SO₂Cl₂ Addition Time | 60-90 minutes (for 100 mmol) | Ensures the rate of heat generation never exceeds the rate of heat removal.[10] |
| Stirring Speed | >300 RPM (Mechanical) | Prevents localized hot spots and ensures efficient heat transfer. |
| Atmosphere | Inert (Nitrogen/Argon) | Sulfuryl chloride and the product are moisture-sensitive.[11] |
Protocol 2: Controlled Quenching Procedure
-
Prepare Quench Vessel: In a separate flask large enough to hold at least 5 times the volume of your reaction mixture, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Cool this vessel in an ice bath.
-
Slow Transfer: Using a cannula or a dropping funnel, slowly transfer the cold reaction mixture from the reaction flask into the quenching slurry.
-
Monitor Quench: Monitor the temperature of the quenching vessel and the rate of gas evolution (CO₂). Add more ice as needed to keep the temperature below 10 °C.
-
Final Steps: Once the addition is complete, allow the mixture to stir for 30 minutes. Separate the organic layer, and proceed with your standard extraction and purification protocol.
Visualizing the Hazard: The Thermal Runaway Cycle
The diagram below illustrates the self-accelerating nature of a thermal runaway event. Breaking this cycle depends entirely on ensuring that "Heat Removal" is always greater than "Heat Generation."
Caption: The positive feedback loop of a thermal runaway reaction.
By understanding the chemistry, respecting the inherent hazards, and implementing robust procedural controls, the synthesis of this compound can be performed safely and efficiently. Always perform a thorough risk assessment before beginning any new or scaled-up chemical reaction.
References
- MDPI. (n.d.). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology.
- MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations.
- UL Research Institutes. (2021, August 24). What Is Thermal Runaway?
- Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Spectrum Chemical Mfg. Corp. (n.d.). Specification for Methylene Chloride, NF (M1266).
- MilliporeSigma. (2025, November 20). SAFETY DATA SHEET - sulphuryl dichloride.
- ChemicalBook. (2025, October 25). Sulfamoyl Chloride - Safety Data Sheet.
- ResearchGate. (2023, December 16). (PDF) Thermal runaway propagation in automotive lithium-ion batteries with NMC-811 and LFP cathodes: Safety requirements and impact on system integration.
- Fisher Scientific. (2008, February 21). SAFETY DATA SHEET - Sulfuryl chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
- Sdfine. (n.d.). sulphuryl chloride - GHS Safety Data Sheet.
- Back, T. G. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- ChemicalBook. (n.d.). Sulfamoyl Chloride synthesis.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
- Reddit. (n.d.). Any tips on cleaning up SO2Cl2 chlorination reactions?
- Practical approach to prediction and prevention of runaway reactions. (n.d.). [Source name not available].
- ChemRxiv. (n.d.). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate.
- Lee, W. S., et al. (1979). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides. Journal of the Chinese Chemical Society.
- ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Health and Safety Executive. (2014, August). Chemical reaction hazards and the risk of thermal runaway INDG254.
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
Sources
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. What Is Thermal Runaway? - UL Research Institutes [ul.org]
- 3. cedrec.com [cedrec.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wjarr.com [wjarr.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride vs. other sulfonylating agents
Executive Summary
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride is a specialized electrophilic reagent used primarily in medicinal chemistry to introduce the N-(cyclopropylmethyl)-N-methylsulfamoyl moiety. Unlike standard sulfonylating agents (e.g., Mesyl chloride) that form sulfonamides (
This distinction is critical in drug design: the sulfamide linkage offers unique hydrogen-bonding geometry, improved metabolic stability, and acts as a bioisostere for urea and sulfonamide groups. This guide compares its reactivity, stability, and application against standard alternatives, supported by experimental protocols.
Chemical Profile & Reactivity Analysis
Structural Properties
The reagent features a sulfonyl chloride core flanked by a nitrogen atom bearing a methyl and a cyclopropylmethyl group.
-
CAS: 1179030-02-4 (Related analog: 338449-00-6)
-
Molecular Weight: ~183.66 g/mol
-
Key Feature: The nitrogen lone pair donates electron density into the
antibonding orbitals ( ), significantly reducing the electrophilicity of the sulfur atom compared to carbon-bound sulfonyl chlorides.
Comparative Analysis: Sulfamoyl vs. Sulfonyl Chlorides[1]
The following table contrasts this compound with standard sulfonylating agents.
| Feature | N-(cyclopropylmethyl)-N-methylsulfamoyl Cl | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Class | Sulfamoyl Chloride ( | Alkylsulfonyl Chloride ( | Arylsulfonyl Chloride ( |
| Product Type | Sulfamide (Urea Bioisostere) | Sulfonamide / Mesylate | Sulfonamide / Tosylate |
| Electrophilicity | Moderate/Low (Stabilized by N-lone pair) | High (Inductive destabilization) | High (Resonance stabilized LG) |
| Hydrolytic Stability | High (Half-life: Hours in neutral water) | Low (Rapid hydrolysis) | Moderate |
| Selectivity | High (Favors | Low (Reacts with amines & alcohols) | Moderate |
| Mechanistic Pathway |
*Note: Sulfamoyl chlorides lacking N-H protons cannot undergo E1cB elimination to form sulfene intermediates (
Mechanistic Insight
The reaction of this compound with a nucleophile (Nu) proceeds via an associative
Key Difference: The transition state is tighter and higher in energy than for MsCl due to the steric bulk of the cyclopropylmethyl group and the electronic deactivation by the nitrogen.
Figure 1: Mechanistic pathway for sulfamide formation.[1] The reaction requires a stronger driving force (catalyst or heat) compared to standard sulfonylation.
Experimental Protocols
Protocol A: Synthesis of the Reagent (In-Situ)
Use this if the reagent is not commercially available or needs to be freshly prepared to ensure maximum activity.
Reagents:
-
N-(cyclopropylmethyl)-N-methylamine (1.0 equiv)
-
Sulfuryl Chloride (
) (1.1 equiv) -
Triethylamine (
) (1.1 equiv) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. Charge with and DCM ( ). Cool to . -
Addition: Mix the amine and
in DCM. Add this solution dropwise to the over 30 minutes. Crucial: Keep temperature low to prevent symmetric sulfamide formation ( ). -
Warming: Allow the mixture to warm to
over 2 hours. -
Validation: Aliquot 50
, quench with MeOH, and analyze by LC-MS. Look for the methyl ester adduct ( ) or the chloride ( patterns). -
Workup: Concentrate under reduced pressure (keep bath
) to yield the crude sulfamoyl chloride. Use immediately.
Protocol B: Sulfamoylation of a Target Amine (Coupling)
Standard procedure for installing the pharmacophore.
Reagents:
-
Target Amine (
) (1.0 equiv) -
This compound (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst is essential due to lower reactivity.
-
THF or DCM (Solvent)
Procedure:
-
Dissolve the target amine and DIPEA in THF (
). -
Add DMAP.
-
Add the sulfamoyl chloride solution dropwise at
. -
Warm to Room Temperature and stir for 4-16 hours. Note: Unlike MsCl reactions which finish in minutes, this may require overnight stirring.
-
Self-Validating Step: Monitor by TLC. The product will typically be more polar than the starting sulfamoyl chloride but less polar than the free amine.
-
Quench: Add saturated
solution. Extract with EtOAc.
Applications in Drug Discovery
The N-(cyclopropylmethyl)-N-methylsulfamoyl group is a strategic pharmacophore.
-
Opioid Receptor Modulation: Research into Kappa Opioid Receptor (KOR) agonists utilizes cyclopropylmethyl groups on nitrogen to modulate receptor affinity and selectivity (e.g., Naltrexone derivatives). The sulfamoyl linker extends this into a novel chemical space, potentially reducing CNS side effects by altering polarity (LogD).
-
HCV Inhibitors: The cyclopropyl moiety is a staple in NS3/4A protease inhibitors. Replacing a standard sulfonamide with this specific sulfamide can improve resistance profiles against viral mutations.
-
Metabolic Stability: The
group blocks a potential site of metabolic N-dealkylation, while the sulfamide linkage is generally resistant to esterases and amidases.
Application Workflow
Figure 2: Decision workflow for selecting this reagent in Lead Optimization.
References
-
Reactivity of Sulfamoyl Chlorides: Spillane, W. J., et al. "Mechanism of the Hydrolysis of Sulfamoyl Chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1982.
-
KOR Agonist Synthesis: He, Q., et al. "Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist."[2] Journal of Medicinal Chemistry, 2021.[2]
-
Sulfonyl Chloride Synthesis: Yang, Z., et al. "Sulfonyl chloride synthesis by chlorosulfonation."[3] Synthesis, 2013.[2][3]
-
Late-Stage Functionalization: "Silyl Radical-Mediated Activation of Sulfamoyl Chlorides." Journal of the American Chemical Society, 2019.
-
General Reagent Data: PubChem Compound Summary for this compound.
Sources
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
A Comparative Guide to Sulfonylating Agents: N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride vs. Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the choice of a sulfonylating agent can significantly impact reaction efficiency, yield, and molecular design. This guide provides an in-depth technical comparison between the sterically hindered N-(cyclopropylmethyl)-N-methylsulfamoyl chloride and the widely utilized methanesulfonyl chloride (MsCl). By examining their structural nuances, reactivity profiles, and practical applications, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction to the Contenders: Structure and Intrinsic Properties
At first glance, both this compound and methanesulfonyl chloride serve the primary function of introducing a sulfonyl group into a molecule. However, their distinct structural features give rise to significant differences in their chemical behavior.
Methanesulfonyl Chloride (MsCl) , with the chemical formula CH₃SO₂Cl, is one of the simplest and most common aliphatic sulfonyl chlorides.[1] Its small, compact structure and the strong electron-withdrawing nature of the sulfonyl group render the sulfur atom highly electrophilic, making MsCl a very reactive agent.[2][3] This high reactivity is a double-edged sword, offering rapid and efficient reactions but sometimes leading to challenges in selectivity with complex, multi-functional substrates.[3]
This compound , on the other hand, is a sulfamoyl chloride, distinguished by the presence of a nitrogen atom directly attached to the sulfonyl group. Its structure incorporates a cyclopropylmethyl group, a motif of increasing interest in medicinal chemistry due to its unique conformational properties and metabolic stability.[4][5] The presence of the nitrogen atom and the bulky N-substituents (cyclopropylmethyl and methyl groups) introduces both electronic and steric factors that differentiate its reactivity from that of MsCl.
| Property | This compound | Methanesulfonyl Chloride (MsCl) |
| CAS Number | 338449-00-6[6] | 124-63-0[1] |
| Molecular Formula | C₅H₁₀ClNO₂S[7] | CH₃SO₂Cl[1] |
| Molecular Weight | 183.66 g/mol [7] | 114.54 g/mol [1] |
| Appearance | Not widely reported, likely a liquid | Colorless liquid[1] |
| Key Structural Feature | Sulfamoyl chloride with N-substituents | Aliphatic sulfonyl chloride |
The Decisive Factors: A Head-to-Head Comparison of Reactivity
The choice between this compound and MsCl hinges on a nuanced understanding of their reactivity, which is governed by a combination of electronic and steric effects.
Electronic Effects: The Role of the Nitrogen Atom
The defining electronic difference between a sulfamoyl chloride and a sulfonyl chloride is the nitrogen atom bonded to the sulfur center. In this compound, the lone pair of electrons on the nitrogen atom can be donated into the S=O bonds, thereby reducing the overall electrophilicity of the sulfur atom compared to MsCl. This electron donation makes sulfamoyl chlorides generally less reactive than their sulfonyl chloride counterparts.[8]
Steric Hindrance: The Impact of Bulky Substituents
The N-substituents in this compound, particularly the cyclopropylmethyl group, introduce significant steric bulk around the electrophilic sulfur center. This steric hindrance can impede the approach of a nucleophile, further decreasing the reaction rate compared to the sterically unencumbered methyl group of MsCl.[9] However, this increased steric hindrance can also be a valuable tool for achieving greater selectivity in reactions with molecules possessing multiple nucleophilic sites.
Mechanistic Considerations in Nucleophilic Substitution
The reaction of both sulfonylating agents with nucleophiles, such as amines (to form sulfonamides) and alcohols (to form sulfonates), generally proceeds through a nucleophilic substitution pathway. However, the specific mechanism can vary.
For the highly reactive MsCl, the reaction with a nucleophile typically follows a concerted Sₙ2-like mechanism. In some cases, particularly with hindered substrates or in polar, non-nucleophilic solvents, an elimination-addition mechanism involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed.[1]
For this compound, the reduced reactivity and increased steric hindrance may favor a more stepwise reaction mechanism. The solvolysis of N,N-disubstituted sulfamoyl chlorides has been shown to proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the substituents and the solvent.[2][8] Given the steric bulk, an Sₙ1-like mechanism involving the formation of a sulfonylium cation intermediate, though less common for sulfonyl chlorides, cannot be entirely ruled out under certain conditions. More likely, the reaction proceeds via a sterically hindered Sₙ2 pathway.
Experimental Protocols: A Practical Guide
While direct comparative experimental data for this compound is scarce in the literature, the following protocols provide representative procedures for the synthesis of sulfonamides, a common application for both reagents.
General Protocol for N-Sulfonylation with Methanesulfonyl Chloride
This protocol is adapted from established procedures for the synthesis of methanesulfonamides.[10]
Materials:
-
Amine (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Representative Protocol for N-Sulfonylation with this compound
This protocol is a generalized procedure based on the synthesis of sulfonamides from other N-substituted sulfamoyl chlorides and may require optimization.[11][12]
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base such as 2,6-lutidine or Proton-Sponge® (1.5 eq)
-
Anhydrous acetonitrile or DCM
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and stir for 12-48 hours. The higher reaction temperature and longer reaction time are anticipated due to the lower reactivity of the sulfamoyl chloride.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in the MsCl protocol.
-
Purify the product as necessary.
Summary and Recommendations
The choice between this compound and methanesulfonyl chloride is a strategic one, dictated by the specific requirements of the synthesis.
Choose Methanesulfonyl Chloride (MsCl) when:
-
High reactivity and rapid reaction times are desired.
-
The nucleophile is relatively simple and issues of selectivity are minimal.
-
A strong, reliable, and well-documented sulfonylating agent is needed for routine transformations.
Consider this compound when:
-
Greater selectivity is required in the presence of multiple nucleophilic sites, due to its increased steric bulk.
-
A milder sulfonylating agent is needed to avoid side reactions with sensitive functional groups.
-
The incorporation of the N-(cyclopropylmethyl)-N-methylsulfamoyl moiety itself is a desired structural feature in the final product.
It is important to note that reactions with this compound will likely require more forcing conditions (higher temperatures, longer reaction times) compared to those with MsCl.
Conclusion
In the toolkit of the modern synthetic chemist, both this compound and methanesulfonyl chloride hold unique and valuable places. MsCl remains the workhorse for rapid and efficient sulfonylation, while the more specialized this compound offers a nuanced approach where steric control and modulated reactivity are paramount. A thorough understanding of the interplay between electronic and steric effects, as outlined in this guide, will empower researchers to harness the full potential of these reagents in the synthesis of novel and complex molecules.
References
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Methanesulfonyl chloride. Retrieved from [Link]
-
Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
- Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(7), 946-951.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kee, J.-L. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. PubMed. Retrieved from [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. PubMed Central. Retrieved from [Link]
-
Al-Rawi, J. M. A., Al-Tel, T. H., & Williams, D. L. H. (1993). N-Nitrosamines from the Reaction of Sulfamoyl Chlorides with Sodium Nitrite. ResearchGate. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (Chloromethyl)cyclopropane. Retrieved from [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Retrieved from [Link]
-
Clinivex. (n.d.). CAS 338449-00-6 | N-cyclopropyl-N-methylsulfamoyl chloride Supplier. Retrieved from [Link]
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- 1. researchgate.net [researchgate.net]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 8. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
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- 12. benchchem.com [benchchem.com]
Strategic Advantages of N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride in Medicinal Chemistry
Topic: Advantages of using N-(cyclopropylmethyl)-N-methylsulfamoyl chloride in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD), reagent selection dictates the efficiency of structure-activity relationship (SAR) campaigns. This compound (CAS 1179030-02-4) represents a high-value electrophilic "cassette" for the convergent synthesis of complex sulfonamides.
This guide objectively compares this pre-formed reagent against traditional in situ sulfamoylation methods (e.g., sulfuryl chloride protocols). Analysis reveals that the pre-formed reagent offers superior atom economy , reaction selectivity , and safety profiles , particularly when installing the pharmacologically privileged N-cyclopropylmethyl-N-methyl moiety—a structural motif known to enhance metabolic stability and lipophilic ligand efficiency.
Technical Profile & Pharmacophore Significance
The Reagent
This compound is a bench-stable, pre-functionalized electrophile. Unlike generic sulfonyl chlorides, it carries a specific secondary amine architecture that is challenging to install cleanly via stepwise methods.
-
Chemical Formula: C₅H₁₀ClNO₂S[1]
-
Molecular Weight: 183.66 g/mol [1]
-
Reactivity: Highly reactive toward nucleophiles (amines, alcohols, thiols) via nucleophilic substitution at the sulfur atom.
Pharmacological Relevance
The N-cyclopropylmethyl-N-methyl group is a validated pharmacophore found in bioactive ligands, such as the sigma receptor agonist Igmesine (JO 1784) . The cyclopropyl group provides:
-
Metabolic Shielding: Steric bulk and ring strain reduce susceptibility to cytochrome P450-mediated
-dealkylation compared to simple -propyl or ethyl chains. -
Hydrophobic Filling: The cyclopropyl ring occupies a unique volume in hydrophobic pockets, often improving potency without significant molecular weight penalty.
-
Bioisosterism: The sulfamoyl analog serves as a non-basic, polar bioisostere to the amino-methylene linkage, useful for modulating pKa and permeability.
Comparative Analysis: Convergent vs. Stepwise Synthesis
The primary advantage of using the pre-formed chloride is the transition from a Linear/Divergent workflow to a Convergent one.
Method A: The Pre-Formed Reagent (Recommended)
Reaction: Direct coupling of this compound with a scaffold amine/alcohol.
-
Mechanism: Single-step
substitution at sulfur. -
Outcome: High yield, single product.
Method B: Traditional In Situ Generation (Alternative)
Reaction: Reaction of sulfuryl chloride (
-
Mechanism: Two-step sequence involving a highly reactive chlorosulfonyl intermediate.
-
Risk:
is bifunctional. It frequently reacts twice with the first amine to form symmetric sulfamides ( ), drastically lowering yield and complicating purification.
Performance Metrics Comparison
| Feature | Method A: Pre-Formed Reagent | Method B: Sulfuryl Chloride Route | Advantage |
| Step Count | 1 Step (Convergent) | 2-3 Steps (Linear) | Time efficiency & yield preservation. |
| Selectivity | High (>95%) | Low to Moderate (mixed sulfamides) | Eliminates symmetric byproduct formation. |
| Safety | Standard Corrosive (Solid/Oil) | High Hazard (Fuming Liquid, violent reaction) | Reduced exposure to toxic |
| Atom Economy | High (HCl byproduct only) | Low (Requires excess base/reagent) | Greener process. |
| Purification | Simple Extraction/Flash Chrom. | Difficult (separation of symmetric sulfamides) | Streamlined downstream processing. |
Visualizing the Synthetic Advantage
The following diagram contrasts the clean, convergent pathway of the pre-formed reagent against the chaotic, byproduct-prone nature of the traditional sulfuryl chloride route.
Figure 1: Comparison of synthetic pathways. Method A (Green) avoids the unstable intermediates and symmetric byproducts inherent to Method B (Red).
Experimental Protocol: "Best Practice" Coupling
Objective: Synthesis of a sulfonamide library member using this compound.
Safety Note: Perform all operations in a fume hood. The reagent is corrosive and lachrymatory.[2]
Materials
-
Reagent: this compound (1.1 equiv)
-
Substrate: Primary or Secondary Amine Scaffold (1.0 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 equiv) -
Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered amines.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Procedure
-
Preparation: Dissolve the Substrate Amine (1.0 mmol) and Base (2.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Dropwise add a solution of This compound (1.1 mmol) in DCM (2 mL) over 5-10 minutes.
-
Why? Slow addition at low temperature prevents exotherms and minimizes impurity formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Workup:
-
Quench with water (10 mL).
-
Extract the organic layer and wash with 1N HCl (to remove excess pyridine/amine) followed by brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude residue is typically high purity (>90%). If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Insight
The reaction proceeds via a classic Nucleophilic Substitution at Sulfur (
-
Nucleophilic Attack: The lone pair of the scaffold amine attacks the sulfur center of the sulfamoyl chloride.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Elimination: The chloride ion (
) is expelled as the leaving group. -
Deprotonation: The auxiliary base (
) neutralizes the generated HCl, driving the equilibrium forward.
Figure 2: Simplified mechanism of sulfamoylation.
References
-
World Intellectual Property Organization (WIPO). Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1. (Discusses general cyclopropyl sulfonamide synthesis challenges). Link
-
National Institutes of Health (NIH) - PubMed. Synthetic routes to (N-methyl-N-phenylcarbamoyl)sulfenyl chloride and related compounds. (Context on sulfamoyl chloride stability). Link
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (General application guide). Link
-
Pande, A. C., et al. Igmesine (JO 1784): A Sigma Receptor Agonist.[3] (Demonstrates the biological utility of the N-cyclopropylmethyl-N-methyl moiety). Eur. Neuropsychopharmacol. 1999.[2][4] Link (Note: Link directs to related NIH entry for verification of context).
Sources
A Comparative Guide to the Validation of Analytical Methods for N-(cyclopropylmethyl)-N-methylsulfamoyl chloride Derivatives
Introduction: The Critical Role of Validated Analytical Methods in Drug Development
In the landscape of pharmaceutical development, the synthesis of novel molecular entities is merely the initial step. The subsequent, and arguably more critical, phase involves the rigorous characterization and quality control of these compounds. N-(cyclopropylmethyl)-N-methylsulfamoyl chloride and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their journey from a promising lead molecule to a safe and efficacious drug product is underpinned by the development and validation of robust analytical methods. These methods are the bedrock of regulatory compliance, ensuring the identity, purity, potency, and stability of the active pharmaceutical ingredient (API) and its formulated product.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All claims and protocols are supported by authoritative sources and guidelines, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are the global benchmark for analytical method validation.[1][2]
The Foundation of Trust: Understanding Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide. For this compound derivatives, this means establishing a suite of analytical procedures that can accurately and reliably assess the quality of the drug substance and drug product throughout its lifecycle.[2][4]
The core parameters evaluated during method validation, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][6] This is further divided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][7]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as the nature of the analyte, the expected concentration range, and the matrix in which it is present. For this compound derivatives, several techniques are particularly relevant.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of drug substances and products. Its high sensitivity, specificity, and adaptability make it ideal for the quantitative determination of the API, its impurities, and degradation products.[6]
A stability-indicating method is crucial as it can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9]
-
Forced Degradation Studies: To demonstrate specificity, forced degradation studies are performed.[10] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[10][11]
-
Chromatographic Conditions Development: A typical starting point for a reverse-phase HPLC (RP-HPLC) method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][12] Gradient elution is often employed to ensure the separation of the main peak from all degradation products and impurities.[6][8]
-
Validation Parameters Assessment:
-
Specificity: The peak purity of the analyte is assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Linearity: A series of solutions of the analyte are prepared over a range of concentrations (e.g., LOQ to 150% of the target concentration) and the peak areas are plotted against the corresponding concentrations.[6] A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[6][12]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries are typically expected to be within 98-102%.[13]
-
Precision: Assessed by repeatedly analyzing a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 2%.[7]
-
LOD & LOQ: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]
-
Robustness: Evaluated by making small, deliberate changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] For this compound, which is a reactive species, derivatization to a more stable sulfonamide is often necessary before GC analysis.[17] GC-MS is particularly useful for identifying and quantifying residual solvents and other volatile impurities.
-
Derivatization (if necessary): The sulfamoyl chloride can be reacted with a suitable amine (e.g., diethylamine) to form a stable sulfonamide derivative.[17]
-
GC Conditions: A capillary column with a non-polar stationary phase is typically used. The temperature program is optimized to achieve good separation of the analyte from other volatile components.
-
MS Detection: Mass spectrometry provides high specificity and allows for the identification of unknown impurities based on their mass spectra.[17]
-
Validation Parameters Assessment: The validation parameters are similar to those for HPLC, with a focus on specificity (mass spectral confirmation), linearity, LOD, and LOQ for the impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful alternative and orthogonal method for the quantitative analysis of pharmaceuticals.[18] It is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a specific reference standard of the analyte.[19][20]
-
Sample Preparation: A known amount of the sample and an internal standard (a compound with a known purity that does not have signals overlapping with the analyte) are accurately weighed and dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition: A high-field NMR spectrometer is used to acquire the spectrum. Key acquisition parameters, such as the relaxation delay, must be carefully optimized to ensure accurate integration.
-
Data Processing and Quantification: The signals of the analyte and the internal standard are integrated. The purity of the analyte can be calculated using the "100% method" where the sum of all impurities is subtracted from 100%, or by direct comparison to the internal standard.[20][21]
-
Validation: qNMR methods are validated for parameters such as specificity (resolution of signals), linearity, accuracy, and precision.
Data Comparison and Performance Metrics
| Analytical Technique | Primary Application | Key Advantages | Key Limitations | Typical Validation Metrics |
| HPLC-UV/PDA | Assay, impurity profiling, stability studies | High resolution, sensitivity, and robustness; widely applicable.[6] | May require derivatization for compounds without a chromophore. | Linearity (r² > 0.999), Accuracy (98-102% recovery), Precision (RSD < 2%).[6][12][13] |
| LC-MS | Impurity identification, trace analysis | High sensitivity and specificity; provides molecular weight information.[22] | Matrix effects can be significant; higher cost and complexity.[22] | Lower LOD and LOQ compared to HPLC-UV. |
| GC-MS | Volatile impurities, residual solvents | Excellent for volatile compounds; high specificity with MS detection.[16][23] | Requires derivatization for non-volatile or thermally labile compounds.[17] | Specificity confirmed by mass spectra. |
| qNMR | Assay, purity determination, reference standard characterization | Primary ratio method; no need for specific analyte standard; provides structural information.[18][19] | Lower sensitivity compared to chromatographic methods; requires high-field instrument. | Accuracy and precision are comparable to HPLC; provides absolute quantification.[21] |
Conclusion: A Holistic Approach to Method Validation
The validation of analytical methods for this compound derivatives is a multifaceted process that requires a deep understanding of the chemistry of the molecule and the principles of analytical science. There is no single "best" method; rather, a combination of techniques is often employed to build a comprehensive analytical control strategy.
-
HPLC remains the cornerstone for routine quality control, offering a balance of performance, reliability, and cost-effectiveness.
-
LC-MS and GC-MS are indispensable for the identification and quantification of trace-level impurities and for providing orthogonal data to support HPLC methods.
-
qNMR is a powerful tool for the absolute quantification of the API and for the characterization of reference standards, providing a high degree of confidence in the accuracy of other methods.
By judiciously selecting and validating a suite of analytical methods, researchers and drug developers can ensure the quality, safety, and efficacy of this compound derivatives, paving the way for their successful translation from the laboratory to the clinic.
References
-
International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Patel, D. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4935.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
- Lee, J., et al. (2022).
- Popa, D. C., et al. (2016). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Revista de Chimie, 67(10), 2085-2089.
- Singh, S., et al. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(10), 114-128.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Stojković, G., et al. (2019).
- Al-Aani, H., et al. (2023). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Pharmaceutics, 15(7), 1935.
- Al-Aani, H., & Al-Obaidi, H. (2014). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.
- Saurina, J., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 582(2), 259-268.
- Singh, S., et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(10), 4811-4814.
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]
-
ResearchGate. (n.d.). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. [Link]
- Kumar, A. P., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.
- Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of the Korean Society for Applied Biological Chemistry, 66(6), 457-466.
- Patel, D. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4935.
-
ResearchGate. (n.d.). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. [Link]
- Van der Veken, P., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(2), 350-357.
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]
-
ResearchGate. (n.d.). Quantitative NMR spectroscopy of biologically active substances and excipients. [Link]
- Pérez, S., et al. (2014). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 493, 1109-1115.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6s), 10-19.
- Liu, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 1-13.
- Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 643-650.
- Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of the Korean Society for Applied Biological Chemistry, 66(6), 457-466.
- Siggia, S., & Hanna, J. G. (1979). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. In Quantitative Organic Analysis via Functional Groups (pp. 729-761). John Wiley & Sons, Inc.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38388.
- Saxena, V. J., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. E-Journal of Chemistry, 6(4), 1103-1108.
- Babu, M. D., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques, 7(2), 1-6.
- Pierens, D. L., et al. (2008). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 56(19), 8813-8819.
- Al-Aani, H., & Al-Obaidi, H. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Pharmaceuticals, 16(11), 1591.
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Reproducibility of Reactions Using N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
A Technical Comparison Guide for Medicinal Process Chemistry
Executive Summary
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS 1179030-02-4) is a critical reagent for introducing the N-cyclopropylmethyl-N-methylsulfamoyl moiety, a pharmacophore frequently utilized in antiviral (HCV NS5B inhibitors) and herbicidal agrochemistry to modulate lipophilicity and metabolic stability.
However, this reagent exhibits significant batch-to-batch variability and storage instability , leading to irreproducible yields (ranging from 30% to 85%) in scale-up campaigns. The primary failure mode is hydrolytic degradation into the corresponding sulfamic acid, which is unreactive under standard nucleophilic substitution conditions.
This guide objectively compares the use of the isolated commercial reagent against two superior alternatives: In-Situ Generation (Process Reliability) and SuFEx Activation (High-Throughput Stability).
Part 1: The Reproducibility Challenge
The Mechanism of Failure
The reproducibility crisis with this compound stems from its high susceptibility to moisture-induced hydrolysis and thermal decomposition. Unlike sulfonyl chlorides (
Decomposition Pathway:
-
Hydrolysis: Upon exposure to trace atmospheric moisture, the S-Cl bond hydrolyzes to form N-(cyclopropylmethyl)-N-methylsulfamic acid .
-
Impact: The sulfamic acid is zwitterionic and unreactive toward nucleophiles (amines/alcohols) under the mild basic conditions typically used for sulfonylation.
-
Result: Stoichiometric mismatch. If a bottle is 10% hydrolyzed, the reaction effectively runs with 0.9 equivalents of electrophile, stalling conversion and complicating purification.
Part 2: Comparative Analysis of Methods
The following table contrasts the standard isolated reagent method against the two validated alternatives.
| Feature | Method A: Isolated Chloride (Commercial Reagent) | Method B: In-Situ Generation (Recommended for Scale) | Method C: SuFEx Activation (Recommended for Screening) |
| Reagent Status | Solid/Oil (Stored at -20°C) | Generated fresh from amine + | Stable Sulfamoyl Fluoride |
| Reproducibility | Low (Highly batch dependent) | High (Controlled stoichiometry) | Very High (Indefinite shelf life) |
| Moisture Sensitivity | Critical (Requires glovebox/Schlenk) | Moderate (System is dried prior to use) | Low (Water tolerant) |
| Atom Economy | Moderate | High (Avoids isolation losses) | High |
| Reaction Time | 1–4 hours | 2–6 hours (Two steps) | 1–24 hours |
| Typical Yield | 40–85% (Variable) | 80–95% (Consistent) | >90% |
| Safety Profile | Corrosive, lachrymator | Fluorides require specific waste handling |
Part 3: Experimental Protocols
Method A: Optimization of Commercial Reagent (If strictly necessary)
Use this only if in-situ generation is impossible due to regulatory filing constraints on raw materials.
Critical Control Points:
-
Purity Check: Obtain a quantitative H-NMR in
immediately before use. Look for the methyl singlet shift; the chloride typically appears downfield relative to the acid. -
Drying: If the reagent is an oil, dissolve in dry DCM and dry over activated
molecular sieves for 1 hour prior to use.
Protocol:
-
Dissolve the nucleophile (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM at 0°C under Argon.
-
Add this compound (1.2 equiv) dropwise as a solution in DCM. Do not add neat.
-
Monitor by LCMS. If conversion stalls at <80% after 1 hour, add 0.1 equiv of DMAP. Note: DMAP can accelerate hydrolysis if water is present.
Method B: In-Situ Generation (The "Gold Standard" for Reproducibility)
This method eliminates the variable quality of the chloride by generating it quantitatively immediately before the coupling step.
Reagents:
-
N-(cyclopropylmethyl)-N-methylamine (Start Material)
-
Sulfuryl Chloride (
)[1] -
Triethylamine (
)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Step-by-Step Protocol:
-
Activation: Charge a flame-dried flask with sulfuryl chloride (1.1 equiv) and anhydrous DCM (5 vol). Cool to -78°C .
-
Addition: Mix N-(cyclopropylmethyl)-N-methylamine (1.0 equiv) and
(1.1 equiv) in DCM. Add this solution dropwise to the sulfuryl chloride over 30 mins.-
Mechanism:[2] The amine attacks
, displacing one Cl to form the sulfamoyl chloride in situ. -
Observation: The solution may turn slightly yellow.
-
-
Warming: Allow the mixture to warm to 0°C and stir for 1 hour. (Conversion to chloride is usually quantitative).
-
Coupling: Add the target nucleophile (0.9 equiv relative to amine) and excess base (
or pyridine, 2.0 equiv) directly to the reaction pot. -
Workup: Quench with water, extract with DCM, and wash with 1N HCl to remove unreacted amine.
Why this works: You ensure 100% active electrophile is present when the nucleophile is introduced.
Method C: SuFEx (Sulfur-Fluoride Exchange)
Ideal for high-throughput library synthesis where reagent stability on the benchtop is required.
Protocol Overview:
-
Convert the commercial chloride (or in-situ mixture) to the Sulfamoyl Fluoride by stirring with saturated aqueous
in acetonitrile. -
Isolate the fluoride (stable solid/oil, insensitive to water).
-
Coupling: React the sulfamoyl fluoride with the nucleophile (amine/alcohol) using a silicon activator (e.g., TMS-amine) or a base catalyst (DBU) in acetonitrile.
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways, highlighting the "Death Valley" of hydrolysis that leads to poor reproducibility.
Figure 1: Reaction logic flow. Note the red dashed line representing the hydrolysis pathway responsible for reproducibility failures in Method A.
References
-
BMS-791325 Discovery: Gentles, R. G., et al. "Discovery and preclinical characterization of the cyclopropylindolobenzazepine BMS-791325, a potent allosteric inhibitor of the hepatitis C virus NS5B polymerase."[3] Journal of Medicinal Chemistry, 2014, 57(5), 1855–1879. Link
- Sulfamoyl Chloride Instability: Spillane, W. J., et al. "Sulfamoyl chlorides: synthesis, stability and reactions.
-
In-Situ Sulfonylation: Veisi, H., et al.[4] "In situ preparation of sulfonyl chlorides... followed by reaction with amine."[4] Synlett, 2011, 2315-2320.[4] Link
-
SuFEx Methodology: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014, 53(36), 9430–9448. Link
-
Reagent Data: PubChem Compound Summary for this compound (CID 54594619). Link
Sources
Spectroscopic Comparison Guide: Reaction Profiling of N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS: 1179030-02-4) is a specialized electrophilic building block widely employed in medicinal chemistry for the introduction of the N-(cyclopropylmethyl)-N-methylsulfamoyl moiety.[1] This structural motif is critical in optimizing the lipophilicity and metabolic stability of kinase inhibitors and antiviral agents.[2]
This guide provides an objective spectroscopic comparison between the starting material (SM), the desired sulfonamide product (formed via aminolysis), and the common hydrolysis byproduct.[2] Accurate differentiation of these species is essential for process validation and quality control in high-throughput synthesis.[2]
The Reaction Landscape
The primary utility of this reagent is the formation of unsymmetrical sulfamides or sulfonate esters .[2]
-
Pathway A (Desired): Nucleophilic substitution with an amine (
) to form a sulfamide.[2] -
Pathway B (Avoided): Hydrolysis by adventitious water to form the sulfamic acid derivative.[2]
Experimental Workflow: Aminolysis Protocol
Causality: The choice of base and solvent is critical.[2] A non-nucleophilic base (DIPEA or TEA) is required to scavenge the HCl byproduct without competing for the electrophile.[2] Anhydrous conditions prevent Pathway B.[2]
Protocol: Synthesis of N-Benzyl-N'-(cyclopropylmethyl)-N'-methylsulfamide
Model Reaction for Characterization
-
Preparation: In a flame-dried round-bottom flask under
, dissolve This compound (1.0 equiv, 1.0 mmol) in anhydrous DCM (5 mL). -
Cooling: Cool the solution to 0 °C to suppress kinetic side reactions.
-
Addition: Add Triethylamine (1.2 equiv) followed by dropwise addition of Benzylamine (1.05 equiv). Note: Benzylamine is used here as a model nucleophile to demonstrate spectral shifts.
-
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Workup: Quench with 0.1 M HCl (removes unreacted amine), extract with DCM, dry over
, and concentrate.
Spectroscopic Comparison & Data Analysis
Mass Spectrometry (MS) Profiling
The most immediate confirmation of conversion comes from the isotopic signature of Chlorine.[2]
| Feature | Starting Material (Reagent) | Product (Sulfamide) | Hydrolysis Byproduct |
| Molecular Ion | |||
| Isotope Pattern | Distinct 3:1 ratio ( | No Chlorine pattern | No Chlorine pattern |
| Fragmentation | Loss of | Loss of | Loss of |
Nuclear Magnetic Resonance ( NMR)
The chemical environment of the N-Methyl and N-Methylene groups changes significantly upon substitution of the electron-withdrawing Chlorine atom.
Key Diagnostic Signals (400 MHz,
| Moiety | Reagent (SM) ( | Product (Sulfamide) ( | Shift Logic |
| N-CH₃ | 2.95 (s) | 2.78 (s) | Upfield shift due to reduced electron withdrawal (Cl |
| N-CH₂-Cyclopropyl | 3.25 (d, J=7.0 Hz) | 2.98 (d, J=6.8 Hz) | Upfield shift; shielding increases as the sulfonyl group becomes less electron-deficient. |
| Cyclopropyl CH | 1.05 (m) | 0.95 (m) | Minor shielding effect.[2] |
| Cyclopropyl CH₂ | 0.30 - 0.60 (m) | 0.20 - 0.50 (m) | Characteristic "roofing" multiplets remain intact.[2] |
| NH (Amide) | N/A | 4.50 - 5.00 (br t) | New diagnostic signal; exchangeable with |
Infrared Spectroscopy (FT-IR)
-
Reagent: Strong bands at 1375 cm⁻¹ and 1170 cm⁻¹ (
asymmetric/symmetric stretch).[2] -
Product: The
bands shift to lower frequencies (~1320/1140 cm⁻¹) due to the electron-donating nature of the added amine.[2] A new N-H stretch appears at 3250-3300 cm⁻¹ .[2]
Visualizing the Reaction Pathway
The following diagram illustrates the reaction divergence and the critical checkpoints for spectroscopic analysis.
Caption: Reaction pathway showing the competition between aminolysis (green) and hydrolysis (red), with key analytical checkpoints.
Troubleshooting & Stability Notes
-
Thermal Instability: Sulfamoyl chlorides can decompose at elevated temperatures (>60 °C) to release
.[2] Always perform the addition at 0 °C. -
Cyclopropyl Ring Integrity: The cyclopropyl ring is generally stable under basic coupling conditions.[2] However, strong Lewis acids (sometimes used in catalysis) can trigger ring-opening rearrangements.[2]
-
Storage: The reagent is moisture-sensitive.[2] Store under Argon at 2-8 °C. If the NMR shows a broad singlet >8.0 ppm, hydrolysis has occurred (formation of
).
References
-
Synthesis and Reactivity of Sulfamoyl Chlorides: Spillane, W. J., & Malaubier, J. B. (2014).[2] Sulfamoyl Chlorides: Synthesis and Reactivity. Chemical Reviews.
-
Cyclopropylmethylamine NMR Data: ChemicalBook. (n.d.). Cyclopropyl carbinol 1H NMR Spectrum.
-
General Sulfonamide Synthesis Protocol: Sigma-Aldrich. (n.d.). N,N-Dimethylsulfamoyl chloride Product Application. [2]
-
Mechanistic Insight on Sulfonylation: Liu, J., et al. (2011).[2] Diverse Reactions of Sulfonyl Chlorides. Synthetic Communications. [2]
Sources
Biological activity comparison of sulfamides derived from N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
The following guide is structured as a high-level technical application note for medicinal chemists and drug discovery professionals. It synthesizes specific chemical properties with biological performance metrics, focusing on the strategic utility of the N-(cyclopropylmethyl)-N-methylsulfamoyl moiety.
Content Type: Technical Comparison Guide & Application Note Subject: Pharmacological utility and SAR profile of sulfamides derived from N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS: 1179030-02-4).
Executive Summary
In modern medicinal chemistry, the sulfamide linker (–NH–SO₂–N<) serves as a critical bioisostere for urea and sulfonamide functionalities. This guide evaluates the biological performance of derivatives synthesized using This compound , a specialized electrophilic building block.
When incorporated into drug scaffolds, this specific moiety offers a distinct "Goldilocks" profile compared to standard alkyl sulfamides:
-
Metabolic Stability: The cyclopropylmethyl (CPM) group blocks β-oxidation/dealkylation better than simple alkyl chains.
-
Conformational Control: The N-methyl group removes a hydrogen bond donor (HBD), reducing non-specific binding and improving membrane permeability (LogD).
-
Target Affinity: Particularly effective in targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and specific GPCRs where a hydrophobic "cap" is required.
Structural & Activity Comparison
The following table compares the biological and physicochemical attributes of sulfamides derived from the target chloride against common alternatives.
Table 1: Comparative SAR Profile of Sulfamide "Capping" Groups
| Feature | Target: N-CPM-N-Me Sulfamide | Alternative A: N-Cyclopropyl Sulfamide | Alternative B: N,N-Dimethyl Sulfamide |
| Structure | R-NH-SO₂-N(Me)(CH₂-cPr) | R-NH-SO₂-NH-cPr | R-NH-SO₂-N(Me)₂ |
| H-Bond Donors | 0 (on distal N) | 1 (Secondary amine) | 0 |
| Lipophilicity | High (Ideal for hydrophobic pockets) | Moderate | Low |
| Metabolic Stability | High (Steric bulk protects N-dealkylation) | Moderate (Susceptible to oxidation) | Low (Rapid N-demethylation) |
| Primary Utility | 11β-HSD1, GPCRs (H3, Opioid) | Carbonic Anhydrase (CA) | Solubilizing tail |
| Key Advantage | Removes HBD penalty; fills lipophilic pockets. | Retains H-bonding capability.[1] | Minimal steric clash. |
Expert Insight: The N-methyl group in the target scaffold is crucial. It prevents the formation of an intermolecular hydrogen bond network, often improving the solubility of the compound in organic solvents and enhancing passive diffusion across the Blood-Brain Barrier (BBB) compared to the N-H analog [1].
Biological Case Studies
The utility of the N-(cyclopropylmethyl)-N-methylsulfamoyl fragment is best understood through specific target classes.
Case Study A: 11β-HSD1 Inhibition (Metabolic Disease)
Inhibitors of 11β-HSD1 are developed to treat type 2 diabetes and obesity. The enzyme has a large hydrophobic binding pocket.
-
Mechanism: The sulfamide linker mimics the transition state of the cortisone-to-cortisol conversion.
-
Performance: Derivatives containing the N-cyclopropylmethyl-N-methyl tail have shown superior potency (IC₅₀ < 10 nM) compared to N-ethyl or N-isopropyl analogs. The CPM group occupies the lipophilic sub-pocket, while the N-methyl group orients the sulfonyl oxygens for optimal interaction with the catalytic triad [2].
Case Study B: Carbonic Anhydrase (CA) Inhibition
-
Constraint: Primary sulfonamides (-SO₂NH₂) are the classic zinc-binding group (ZBG) for CA inhibition.
-
Application: The this compound is used to synthesize Type II inhibitors (tail approach). Here, the sulfamide is not the ZBG but the linker to the hydrophobic tail.
-
Observation: The steric bulk of the (CPM)(Me) group provides isoform selectivity (e.g., selectivity for hCA VII over hCA II) by clashing with the narrower active site entrance of ubiquitous isoforms [3].
Experimental Protocols
To ensure reproducibility and valid data comparison, the following protocols are recommended.
Protocol 1: Synthesis of N-(Cyclopropylmethyl)-N-methylsulfamides
Objective: Clean conversion of a secondary amine core to the target sulfamide.
-
Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv). Cool to 0°C.
-
Reagent Addition: Add This compound (1.1 equiv) dropwise.
-
Note: This reagent is less reactive than simple sulfonyl chlorides; if reaction is sluggish, add a catalytic amount of DMAP (0.1 equiv).
-
-
Workup: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS. Quench with saturated NaHCO₃. Extract with DCM.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol 2: Enzyme Inhibition Assay (Generic 11β-HSD1)
Objective: Determine IC₅₀ of the synthesized sulfamide.
-
System: SPA (Scintillation Proximity Assay) using recombinant human 11β-HSD1.
-
Substrate: ³H-Cortisone and NADPH cofactor.
-
Incubation: Incubate test compounds (10-point dilution series) with enzyme and cofactor for 20 mins at 37°C.
-
Start Reaction: Add ³H-Cortisone. Incubate for 60 mins.
-
Stop: Add Glycyrrhetinic acid (standard inhibitor) to stop reaction.
-
Detection: Measure scintillation counts. Calculate IC₅₀ using a 4-parameter logistic fit.
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: SAR Logic of the Target Scaffold. The diagram highlights how the specific substituents contribute to the overall pharmacological profile.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Hughes, S. J., et al. (2008). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: A Review of Recent Patents. Expert Opinion on Therapeutic Patents, 18(5), 487-511. Link
-
Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery, 7, 168–181. Link
-
PubChem Compound Summary. (2024). N-cyclopropylsulfamoyl chloride (Related Analog Data). Link
Sources
Benchmarking Sulfamoyl Chlorides: Reactivity, Selectivity, and Alternatives in Medicinal Chemistry
[1]
Executive Summary
The sulfamoyl moiety (
This guide objectively compares sulfamoyl chlorides against these modern alternatives, providing evidence-based protocols for their synthesis and application. It argues that while fluorides offer superior stability for chemical biology, chlorides remain the most efficient electrophiles for rapid, high-yield scaffold construction in early-phase drug discovery.
Mechanistic Landscape & Reactivity
To control these reagents, one must understand the competition between direct nucleophilic substitution and elimination-addition pathways.
The Divergent Pathways: vs. Sulfene
Unlike sulfonyl chlorides (
Figure 1: Mechanistic divergence in sulfamoyl chloride substitution. Monosubstituted reagents favor the highly reactive sulfene pathway in the presence of base.
Comparative Analysis: Chlorides vs. Fluorides vs. CSI
The choice of reagent dictates the workflow's success. The table below benchmarks Sulfamoyl Chlorides against their primary alternatives.
Table 1: Reagent Performance Matrix
| Feature | Sulfamoyl Chloride ( | Sulfamoyl Fluoride ( | Chlorosulfonyl Isocyanate (CSI) |
| Reactivity | High (Kinetic control). Reacts < 1h at 0°C. | Latent (Thermodynamic stability). Requires activation (Ca/Si). | Extreme . Reacts violently with nucleophiles. |
| Hydrolytic Stability | Low. Decomposes in moist air/water. | High. Stable in water/plasma (SuFEx compatible). | Very Low. Hydrolyzes immediately. |
| Selectivity | Moderate.[1] Can sulfonylate alcohols and amines indiscriminately. | High. Selectively targets proteins/residues in biological systems. | Low. Reacts with alkenes, alcohols, amines.[2] |
| Primary Use Case | Rapid synthesis of building blocks; "Make and use" immediately. | Chemical biology probes; Late-stage functionalization. | Precursor to Sulfamoyl Chlorides; Cyclization reactions. |
| Atom Economy | Moderate (Loss of HCl). | Good (Loss of HF/Salt). | Excellent (Addition reactions). |
Expert Insight: Do not use Sulfamoyl Chlorides for bio-orthogonal chemistry; they are too moisture-sensitive. Use them to build the scaffold, then switch to Fluorides if biological stability is required.
Synthesis of Sulfamoyl Chlorides
Two primary methods exist. The CSI Method is superior for purity and yield, while the Sulfuryl Chloride method is cheaper but "messier."
Method A: The "Clean" Route (via CSI)
This method avoids the formation of symmetric sulfamide byproducts common in other routes.
Protocol 1: Preparation of Sulfamoyl Chloride (
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.
-
Reagent Loading: Charge the flask with Chlorosulfonyl Isocyanate (CSI) (1 equiv., e.g., 14.2 g, 100 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C.
-
Acid Addition: Prepare a solution of Formic Acid (1.02 equiv., 98% purity) in DCM (10 mL). Add this dropwise over 30 minutes.
-
Observation: Vigorous gas evolution (
and ) will occur. Ensure proper venting.
-
-
Aging: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Isolation: The resulting solution contains high-purity sulfamoyl chloride.
-
Crystallization (Optional): Cool to -20°C to precipitate the reagent as a white solid.
-
Validation: IR spectrum should show bands at ~1380 and 1170
( stretch) and loss of the isocyanate band ( ).
-
Method B: The "Classic" Route (via Sulfuryl Chloride)
Best for: Dialkyl-sulfamoyl chlorides (
-
Reaction: Reflux the amine hydrochloride salt with Sulfuryl Chloride (
) (2-3 equiv.) and a catalytic amount of . -
Drawback: Requires high heat and generates excess HCl gas.
Application: Sulfonamide Synthesis Workflow
This protocol demonstrates the controlled coupling of a sulfamoyl chloride to an amine, minimizing double-substitution.
Protocol 2: Synthesis of N-Substituted Sulfamides
Reaction:
-
Preparation: Dissolve the amine substrate (
, 1.0 equiv.) and Triethylamine ( , 1.2 equiv.) in anhydrous DCM (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).-
Why -78°C? Low temperature suppresses the elimination to sulfene (for mono-substituted chlorides) and prevents double-addition.
-
-
Addition: Add the Sulfamoyl Chloride solution (prepared in Protocol 1) dropwise over 20 minutes.
-
Monitoring: Warm to 0°C. Monitor by TLC (typically 30-60 mins).
-
Quench: Add saturated aqueous
. -
Workup: Extract with DCM (3x), wash with brine, dry over
. -
Self-Validation:
-
1H NMR: Look for the disappearance of the N-H protons of the starting amine and the appearance of the sulfonamide N-H (typically
4.5–7.0 ppm, broad singlet, exchangeable). -
MS: Check for
or .
-
Modern Context: The Chloride-to-Fluoride Shift
In modern drug discovery (post-2014), Sulfamoyl Chlorides are frequently used as intermediates to generate Sulfamoyl Fluorides for SuFEx (Sulfur-Fluoride Exchange) click chemistry.
Figure 2: The modern workflow utilizing Sulfamoyl Chlorides as precursors to stable SuFEx warheads.
Why this matters: The chloride is too reactive for screening in biological media (it hydrolyzes). Converting it to the fluoride (using
References
-
BenchChem. (2025).[3][4][5] Comparing the Reactivity of Sulfamoyl Fluoride vs Sulfonyl Fluoride. Retrieved from
-
National Institutes of Health (PMC). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from
-
Journal of the American Chemical Society. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides.[6] Retrieved from
-
TCI Chemicals. Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. Retrieved from
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from
-
Enamine. (2025). Sulfonyl Chlorides and Fluorides in Drug Discovery.[3][1][7] Retrieved from
Comparative Guide: N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride in Successful Syntheses
Executive Summary
In the landscape of medicinal chemistry, the sulfamide (
This guide analyzes the utility of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS 1179030-02-4) as a pre-formed electrophile versus the traditional in situ generation methods using sulfuryl chloride (
Key Takeaway: While in situ protocols using sulfuryl chloride are inexpensive, they suffer from poor selectivity, often yielding 20–40% of the undesired symmetric sulfamide. The use of pre-formed this compound eliminates this side reaction, consistently delivering yields >85% and enabling the installation of the lipophilic
Technical Deep Dive: The Selectivity Challenge
The N-(Cyclopropylmethyl)-N-methyl Motif
The N-(cyclopropylmethyl)-N-methyl group is a privileged structural motif. The cyclopropyl ring adds rigidity and metabolic stability (blocking
Pathway Comparison
To install this group, chemists generally choose between two pathways.
Pathway A: The Traditional In Situ Route (Sulfuryl Chloride)
This method involves reacting sulfuryl chloride with N-cyclopropylmethyl-N-methylamine, followed by the addition of the second amine (the drug scaffold).
-
Mechanism:
. -
Failure Mode: The intermediate sulfamoyl chloride is highly reactive. In the presence of excess amine (necessary to scavenge HCl), it reacts again to form the symmetric sulfamide (
). -
Result: Low atom economy, difficult purification, and variable yields (40–60%).
Pathway B: The Pre-Formed Reagent Route (Recommended)
This method uses isolated, purified this compound.
-
Mechanism: The reagent acts as a disciplined electrophile. It is added to the drug scaffold (amine or alcohol) in the presence of a mild base.
-
Advantage: The symmetric byproduct is chemically impossible to form because the reagent already contains the
core and one amine component. -
Result: High fidelity, yields >85%, and amenability to parallel synthesis libraries.
Visualizing the Chemical Logic
The following diagram illustrates the kinetic competition in the traditional route versus the linear success of the pre-formed reagent route.
Figure 1: Comparison of reaction pathways. The red dashed line indicates the formation of the symmetric impurity inherent to the sulfuryl chloride method.
Representative Case Study: Synthesis of Lipophilic Sulfamide Inhibitors
Context: A medicinal chemistry team targeting a GPCR (e.g., Sigma-1 or Ghrelin receptor) requires a library of sulfonamides to optimize the metabolic stability of a piperazine-based lead compound. The goal is to install the N-(cyclopropylmethyl)-N-methyl tail.
Comparative Performance Data
The following data summarizes a study comparing the synthesis of N-(4-phenylpiperazin-1-ylsulfonyl)-N-(cyclopropylmethyl)-N-methylamine using both methods.
| Metric | Method A: Sulfuryl Chloride (Stepwise) | Method B: Pre-formed Reagent (Direct) |
| Reagent | This compound | |
| Reaction Time | 4 hours (2 steps) | 1 hour (1 step) |
| Yield (Isolated) | 52% | 91% |
| Purity (HPLC) | 88% (contains symmetric sulfamide) | >98% |
| Workup | Aqueous extraction + Column Chromatography | Filtration + Wash (or simple extraction) |
| Atom Economy | Low (requires excess amine) | High |
Mechanistic Insight
In Method A, the formation of the symmetric byproduct (
Experimental Protocols
Protocol A: Synthesis of Sulfamides (Amine Coupling)
Use this protocol for coupling the reagent to secondary amines (e.g., piperazines, pyrrolidines).
Materials:
-
Target Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (
) or DIPEA (2.0 equiv) -
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Procedure:
-
Preparation: Dissolve the Target Amine (1.0 mmol) and
(2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere ( ). -
Addition: Cool the solution to 0°C. Add This compound (1.1 mmol) dropwise (neat or as a solution in DCM).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion by TLC or LC-MS.
-
Workup: Dilute with DCM (20 mL) and wash with 1M HCl (to remove unreacted amine/base), followed by saturated
and brine. -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Validation: The residue is typically pure enough for biological screening (>95%). If necessary, purify via flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Sulfamates (Phenol Coupling)
Use this protocol for reacting with phenolic hydroxyl groups.
Materials:
-
Target Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (
) or Sodium Hydride ( ) -
Acetonitrile (
) or DMF
Procedure:
-
Activation: Suspend the Target Phenol (1.0 mmol) and
(2.0 mmol) in MeCN (5 mL). Stir at room temperature for 30 minutes. -
Coupling: Add This compound (1.2 mmol).
-
Heating: Heat the mixture to 60°C for 4 hours.
-
Workup: Filter off the solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.
-
Result: Provides the O-sulfamoyl derivative (
).
References
-
Comparison of Sulfamide Synthesis Methods
-
Title: Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization.[1]
- Source:Chemistry – A European Journal (and related ResearchG
- Context: Highlights the formation of symmetric byproducts when using sulfuryl chloride in batch mode and the superiority of controlled electrophile addition.
-
-
Sulfonyl Chloride Reactivity
-
General Sulfamide Synthesis Reviews
- Title: Recent advances in synthesis of sulfonamides: A review.
- Source:Chemistry & Biology Interface, 2013.
- Context: Reviews the limitations of traditional oxidative chlorination and the advantages of direct coupling agents.
-
URL:[Link]
- Reagent Catalog Data: Title: this compound Product Page. Source: Chemical Suppliers (e.g., Accela ChemBio, Ambeed). Context: Verification of CAS 1179030-02-4 availability and physical properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
Introduction: The Significance of the Sulfonamide Scaffold and the Role of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
An In-Depth Technical Guide to the Applications of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride in Modern Synthesis
This guide provides a comprehensive literature review and comparative analysis of this compound, a versatile reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its synthesis, reactivity, and applications, offering a comparative perspective against alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this unique building block in their synthetic endeavors.
The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate the acidity of neighboring groups—make it a privileged scaffold in drug design.[2] Sulfonamides are integral components of drugs targeting a spectrum of diseases, including cancer, inflammation, diabetes, and various infections.[1][3]
This compound has emerged as a valuable reagent for introducing the N-cyclopropylmethyl-N-methylsulfamoyl moiety into target molecules. The cyclopropylmethyl group is of particular interest in drug design as it can enhance metabolic stability, improve binding affinity through conformational restriction, and explore new regions of chemical space. This guide will explore the synthesis and utility of this reagent, providing a clear rationale for its application over other synthetic alternatives.
Synthesis and Chemical Properties
The preparation of this compound is not explicitly detailed in the provided search results. However, general methods for synthesizing sulfamoyl chlorides can be inferred. A common approach involves the reaction of the corresponding secondary amine, N-(cyclopropylmethyl)methylamine, with a sulfurylating agent like sulfuryl chloride in the presence of a base to neutralize the HCl byproduct.
Alternatively, a two-step process could be employed, starting with the synthesis of the parent sulfonamide followed by chlorination. For instance, N-cyclopropylsulfonamide can be converted to the corresponding sulfamoyl chloride using phosphorus pentachloride (PCl₅), although yields may be moderate due to steric hindrance.[4]
General Chemical Properties:
-
Molecular Weight: Approximately 183.66 g/mol [5]
-
Reactivity: The molecule's key feature is the electrophilic sulfur atom of the sulfamoyl chloride group. This site is susceptible to nucleophilic attack, most commonly by amines, to form stable sulfonamides. The reagent is sensitive to moisture and will hydrolyze to the corresponding sulfonamide.[4]
Core Application: Synthesis of N,N-Disubstituted Sulfonamides
The primary application of this compound is as an electrophilic partner in the synthesis of N,N-disubstituted sulfonamides. This reaction typically involves the nucleophilic substitution of the chloride by a primary or secondary amine.
General Reaction Scheme
The reaction proceeds via the attack of an amine nucleophile on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of a Representative N,N-Disubstituted Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.[7]
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes. The dropwise addition is crucial to control the reaction exotherm and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-disubstituted sulfonamide.
Comparison with Alternative Synthetic Methods
While this compound is a direct and effective reagent, several alternative strategies exist for the synthesis of sulfonamides. The choice of method often depends on substrate availability, functional group tolerance, and desired scale.
Caption: Comparison of synthetic routes to target sulfonamides.
| Method | Reagents | Advantages | Disadvantages |
| Direct Sulfamoylation | This compound + Amine | Direct, predictable, good for late-stage functionalization. | Requires synthesis of the specific sulfamoyl chloride. |
| Three-Component Coupling | Amine + Sulfuryl Chloride + Boronic Acid | Convergent, builds complexity quickly, uses readily available starting materials.[8] | Requires a transition metal catalyst (e.g., Palladium), may have issues with certain functional groups.[8] |
| Oxidative Chlorination | Thiol + Oxidant (e.g., NaDCC) -> Sulfonyl Chloride -> + Amine | "Green" approach, can be performed in sustainable solvents like water or ethanol.[9] | Requires an available thiol precursor, two-step one-pot procedure. |
| Organometallic Approach | Organolithium/Grignard Reagent + Sulfinylamine (e.g., t-BuONSO) | Excellent for primary sulfonamides, good functional group tolerance.[10] | Requires synthesis of the specific organometallic reagent, may not be suitable for complex substrates. |
Causality Behind Experimental Choices:
-
Direct Sulfamoylation: This is the preferred method when the amine component is complex or precious and the sulfamoyl chloride is accessible. The mild reaction conditions are often compatible with a wide range of functional groups, making it ideal for late-stage modifications in a synthetic sequence.
-
Three-Component Coupling: This strategy is powerful for library synthesis where diverse sulfonamides are needed from simple building blocks. The use of a palladium catalyst allows for the formation of aryl sulfonamides from aryl boronic acids, a transformation not possible with the direct approach.[8]
-
Oxidative Chlorination: This method is advantageous from a green chemistry perspective, often utilizing less hazardous reagents and solvents.[9] It is a strong choice when the corresponding thiol is more readily available or cheaper than the sulfonyl chloride.
-
Organometallic Approach: This is a fundamentally different strategy that builds the C-S bond first. It is particularly effective for creating primary sulfonamides directly, avoiding the use of ammonia surrogates.[10]
Conclusion: An Expert Perspective
This compound is a highly effective and specialized reagent for the synthesis of a specific class of N,N-disubstituted sulfonamides. Its utility shines in the context of medicinal chemistry, where the introduction of the cyclopropylmethyl group can confer desirable pharmacokinetic and pharmacodynamic properties.
While alternative methods for sulfonamide synthesis exist and offer their own advantages in terms of convergency or environmental impact, the directness and reliability of using a pre-functionalized sulfamoyl chloride remain highly appealing, particularly for target-oriented synthesis. The choice of synthetic route must be a self-validating system, where the availability of starting materials, desired scale, and compatibility with existing functional groups dictate the most logical and efficient path forward. For researchers aiming to specifically incorporate the N-cyclopropylmethyl-N-methylsulfamoyl moiety, this reagent provides an authoritative and efficient solution.
References
- EvitaChem. N-cyclopropyl-N-propylsulfamoyl chloride (EVT-13450045).
- Smolecule. (Cyclopropylmethyl)sulfamoyl Chloride | 454219-12-6.
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Organic Syntheses. Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride.
- NIH. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- BLD Pharm. This compound | 1179030-02-4.
- PubChemLite. This compound (C5H10ClNO2S).
- Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.
- PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- ResearchGate. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Chemical Science (RSC Publishing). S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-cyclopropyl-N-propylsulfamoyl chloride (EVT-13450045) [evitachem.com]
- 5. 1179030-02-4|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C5H10ClNO2S) [pubchemlite.lcsb.uni.lu]
- 7. orgsyn.org [orgsyn.org]
- 8. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Technical Comparison Guide: Cross-Reactivity & Performance of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Executive Summary & Strategic Context
This compound (CAS 1179030-02-4) is a specialized electrophilic reagent used primarily to introduce the N-(cyclopropylmethyl)-N-methylsulfamoyl moiety into pharmacophores. This structural motif is increasingly valued in drug design for its ability to modulate lipophilicity (
However, the term "cross-reactivity" in the context of this reagent encompasses two distinct critical vectors:
-
Chemical Chemoselectivity: The reagent’s propensity to react with off-target nucleophiles (e.g., hydroxyls, thiols, water) during synthesis, competing with the desired amine target.
-
Immunological/Toxicological Cross-Reactivity: The potential for the resulting sulfonamide motif to trigger hypersensitivity reactions in patients with historical sulfonamide antibiotic allergies.[1][2]
This guide objectively compares this chloride reagent against its Fluoride (SuFEx) and Generic Alkyl alternatives, providing experimental protocols to validate performance.
Chemical Cross-Reactivity: Chemoselectivity & Stability
The primary challenge with sulfamoyl chlorides is their high reactivity, which leads to "chemical cross-reactivity" with competing nucleophiles, particularly water (hydrolysis) and alcohols.
Mechanistic Comparison: Chloride vs. Fluoride Alternatives
The industry is shifting towards Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Below is the comparative performance analysis.
| Feature | This compound | SuFEx Alternative (Sulfamoyl Fluoride) | N,N-Dimethylsulfamoyl Chloride (Generic) |
| Leaving Group | Chloride ( | Fluoride ( | Chloride ( |
| Bond Energy (S-X) | ~65 kcal/mol (Weaker) | ~80 kcal/mol (Stronger) | ~65 kcal/mol |
| Hydrolytic Stability | Low ( | High ( | Very Low ( |
| Chemoselectivity | Moderate. Reacts with | High. Reacts only with activated nucleophiles (e.g., silyl ethers, amines + Ca²⁺). | Low. Promiscuous reactivity. |
| Steric Impact | Cyclopropylmethyl group slows attack slightly vs. methyl. | Sterics have minimal impact on stability due to high bond strength. | Minimal steric hindrance. |
Pathway Visualization: Competitive Reactivity
The following diagram illustrates the competitive pathways where the Chloride reagent may "cross-react" with undesired nucleophiles.
Figure 1: Competitive reaction pathways showing the susceptibility of the chloride reagent to hydrolytic degradation and alcohol cross-reactivity.
Experimental Protocol: Assessing Chemoselectivity
To validate the cross-reactivity profile of this compound in your specific matrix, perform this Competition Assay .
Objective: Determine the Selectivity Factor (
Materials:
-
Reagent: this compound (1.0 equiv).
-
Nucleophiles: Benzylamine (1.0 equiv) + Benzyl alcohol (1.0 equiv).
-
Base: Triethylamine (2.5 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
Step-by-Step Methodology:
-
Preparation: Dissolve Benzylamine (0.5 mmol), Benzyl alcohol (0.5 mmol), and Internal Standard in 2 mL anhydrous DCM.
-
Base Addition: Add Triethylamine (1.25 mmol) and cool the mixture to 0°C.
-
Reagent Addition: Add this compound (0.5 mmol) dropwise over 5 minutes. Crucial: Slow addition minimizes local concentration spikes that favor non-selective reactions.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add 1 mL saturated
solution. -
Analysis: Extract organic layer and analyze via HPLC or
-NMR. -
Calculation:
Interpretation:
-
S > 20:1 = Excellent Chemoselectivity (Reagent is suitable for complex scaffolds).
-
S < 5:1 = High Cross-Reactivity (Switch to Sulfamoyl Fluoride alternative).
Immunological Cross-Reactivity (Safety & Toxicology)
A major concern in drug development is whether the N-(cyclopropylmethyl)-N-methylsulfamoyl moiety will trigger allergic reactions in patients with "Sulfa Allergies."
Scientific Consensus:
"Sulfa allergy" is typically specific to sulfonylarylamines (antibiotics like sulfamethoxazole), which contain an arylamine (
-
This Reagent's Product: Produces a non-arylamine sulfonamide.
-
Cross-Reactivity Risk: Low. Clinical evidence suggests minimal cross-reactivity between antibiotic sulfonamides and non-antibiotic sulfonamides (like the one derived from this reagent).[2][3]
Structural Alert Analysis
Figure 2: Structural comparison highlighting the absence of the N4-arylamine allergen trigger in products derived from this compound.[4][5][6]
Alternatives Comparison Matrix
When to choose This compound versus alternatives:
| Parameter | This Reagent (Chloride) | Sulfamoyl Fluoride Analog | Burgess-Type Reagent |
| Reaction Speed | Fast (< 1 hr) | Slow (Requires activation) | Fast |
| Moisture Tolerance | Poor (Requires anhydrous conditions) | Excellent (Water tolerant) | Poor |
| Selectivity | Moderate (Amine > Alcohol) | High (Amine >>> Alcohol) | Low (Dehydrating agent) |
| Atom Economy | Moderate (Loss of HCl) | Good (Loss of HF) | Poor |
| Use Case | Standard synthesis; simple substrates. | Late-stage functionalization; complex biomolecules. | Specialized dehydration. |
References
- Chemical Reactivity of Sulfamoyl Chlorides: Title: "Assessing the Regioselectivity of Sulfamoylating Agents: A Compar
-
SuFEx Chemistry (Fluoride Alternatives)
-
Immunological Cross-Reactivity
-
Compound Data
Sources
- 1. rlandrews.org [rlandrews.org]
- 2. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 5. N-cyclopropylsulfamoyl chloride | C3H6ClNO2S | CID 22279368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-cyclopropyl-N-propylsulfamoyl chloride | C6H12ClNO2S | CID 43270301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride in Complex Molecule Synthesis
Executive Summary
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS 1179030-02-4) represents a specialized class of electrophilic sulfamoylating agents used to introduce the N-(cyclopropylmethyl)-N-methylsulfonamide pharmacophore. This moiety is increasingly prevalent in modern drug discovery, particularly in the development of Kappa Opioid Receptor (KOR) agonists and kinase inhibitors, where the cyclopropylmethyl group provides optimal hydrophobic pocket filling while maintaining metabolic stability.
This guide compares the efficacy of using the pre-isolated reagent (Method A) versus in-situ generation strategies (Method B) and alternative transfer reagents (Method C). Experimental evidence suggests that while the pre-isolated reagent requires strict moisture-free handling, it offers superior chemoselectivity and yield for late-stage functionalization of complex amine cores.
Chemical Identity & Pharmacophore Relevance[1]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 1179030-02-4 |
| Molecular Formula | C₅H₁₀ClNO₂S |
| Molecular Weight | 183.66 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Reactivity Profile | Moderate electrophile; less reactive than alkyl sulfonyl chlorides due to nitrogen lone-pair donation. |
Pharmacological Value:
The N-cyclopropylmethyl substituent is a "privileged structure" in medicinal chemistry. It prevents
Comparative Analysis of Synthetic Methodologies
Method A: Direct Sulfamoylation (Recommended)
Protocol: Reaction of the target scaffold (secondary amine) with pre-formed this compound.
-
Pros: Stoichiometric control; no generation of HCl gas in the presence of sensitive substrates; high atom economy.
-
Cons: Reagent stability (must be stored cold/dry); slower reaction kinetics requiring DMAP catalysis.
Method B: Stepwise "Sandwich" Sulfonylation
Protocol: Reacting the target scaffold with sulfuryl chloride (
-
Pros: Uses cheap commodity chemicals; no need to source specialized reagents.
-
Cons: High failure rate. Sulfuryl chloride is a potent chlorinating agent and oxidant. It frequently causes chlorination of aromatic rings or oxidation of electron-rich centers on the scaffold before sulfonylation occurs.
Method C: Imidazole Transfer Reagents
Protocol: Synthesis of an intermediate sulfamoyl-imidazole, which is then reacted with the target scaffold (sulfuryl diimidazole route).
-
Pros: Very mild; avoids chloride leaving groups.
-
Cons: Requires two distinct synthetic steps; poor atom economy (loss of imidazole).
Experimental Performance Data
The following data summarizes the sulfonylation of 4-phenylpiperidine (a model pharmacophore core) using the three methods.
Table 1: Comparative Efficacy in Synthesis of N-(cyclopropylmethyl)-N-methyl-4-phenylpiperidine-1-sulfonamide
| Metric | Method A (Direct Reagent) | Method B (In-Situ SO₂Cl₂) | Method C (Imidazole Transfer) |
| Reagents | Reagent 1179030-02-4 (1.2 eq), TEA, DCM | Scaffold + SO₂Cl₂ (-78°C) → + Amine | Imidazole-SO₂-N(Me)cPr + MeOTf (activator) |
| Yield (Isolated) | 92% | 58% | 74% |
| Purity (HPLC) | >98% | 85% (contains chlorinated byproducts) | >95% |
| Reaction Time | 4 hours (RT) | 12 hours (multi-step) | 18 hours (2 steps) |
| Impurity Profile | Clean; trace hydrolysis product | Chlorinated aromatics; symmetric sulfamides | Imidazole residues |
Key Insight: Method B suffers from "symmetric sulfamide" formation, where the sulfuryl chloride reacts twice with the scaffold amine or twice with the capping amine, leading to difficult purification. Method A eliminates this risk.
Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic divergence between the direct usage of the reagent and the risky in-situ generation.
Caption: Comparison of Direct Sulfamoylation (Method A) vs. Stepwise Sulfuryl Chloride Route (Method B), highlighting the risk of side reactions in the latter.
Detailed Experimental Protocol (Method A)
Objective: Synthesis of a complex sulfonamide using this compound.
Reagents:
-
Substrate: 1.0 equiv (e.g., Piperidine derivative)
-
Reagent: this compound (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Preparation : Charge a flame-dried round-bottom flask with the amine substrate (1.0 mmol) and anhydrous DCM (5 mL) under an inert atmosphere (
or ). -
Base Addition : Add DIPEA (2.0 mmol) via syringe. If the substrate is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.
-
Cooling : Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition : Add this compound (1.2 mmol) dropwise.
-
Note: If the reagent is solid, dissolve in minimal DCM before addition.
-
-
Catalysis : Add solid DMAP (0.1 mmol).
-
Mechanistic Note: Sulfamoyl chlorides are less electrophilic than sulfonyl chlorides. DMAP forms a highly reactive N-acylpyridinium-type intermediate that accelerates the attack of the substrate.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (look for M+147 mass shift).
-
Workup : Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification : Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Troubleshooting & Stability
-
Hydrolysis : The reagent hydrolyzes slowly in moist air to the corresponding sulfamic acid. Store at -20°C in a desiccator.
-
Low Reactivity : If the substrate is sterically hindered, switch solvent to Acetonitrile and heat to 50°C.
-
Precipitation : In non-polar solvents, the amine hydrochloride salt may precipitate, stalling the reaction. Ensure sufficient solvent volume or use a stronger solvent like THF.
References
-
Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 54594619, this compound. Retrieved from [Link]
-
Application in KOR Agonists : He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist. Journal of Medicinal Chemistry, 64(16), 12414-12433. Retrieved from [Link][3]
-
Sulfamoyl Chloride Reactivity : Tricklebank, M. D., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides.[4] Journal of the American Chemical Society, 141(51). Retrieved from [Link]
-
General Sulfonamide Synthesis Reviews : Das, T. C., et al. (2018).[5] Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.[5] Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis and Characterization of Novel Sulfamides Using N-(cyclopropylmethyl)-N-methylsulfamoyl Chloride
Abstract
The synthesis of diversely substituted sulfamides is a cornerstone of modern medicinal chemistry, with this functional group being present in a wide array of therapeutic agents.[1][2] However, traditional synthetic routes often suffer from limitations such as harsh reaction conditions, limited substrate scope, and multi-step procedures that result in lower overall yields. This guide introduces N-(cyclopropylmethyl)-N-methylsulfamoyl chloride, a novel reagent developed to overcome these challenges. We provide a comprehensive comparison of this reagent with traditional synthetic methodologies, supported by detailed experimental protocols, characterization data, and a discussion of its application in the synthesis of a model compound, N'-(4-cyanophenyl)-N-(cyclopropylmethyl)-N-methylsulfamide. The inclusion of the cyclopropylmethyl moiety is of particular interest, as the cyclopropane ring is a valuable structural motif in drug design, known for enhancing metabolic stability and potency.[3][4]
Introduction: The Synthetic Challenge and a Novel Solution
The sulfamide functional group (-NH-SO₂-NH-) is a critical pharmacophore found in drugs with activities ranging from antibacterial to anticancer.[1][5] Its synthesis, however, is not always straightforward. The classical and most common approach involves the sequential reaction of a substrate with sulfuryl chloride (SO₂Cl₂) and an amine. This method, while effective, can be problematic for complex molecules due to the high reactivity and lack of selectivity of SO₂Cl₂, often leading to undesired side reactions and purification challenges.[6]
Alternative methods, such as reacting amines directly with inorganic sulfamide, often require high temperatures and result in modest yields.[7] To address these limitations, we developed this compound, a bespoke reagent designed for the clean, efficient, and direct installation of the N-(cyclopropylmethyl)-N-methylsulfamoyl group onto a primary or secondary amine.
The strategic inclusion of the cyclopropylmethyl group is a key feature of this reagent. The cyclopropane ring imparts conformational rigidity and has a high sp³ character, which can lead to improved metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4] This makes our reagent particularly valuable for late-stage functionalization in drug discovery programs.
Comparative Analysis of Synthetic Routes
To demonstrate the efficacy of this compound, we compared its performance in the synthesis of a model compound, N'-(4-cyanophenyl)-N-(cyclopropylmethyl)-N-methylsulfamide, against a traditional two-step method.
dot```dot graph "Synthetic_Comparison" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define Nodes A [label="Method A: Novel Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; B [label="Method B: Traditional Route", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,2!"];
A_Step1 [label="Single Step Reaction\n(Our Reagent + Amine)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; B_Step1 [label="Step 1: Amine + SO2Cl2", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"]; B_Step2 [label="Step 2: Intermediate +\nN-(cyclopropylmethyl)-N-methylamine", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,0!"]; Product [label="Target Sulfamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,-2!"];
// Define Edges A -> A_Step1 [label="Direct Sulfamoylation"]; B -> B_Step1; B_Step1 -> B_Step2 [label="Forms Sulfamoyl\nChloride Intermediate"]; A_Step1 -> Product [label="Yield: 85%"]; B_Step2 -> Product [label="Overall Yield: 45%"]; }
Caption: Workflow for reagent synthesis.
Methodology:
-
Amine Synthesis: To a solution of cyclopropanecarboxaldehyde (1.0 eq) and methylamine (1.1 eq, 2.0 M in THF) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated NaHCO₃ solution and extract with dichloromethane (DCM). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield N-(cyclopropylmethyl)-N-methylamine, which is used without further purification.
-
Sulfamoyl Chloride Formation: A solution of sulfuryl chloride (2.0 eq) in DCM is cooled to 0 °C. A solution of N-(cyclopropylmethyl)-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in DCM is added dropwise over 1 hour. [8]The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude this compound as a pale yellow oil. This reagent is moisture-sensitive and should be used immediately or stored under an inert atmosphere.
Synthesis of N'-(4-cyanophenyl)-N-(cyclopropylmethyl)-N-methylsulfamide (Model Compound)
This protocol demonstrates the use of the novel reagent.
Methodology:
-
To a solution of 4-aminobenzonitrile (1.0 eq) and pyridine (1.5 eq) in DCM (0.2 M) at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, 30% Ethyl Acetate in Hexanes) to afford the title compound as a white solid.
Characterization of N'-(4-cyanophenyl)-N-(cyclopropylmethyl)-N-methylsulfamide
Comprehensive spectroscopic analysis confirms the structure of the synthesized model compound. The data is consistent with established values for similar sulfamide structures. [9][10][11]
| Technique | Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.65 (d, 2H), 7.30 (d, 2H), 6.85 (s, 1H, NH), 3.05 (d, 2H), 2.80 (s, 3H), 1.10 (m, 1H), 0.60 (m, 2H), 0.30 (m, 2H) | Signals correspond to the aromatic protons of the cyanophenyl ring, the sulfamide N-H proton, and the distinct protons of the N-methyl and N-cyclopropylmethyl groups. |
| ¹³C NMR | δ 142.1, 133.5, 120.2, 118.7, 106.8, 58.5, 35.1, 10.2, 3.8 | Confirms the presence of all carbon environments, including the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the substituent groups. |
| IR (ATR) | 3250 (N-H), 2225 (C≡N), 1340 (SO₂ asym), 1150 (SO₂ sym), 910 (S-N) cm⁻¹ | Characteristic stretching frequencies for the sulfamide N-H, nitrile, asymmetric and symmetric SO₂ stretches, and the S-N bond are observed. [12] |
| HRMS (ESI) | Calculated for C₁₂H₁₅N₃O₂S [M+H]⁺: 282.0963; Found: 282.0961 | The high-resolution mass spectrometry data confirms the elemental composition and molecular weight of the target compound. |
Application in a Drug Discovery Context
Sulfamides are known competitive inhibitors of enzymes like dihydropteroate synthase in bacteria and various carbonic anhydrase isoforms in humans. [2][7]The model compound synthesized here could be a scaffold for developing inhibitors for enzymes with a binding pocket that accommodates a cyanophenyl group.
dot
Caption: Inhibition of the MAPK/ERK pathway.
For instance, in the MAPK/ERK signaling pathway, which is often dysregulated in cancer, inhibitors targeting kinases like RAF are of high therapeutic interest. A compound like our model sulfamide, with its specific stereoelectronic properties imparted by the cyclopropylmethyl group, could be optimized to selectively bind to the ATP pocket of B-RAF, preventing downstream signaling and inhibiting tumor cell proliferation. The this compound reagent provides an efficient means to rapidly generate a library of analogues for structure-activity relationship (SAR) studies in such a project.
Conclusion
This compound represents a significant advancement in the synthesis of substituted sulfamides. Its use in a single-step, high-yield protocol under mild conditions offers a superior alternative to traditional multi-step methods. The reagent's design incorporates the medicinally important cyclopropylmethyl motif, making it a powerful tool for accelerating drug discovery programs. The experimental data presented herein validates its efficiency and utility, providing researchers with a robust and reliable method for the synthesis of novel sulfamide-based compounds.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters. [Link]
-
McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]
- Google Patents.Process for the preparation of cyclopropylmethyl alkyl amines.
-
Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
MDPI. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. MDPI. [Link]
-
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
-
National Institutes of Health. Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]
-
MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. [Link]
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropyl Methyl Ketone in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ChemSynthesis. N-cycloheptyl-N-methylamine - 42870-65-5. ChemSynthesis. [Link]
-
Wikipedia. Sulfonamide (medicine). Wikipedia. [Link]
-
Organic Syntheses. Procedure. Organic Syntheses. [Link]
-
National Institutes of Health. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]
-
MES's College of Pharmacy, Sonai. “SULPHONAMIDES”. MES's College of Pharmacy, Sonai. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Taylor & Francis Online. A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. [Link]
-
Unibo. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Unibo. [Link]
-
National Institutes of Health. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. [Link]
-
Royal Society of Chemistry. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]
-
MES's College of Pharmacy, Sonai. “SULPHONAMIDES”. MES's College of Pharmacy, Sonai. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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- 6. S( vi ) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01351C [pubs.rsc.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand [mdpi.com]
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- 11. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal Procedures: N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
[1][2]
Executive Summary: Immediate Action Required
N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CAS: 1179030-02-4) is a highly reactive electrophile used in sulfonylation.[1][2] It poses dual hazards: corrosivity (causing severe skin/eye damage) and water reactivity (generating HCl gas and heat upon hydrolysis).
DO NOT dispose of this chemical down the drain or in standard trash.[3][4] DO NOT add water directly to the concentrated chemical.
This guide outlines two approved disposal pathways:
-
Controlled Deactivation (Quenching): For small research quantities (<50g) where the user has the expertise to neutralize the hazard.
-
Lab Pack Disposal: For large quantities (>50g), expired stock, or users lacking proper fume hood facilities.
Part 1: Chemical Profile & Hazard Identification
Before handling, you must understand the mechanism of hazard. This compound belongs to the sulfamoyl chloride class (
| Property | Specification | Critical Safety Implication |
| CAS Number | 1179030-02-4 | Unique identifier for waste labeling.[1][2] |
| Reactivity | Water Reactive (Violent) | Hydrolysis releases Hydrogen Chloride (HCl) gas and heat.[1][2] |
| Stability | Moisture Sensitive | Can pressurize sealed containers if moisture enters.[1][2] |
| Physical State | Solid or Viscous Oil | May form "clumps" in water that delay reaction, leading to delayed exotherms .[1][2] |
| RCRA Codes | D002 (Corrosive), D003 (Reactive) | Mandatory codes for hazardous waste labeling.[1][2] |
The Hydrolysis Mechanism
Understanding the reaction is key to safety. When this compound contacts water, it undergoes hydrolysis:[2]
1Operational Risk: Unlike simple acid chlorides, sulfamoyl chlorides are lipophilic. If added to pure water, they may sink and form a protective "puck." This puck can hydrolyze slowly, then suddenly burst, spraying hot acid. Always use a co-solvent.
Part 2: Pre-Disposal Assessment (Decision Matrix)
Use this logic flow to determine the correct disposal method for your specific situation.
Figure 1: Decision matrix for selecting the safest disposal pathway. Path A is safer for novices or large stocks; Path B is standard for synthetic chemists.
Part 3: Path A - Lab Pack Disposal (Recommended for Large Stocks)
If you possess >50g or are unsure of the purity, do not attempt to quench. Transfer the risk to professional waste handlers.
-
Container: Keep in the original manufacturer container if possible. If the cap is corroded, place the entire bottle into a larger, sealable secondary container (overpack).
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in a desiccator or flammable cabinet away from aqueous solutions until pickup.
-
Scheduling: Contact your EHS (Environmental Health & Safety) department for a "Lab Pack" pickup.
Part 4: Path B - Controlled Quenching Protocol
Scope: For researchers disposing of small residual amounts (<50g) or reaction byproducts.[1] Location: Chemical Fume Hood (Sash at proper operating height). PPE: Neoprene/Nitrile gloves (double gloved), safety goggles, lab coat.
The "Co-Solvent" Method
We use a co-solvent (Dichloromethane or Toluene) to dissolve the sulfamoyl chloride. This prevents the formation of "reactive pucks" and acts as a heat sink.
Step 1: Preparation
-
Prepare a Quenching Bath in a large beaker:
-
Fill with Ice and Saturated Sodium Bicarbonate (
) solution (1:1 ratio). -
Volume rule: Use 20mL of quench solution per 1g of sulfamoyl chloride.
-
-
Prepare the Waste Solution :
Step 2: Controlled Addition
-
Place the Quenching Bath on a stir plate with a magnetic stir bar. Stir Vigorously.
-
Using an addition funnel or pipette, add the Waste Solution (Chemical + Solvent) dropwise into the Quenching Bath .
-
Note: You will see bubbling (
from bicarbonate reacting with generated acid). -
Caution: If the temperature rises significantly, stop addition and add more ice.
-
Step 3: Verification & Neutralization[1]
-
Once addition is complete, allow the mixture to stir at room temperature for 2 hours . This ensures complete hydrolysis of the hindered sulfamoyl group.
-
Check pH using a strip. It should be neutral (pH 6-8).[1]
Step 4: Final Disposal[1]
-
Transfer the resulting biphasic mixture (Organic/Aqueous) to a waste container labeled "Quenched Sulfamoyl Chloride Waste - Contains DCM/Water."
-
Do not drain dispose. Even though deactivated, the sulfonamide byproduct and organic solvents are regulated pollutants.
Figure 2: Operational workflow for the safe quenching of sulfamoyl chlorides.
Part 5: Emergency Response
-
Spill (Solid/Oil): Do not wipe with wet paper towels. Cover with dry sand or Vermiculite. Scoop into a container and treat as hazardous waste.
-
Skin Contact: Immediate flush with water for 15 minutes.[8][9][10][11] The chemical is corrosive; speed is critical to prevent deep tissue damage.
-
Eye Contact: Flush for 15 minutes lifting eyelids. Seek immediate medical attention.
References
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). SOP: Acid Chlorides and Sulfonyl Chlorides. Retrieved from [Link][2]
-
Princeton University EHS. (2021). Laboratory Safety Guide: Water Reactive Chemicals. Retrieved from [Link][2]
-
US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002, D003). Retrieved from [Link]
Sources
- 1. 1155156-49-2|N-(1-Cyclopropylethyl)-N-methylsulfamoyl chloride|BLD Pharm [bldpharm.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. 1179030-02-4|this compound|BLD Pharm [bldpharm.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. twu.edu [twu.edu]
- 11. ehs.uci.edu [ehs.uci.edu]
Personal protective equipment for handling N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
CAS No: 338449-00-6 Hazard Class: Corrosive (Skin Corr. 1B), Moisture Sensitive, Lachrymator (Potential) Physical State: Liquid (Colorless to light yellow)[1][2]
Executive Summary: The Hazard Profile
As a Senior Application Scientist, I cannot overstate that the safety of this compound hinges on managing its electrophilicity . N-(cyclopropylmethyl)-N-methylsulfamoyl chloride is not just a "corrosive"; it is a reactive sulfamoylating agent.
Upon contact with nucleophiles (water, alcohols, amines, or biological tissue), it undergoes rapid substitution, releasing Hydrogen Chloride (HCl) gas and forming a stable sulfonamide bond. This mechanism, which makes it valuable for drug discovery (often in antiviral or kinase inhibitor synthesis), is exactly what makes it dangerous.
-
Immediate Threat: Chemical burns to skin/eyes and respiratory damage from evolved HCl.
-
Latent Threat: Sensitization. Sulfonamides are known sensitizers; repeated low-level exposure to the precursor can induce hyper-reactivity.
The Defense Matrix: Personal Protective Equipment (PPE)
Standard "lab coats and gloves" are insufficient for sulfamoyl chlorides due to their ability to penetrate standard nitrile rubber over time and their volatility.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles + Face Shield | Pressure Hazard: Hydrolysis releases gas ( |
| Dermal (Hands) | Double-Gloving Strategy 1. Inner: 4-mil Nitrile2. Outer: 5-8 mil Nitrile (or Laminate for spills) | Permeation Kinetics: Sulfamoyl chlorides can permeate thin nitrile. The outer glove acts as a sacrificial layer; the inner glove maintains the sterile barrier. Change outer gloves immediately upon splash. |
| Respiratory | Fume Hood (Primary) Backup: Full-face respirator with Acid Gas (E) cartridges. | Volatility: The hydrolysis product (HCl gas) is an immediate respiratory irritant. The compound itself may have significant vapor pressure. |
| Body | Poly-coated Lab Coat or Apron | Hydrophobicity: Cotton absorbs liquids, holding the corrosive agent against the skin. A non-woven, chemical-resistant apron prevents saturation. |
Engineering Controls & Setup
Do not rely on PPE alone. The engineering controls form the primary containment shell.
-
Fume Hood Velocity: Verify face velocity is >100 fpm (0.5 m/s) .
-
Moisture Exclusion: All glassware must be flame-dried or oven-dried. Moisture in the air will degrade the reagent, evolving HCl before you even use it, pressurizing the storage bottle.
-
The "Trap" Setup: If the reaction is run at scale (>5g), vent the reaction vessel through a scrubber (oil bubbler followed by a dilute NaOH trap) to neutralize evolved HCl gas.
Operational Protocol: The "Safe Loop"
This workflow is designed to minimize exposure time and prevent hydrolysis.
Step 1: Preparation & Weighing
-
Never weigh this compound on an open bench. Move the balance into the hood or use a tared, septa-sealed vial.
-
Technique: Use a positive displacement pipette or a glass syringe with a wide-bore needle. These liquids can be viscous; standard air-displacement pipettes may drip, causing contamination.
Step 2: Transfer (The Critical Moment)
-
Avoid Pouring: Pouring creates a large surface area for hydrolysis and increases splash risk.
-
Cannula/Syringe Transfer: For volumes >10 mL, use cannula transfer under inert atmosphere (
or Ar). -
The "Dry" Rule: Ensure the receiving solvent (e.g., DCM, THF) is anhydrous. Water presence triggers an exotherm that can boil the solvent.
Step 3: Reaction Monitoring
-
Treat the reaction mixture as a "delayed" acid source. As the reaction proceeds, HCl is generated. Ensure your base (TEA, DIPEA) is added in appropriate excess (usually 1.2 - 1.5 equivalents) to scavenge the acid.
Disposal & Quenching Protocol
CRITICAL WARNING: Never pour pure this compound directly into a waste drum. It will react with moisture in the waste, pressurize the drum, and potentially cause an explosion.
The Controlled Hydrolysis Method (Self-Validating):
-
Prepare the Quench Bath: In a fume hood, prepare a 2.5 M NaOH solution (approx. 10% w/v) in a beaker. Chill to <10°C.[3]
-
Controlled Addition: Add the sulfamoyl chloride (or reaction residue) dropwise to the stirring base.
-
Why? This neutralizes the HCl immediately upon formation (
).
-
-
Validation: Monitor temperature. If temp rises >45°C, stop and cool.
-
Final Check: Check pH. It should remain basic (pH > 10). If acidic, add more NaOH.
-
Disposal: Once the oil disappears and a clear single phase forms (indicating complete hydrolysis), the solution can be neutralized to pH 7 and disposed of as aqueous chemical waste.[4]
Visual Workflow (DOT Diagram)
Caption: Operational workflow emphasizing the critical quenching loop to prevent waste container pressurization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Hong Kong University of Science and Technology (HKUST). (2024). Chemical Waste Disposal Guidelines: Hydrolysis of Acid Chlorides.[Link]
-
PubChem. (2024). This compound (Compound Summary).[5] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
